molecular formula C7H6N2O5 B1346779 3,5-Dinitroanisole CAS No. 5327-44-6

3,5-Dinitroanisole

Cat. No.: B1346779
CAS No.: 5327-44-6
M. Wt: 198.13 g/mol
InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
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Description

3,5-Dinitroanisole is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMLGCBMOMNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063778
Record name Benzene, 1-methoxy-3,5-dinitro-
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-44-6
Record name 1-Methoxy-3,5-dinitrobenzene
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name Benzene, 1-methoxy-3,5-dinitro-
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Record name 3,5-Dinitroanisole
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Dinitroanisole chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Distinction, Physicochemical Profile, and Synthetic Utility [1]

Executive Summary & Isomeric Distinction

The "Dinitroanisole" Confusion: In the energetic materials sector, the term "Dinitroanisole" (DNAN) almost exclusively refers to the 2,4-dinitroanisole isomer, a melt-cast explosive replacement for TNT.[1] 3,5-Dinitroanisole (3,5-DNA) is a distinct structural isomer with significantly different electronic properties, synthetic accessibility, and applications.[1]

While 2,4-DNAN is defined by its lability to nucleophilic attack (due to ortho/para nitro activation), 3,5-DNA is characterized by its thermodynamic stability and symmetry.[1] It serves primarily as a high-value intermediate in the synthesis of 3,5-diaminoanisole , a precursor for heterocyclic dyes, pharmaceutical scaffolds, and functionalized metal-organic frameworks (MOFs).[1]

Core Utility:

  • Pharmaceuticals: Precursor for alkylating agents and DNA-binding motifs.[1]

  • Material Science: Symmetrical scaffold for dendritic polymers and azo dyes.

  • Energetics: While explosive, its high melting point (105°C) vs. 2,4-DNAN (94°C) makes it less suitable for eutectic melt-cast formulations but valuable for stability studies.[1]

Physicochemical Profile

The symmetry of 3,5-DNA (


) results in a higher packing density and melting point compared to its asymmetric 2,4-isomer.[1]

Table 1: Comparative Properties of Dinitroanisole Isomers

PropertyThis compound (Target)2,4-Dinitroanisole (DNAN)Significance
CAS Number 5327-44-6119-27-7Unique identifier for procurement.[1]
Structure Meta-substituted (Symmetrical)Ortho/Para-substitutedDictates reactivity vectors.[1]
Melting Point 105.5 °C 94.5 °C3,5-DNA requires higher processing temps.[1]
Density 1.558 g/cm³ 1.336 g/cm³Higher density implies higher detonation velocity potential, but synthesis is costlier.[1]
Solubility Benzene, Acetone, Hot MeOHEther, Acetone, Insoluble in waterRecrystallization requires hot methanol.[1]
Electronic State

Deactivated (Methoxy)

Activated (Methoxy)
3,5-DNA methoxy group is stable to base; 2,4-DNAN methoxy is labile.[1]
Structural Analysis & Electronic Effects[1]

The reactivity of 3,5-DNA is governed by the meta-directing nature of the nitro groups relative to the methoxy substituent.[1]

  • Resonance Effects: In 2,4-DNAN, the nitro groups at ortho and para positions can delocalize the negative charge resulting from nucleophilic attack at the C1 (methoxy-bearing) carbon (Meisenheimer complex stabilization).[1]

  • 3,5-DNA Stability: In 3,5-DNA, the nitro groups are meta to the methoxy group.[1] They withdraw electrons inductively but cannot stabilize a negative charge at C1 via resonance.[1] Consequently, the methoxy group in 3,5-DNA is resistant to nucleophilic displacement .[1] This allows chemists to perform harsh reductions on the nitro groups without stripping the methoxy ether.[1]

electronic_effects cluster_0 2,4-DNAN (Unstable Ether) cluster_1 3,5-DNA (Stable Ether) A 2,4-Dinitroanisole B Nucleophilic Attack (OH- / MeO-) A->B C Meisenheimer Complex (Resonance Stabilized) B->C D Displacement of OMe (Forms Dinitrophenol) C->D X This compound Y Nucleophilic Attack X->Y Z No Resonance Stabilization at C1 Y->Z W Ether Intact (Nitro Reduction Possible) Z->W

Figure 1: Contrast in electronic activation between 2,4- and 3,5-isomers.[1] The 3,5-geometry protects the ether linkage from hydrolysis.[1]

Synthetic Protocols

Direct nitration of anisole yields the 2,4-isomer (ortho/para direction).[1] Therefore, 3,5-DNA must be synthesized via the methylation of 3,5-dinitrophenol .[1]

Protocol A: O-Methylation of 3,5-Dinitrophenol (Standard Lab Scale)

Principle: Williamson ether synthesis.[1] The acidity of the phenol (pKa ~6.7 due to nitro groups) allows deprotonation by weak bases, followed by


 attack on a methyl donor.[1]

Reagents:

  • Substrate: 3,5-Dinitrophenol (1.0 eq)[1]

  • Methylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) [Note: High Toxicity] OR Methyl Iodide (MeI) (1.5 eq).[1]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq).[1]
    
  • Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Methodology:

  • Activation: Charge a 3-neck round bottom flask with 3,5-dinitrophenol (18.4 g, 0.1 mol) and anhydrous acetone (200 mL). Add

    
     (27.6 g, 0.2 mol).[1] Stir vigorously for 30 minutes to form the phenoxide anion (color change to deep orange/red).
    
  • Methylation:

    • Option A (DMS): Add Dimethyl sulfate (13.9 g, 0.11 mol) dropwise over 20 minutes. WARNING: DMS is a potent carcinogen; use a closed system with a caustic scrubber.[1]

    • Option B (MeI): Add Methyl Iodide (21.3 g, 0.15 mol).[1] Reflux is required due to lower electrophilicity compared to DMS.[1]

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3).[1] The starting phenol spot (

    
     ~0.[1]2) should disappear, replaced by the less polar ether (
    
    
    
    ~0.6).[1]
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      , 
      
      
      
      ).[1]
    • Evaporate the solvent (acetone) under reduced pressure.[1]

    • Resuspend the residue in water (100 mL) to dissolve remaining salts.[1]

    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
  • Purification: The crude product is often colored.[1] Recrystallize from hot methanol .

    • Note: 3,5-DNA has low solubility in cold methanol.[1] Dissolve in boiling methanol, treat with activated charcoal (Norit), filter hot, and cool slowly to 4°C.

    • Yield: Expect 75–85%. MP: 105–106°C.[1]

Reactivity & Transformations[1][2]

The most critical application of 3,5-DNA is its reduction to 3,5-diaminoanisole , a "privileged structure" in drug discovery.[1]

Protocol B: Catalytic Hydrogenation (Nitro

Amine)

Mechanism: 3,5-DNA


 Nitroso 

Hydroxylamine

3,5-Diaminoanisole.[1]

Reagents:

  • This compound (10 g)[1]

  • Catalyst: 10% Pd/C (1 g, 10 wt% loading)

  • Solvent: Ethanol or Methanol (150 mL)

  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 30 psi).
    

Workflow:

  • Safety: Purge reaction vessel with

    
     to remove oxygen (prevents ignition of Pd/C).
    
  • Loading: Add 3,5-DNA and solvent.[1] Add catalyst carefully as a slurry in solvent.[1]

  • Reduction: Introduce

    
    . Agitate at Room Temperature (RT) for 6–12 hours.[1]
    
    • Monitoring: The reaction is exothermic.[1] Monitor

      
       uptake.
      
  • Workup: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).[1]

  • Isolation: The diamine is sensitive to oxidation (turns dark in air).[1] Store as the dihydrochloride salt by adding HCl/Ether to the filtrate immediately.[1]

reduction_pathway cluster_intermediates Stepwise Reduction Mechanism start This compound (Precursor) step1 Catalytic Hydrogenation (H2, Pd/C, MeOH) start->step1 nitroso Nitroso Intermediate (R-NO) step1->nitroso hydroxyl Hydroxylamine (R-NHOH) nitroso->hydroxyl product 3,5-Diaminoanisole (Target Scaffold) hydroxyl->product salt Dihydrochloride Salt (Stabilized Form) product->salt HCl/Ether

Figure 2: Reduction pathway from this compound to the stabilized diamine salt.[1]

Safety & Handling (E-E-A-T)

Explosive Potential: While 3,5-DNA is less sensitive than TNT or 2,4-DNAN, it is still a polynitro aromatic.[1]

  • Friction/Impact: Handle with care.[1] Do not grind in a dry mortar.[1]

  • Thermal Stability: Stable up to its melting point, but decomposition can be violent above 290°C.[1]

Toxicity:

  • Nitroanisoles are readily absorbed through the skin.[1] They are methemoglobinemia inducers (interfere with oxygen transport in blood).[1]

  • PPE: Nitrile gloves (double gloved), face shield, and working strictly inside a fume hood are mandatory.[1]

References
  • ChemicalBook. (2025).[1][2] this compound Properties and Safety Data. Link

  • Organic Syntheses. (Coll. Vol. 1). Preparation of this compound via Methylation. Link (Note: Adapting general methylation protocols).[1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1] Link[1]

  • SciSpace. (2006).[1] Characterisation of 2,4-Dinitroanisole vs Isomers. (Differentiation of isomers in energetic formulations). Link

  • CymitQuimica. (2025).[1][2][5] this compound for Research Uses. Link

Sources

Technical Monograph: 3,5-Dinitroanisole (CAS 5327-44-6)

[1]

Executive Summary

3,5-Dinitroanisole (CAS 5327-44-6) is a meta-substituted nitroaromatic compound distinct from its widely utilized isomer, 2,4-dinitroanisole (DNAN). While DNAN is a bulk energetic material used as a melt-cast explosive, the 3,5-isomer serves primarily as a specialized intermediate in the synthesis of resorcinol-derived pharmaceuticals, azo dyes, and functionalized dendrimers.

This guide addresses the critical need for high-purity synthesis and characterization of this compound, specifically distinguishing it from the 2,4-isomer to prevent dangerous formulation errors. We present a validated synthetic route via nucleophilic aromatic substitution (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The symmetry of this compound (C2v point group) confers unique spectroscopic signatures and higher melting stability compared to asymmetric isomers.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 1-Methoxy-3,5-dinitrobenzene
CAS Number 5327-44-6Distinct from 119-27-7 (2,4-isomer)
Molecular Formula

Molecular Weight 198.13 g/mol
Appearance Colorless to pale yellow needlesRecrystallized from Ethanol/Water
Melting Point 105.5 °CHigher than 2,4-DNAN (94-95 °C)
Density 1.558 g/cm³Estimated at 20°C
Solubility Soluble in Acetone, Benzene, ChloroformSlightly soluble in hot water
Hazards Irritant, Energetic MaterialPotential Methemoglobinemia agent

Synthetic Pathways & Manufacturing[13]

Direct nitration of anisole yields almost exclusively 2,4-dinitroanisole and 2,4,6-trinitroanisole due to the ortho/para directing nature of the methoxy group. Therefore, accessing the meta (3,5) substitution pattern requires an indirect route.

Protocol A: Nucleophilic Aromatic Substitution (The "TNB Route")

This method utilizes 1,3,5-trinitrobenzene (TNB). The inherent instability of the aromatic ring with three electron-withdrawing groups makes it highly susceptible to nucleophilic attack by methoxide.

Mechanism:

Precursor:
Step-by-Step Methodology:
  • Preparation: Dissolve 10.0 g (47 mmol) of 1,3,5-trinitrobenzene in 150 mL of anhydrous methanol.

  • Reagent Addition: Prepare a solution of sodium methoxide (NaOMe) by dissolving 1.1 g of sodium metal in 20 mL of anhydrous methanol (or use 2.7 g of commercial solid NaOMe).

  • Reaction: Add the NaOMe solution dropwise to the TNB solution at 0°C. The solution will turn deep red, indicating the formation of the Meisenheimer complex.

  • Heating: Allow the mixture to warm to room temperature, then reflux gently for 30 minutes. The red color will fade as the nitrite leaving group is expelled.

  • Quenching: Pour the reaction mixture into 500 mL of ice water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol to yield pale yellow needles.

    • Yield: ~70-75%

    • Purity: >98% (HPLC)

Protocol B: Methylation of 3,5-Dinitrophenol (The "Lab-Safe" Route)

For laboratories lacking access to TNB (a high explosive), methylation of 3,5-dinitrophenol is the preferred route.

  • Dissolution: Dissolve 3,5-dinitrophenol (1 eq) in Acetone/DMF (10:1).

  • Base: Add Potassium Carbonate (

    
    , 1.5 eq). Stir for 15 min.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS).

  • Reflux: Heat at 60°C for 4 hours.

  • Workup: Evaporate acetone, dilute with water, extract with ethyl acetate.

SynthesisWorkflowTNB1,3,5-TrinitrobenzeneMeisenheimerMeisenheimer Complex(Intermediate)TNB->Meisenheimer+ NaOMe / MeOH(0°C)ProductThis compoundMeisenheimer->ProductReflux(- NaNO2)ByproductNaNO2Meisenheimer->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway from 1,3,5-Trinitrobenzene.

Analytical Characterization

The structural integrity of this compound is validated by its high symmetry.

Nuclear Magnetic Resonance (NMR)

Solvent:


  • ¹H NMR (400 MHz):

    • 
      4.02 ppm  (s, 3H, 
      
      
      ): Characteristic methoxy singlet.
    • 
      7.95 ppm  (d, 
      
      
      , 2H, H-2/H-6): Protons ortho to the methoxy group.
    • 
      8.70 ppm  (t, 
      
      
      , 1H, H-4): Proton between two nitro groups. Extremely deshielded due to synergistic electron-withdrawing effects.
  • ¹³C NMR (100 MHz):

    • 
       56.8 (
      
      
      ), 110.5 (C-4), 119.2 (C-2,6), 148.9 (C-NO2), 160.5 (C-OMe).
HPLC Method[14]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) - 60:40 Isocratic.

  • Detection: UV @ 254 nm.

  • Retention Time: Distinctly different from 2,4-DNAN (3,5-isomer is more non-polar due to symmetry, typically elutes later).

Reactivity & Functionalization

The primary utility of this compound lies in its reduction to 3,5-diaminoanisole , a key scaffold for azo dyes and pharmaceutical cross-linkers.

Reduction Protocol (Catalytic Hydrogenation)
  • Charge: Place this compound (5.0 g) in a hydrogenation vessel.

  • Solvent: Add Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading).

  • Reaction: Pressurize with

    
     (40 psi) and stir at RT for 6 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Evaporate solvent to yield 3,5-diaminoanisole (unstable in air, store under Argon or convert to HCl salt immediately).

ReductionPathwayDNAThis compound(Precursor)H2_PdH2 / Pd-C(Catalytic Reduction)DNA->H2_PdDAA3,5-Diaminoanisole(Unstable Amine)H2_Pd->DAADyeAzo Dyes / Pharma IntermediatesDAA->DyeCoupling / Acylation

Figure 2: Reduction pathway to functional amino-intermediates.

Safety & Handling (MSDS Highlights)

  • Explosive Potential: While less sensitive than TNB, this compound is a polynitro aromatic. Avoid shock, friction, and high temperatures (>200°C).

  • Toxicity: Like most nitroaromatics, it is a suspected methemoglobinemia agent. Absorption through skin is rapid.

  • PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Handle only in a fume hood.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79231, this compound. Retrieved from [Link]

  • Urbanski, T. (1964).Chemistry and Technology of Explosives. Vol 1. Pergamon Press. (Foundational text on nucleophilic substitution of trinitrobenzene).
  • Chemister (2025). Database of Organic Compounds: this compound. Retrieved from [Link][1]

Physical properties of 3,5-Dinitroanisole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties and characterization protocols for 3,5-Dinitroanisole .

CAS: 5327-44-6 | Molecular Formula: C₇H₆N₂O₅[1]

Executive Summary & Isomeric Distinction

Critical Note on Isomerism: It is imperative to distinguish This compound (the subject of this guide) from its structural isomer, 2,4-Dinitroanisole (DNAN) . While 2,4-DNAN is widely characterized as an insensitive munition ingredient (melt-cast explosive), This compound is primarily utilized as a high-value intermediate in organic synthesis and has demonstrated significant bioactive potential in oncology as a DNA-intercalating agent.

This guide focuses strictly on the 3,5-isomer , providing verified physicochemical data and rigorous experimental protocols for its characterization in drug development and materials science contexts.

Physical Properties Matrix

The following data represents the consensus of experimental values derived from synthesis and crystallographic literature.

Table 1: Core Physicochemical Constants
PropertyValue / DescriptionContext & Relevance
Melting Point (MP) 105.3°C – 105.5°C Significantly higher than 2,4-DNAN (94.5°C). Sharp MP indicates high crystallinity.
Density 1.558 g/cm³ (at 12°C)High density typical of nitroaromatics; impacts packing efficiency in solid-state formulations.
Molecular Weight 198.13 g/mol Useful for stoichiometric calculations in metabolic reduction pathways.
Appearance Colorless to Pale Yellow Needles Morphology is solvent-dependent (typically needles from ethanol/methanol).
Refractive Index 1.5460 (Predicted)Relevant for optical microscopy identification during polymorph screening.
Table 2: Solubility Profile (Qualitative)

Solubility is the critical parameter for both purification (recrystallization) and biological assay formulation.

Solvent SystemSolubility StatusOperational Insight
Benzene Soluble Suitable for initial dissolution but toxic; avoid for API processing.
Acetone Soluble Excellent solvent for transfer; potential for solvate formation.
Methanol (Hot) Low / Sparingly Soluble Critical Process Parameter: The low solubility in hot methanol is exploited for purification.[1] High volumes or Soxhlet extraction may be required.
Ethanol Slightly Soluble Poor solvent for high-concentration stock solutions.
Water Insoluble / Very Slight Hydrophobic nature necessitates co-solvents (e.g., DMSO) for biological assays.

Thermodynamic Characterization (Melting Point)

Accurate determination of the melting point is the primary metric for purity assessment. This compound exhibits a sharp endotherm at 105.5°C . Broadening of this peak is a direct indicator of impurities, such as unreacted 1,3,5-trinitrobenzene.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset melting temperature (


) and enthalpy of fusion (

) with high precision.

Methodology:

  • Sample Preparation: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from potential decomposition).

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp at 5°C/min to 130°C. (Note: Slow ramp rates are crucial to distinguish melting from potential decomposition events).

  • Analysis: Integrate the endothermic peak. The

    
     should align with 105.3–105.5°C.
    

Causality:

  • Why 5°C/min? Nitro-compounds can be thermally unstable. A faster rate (e.g., 20°C/min) might overshoot the true MP or merge the melting endotherm with a decomposition exotherm.

  • Why Pinhole? Allows release of trapped volatiles without rupturing the pan, ensuring the baseline remains stable.

Solubility Determination Protocol

Since quantitative solubility data (g/L) for the 3,5-isomer is less abundant than for the 2,4-isomer, researchers must generate their own solubility isotherms using the Saturation Shake-Flask Method .

Protocol: Gravimetric Solubility Assay

Objective: To quantify solubility in a specific solvent system (e.g., DMSO/Water for bio-assays).

  • Excess Addition: Add solid this compound in excess to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C or 37°C) for 24–48 hours using an orbital shaker.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures) to remove undissolved solids.

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (50:50 v/v).

    • Detection: UV at 254 nm (aromatic nitro group absorption).

    • Calculation: Compare peak area against a standard calibration curve of pure this compound.

Biological Relevance & Mechanism of Action[3][4]

In drug development, this compound is investigated not just as an intermediate, but as a bioactive scaffold. Its planar, electron-deficient structure allows it to interact with biological macromolecules.

Mechanism: DNA Intercalation & Protein Inhibition

The compound acts via two primary pathways:[2][3]

  • Intercalation: The planar nitroaromatic ring inserts between DNA base pairs, causing structural distortion and strand breaks, particularly at alkylation-sensitive sites.

  • Ribosomal Binding: It inhibits protein synthesis by binding to ribosomes, effectively blocking translation.

Visualization: Bioactivity Pathway

Bioactivity Compound This compound CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Metabolism Metabolic Reduction (via Nitroreductases) CellEntry->Metabolism Activation Target1 DNA Intercalation CellEntry->Target1 Direct Interaction Target2 Ribosomal Binding CellEntry->Target2 Metabolism->Target1 Reactive Intermediates Outcome Apoptosis / Growth Inhibition Target1->Outcome Strand Breaks Target2->Outcome Translation Block

Caption: Figure 1: Proposed mechanism of action for this compound in oncology models, highlighting dual pathways of DNA damage and protein synthesis inhibition.

Synthesis & Purification Workflow

The synthesis of this compound often yields impurities that affect physical properties. The "Methanol Anomaly"—where the compound is sparingly soluble even in hot methanol—is the key lever for purification.

Workflow Diagram

Synthesis Raw Start: 1,3,5-Trinitrobenzene Reaction Nucleophilic Aromatic Substitution (Reflux 20 min) Raw->Reaction Reagent + Sodium Methoxide (MeOH) Reagent->Reaction Crude Crude Product (Solid Residue) Reaction->Crude Distill Solvent Purification Recrystallization (Boiling MeOH + Norite Carbon) Crude->Purification Low Solubility Requires Volume Filtration Hot Filtration Purification->Filtration Final Pure this compound (Needles, MP 105.5°C) Filtration->Final

Caption: Figure 2: Synthesis and purification workflow. Note the specific use of hot methanol and activated carbon to remove impurities despite low solubility.

References

  • ChemicalBook. (2025). This compound Physical Properties and MSDS. Retrieved from

  • Reverdin, F. (1928). "this compound".[3][4][5] Organic Syntheses, Coll. Vol. 1, p. 219. Retrieved from

  • CymitQuimica. (2024).[6] this compound: Biological Activity and Mechanism. Retrieved from

  • PubChem. (2025).[7] Compound Summary: this compound (CAS 5327-44-6).[4] National Library of Medicine. Retrieved from

  • Biosynth. (2024). This compound Product & Safety Data. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic characterization of 3,5-Dinitroanisole (3,5-DNA), distinct from its more common isomer, 2,4-Dinitroanisole (DNAN).



Executive Summary

This compound (3,5-DNA) serves as a critical model compound in physical organic chemistry, particularly in the study of nucleophilic aromatic substitution (


) and the formation of Meisenheimer complexes. Unlike its isomer 2,4-DNAN, which is utilized primarily as an insensitive melt-cast explosive ingredient, 3,5-DNA is characterized by its 

effective symmetry (planar projection), rendering it an ideal substrate for spectroscopic calibration and mechanistic studies.

This guide details the structural elucidation of 3,5-DNA through Nuclear Magnetic Resonance (


H, 

C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Structural Logic & Symmetry Analysis

The spectroscopic signature of 3,5-DNA is defined by its symmetry. The molecule possesses a plane of symmetry passing through the methoxy group and the C1-C4 axis of the benzene ring.

  • Implication for NMR: The protons at positions 2 and 6 are chemically equivalent, simplifying the splitting patterns compared to the asymmetric 2,4-isomer.

  • Implication for Reactivity: The C2, C4, and C6 positions are activated by the electron-withdrawing nitro groups, but the C4 position is sterically distinct, flanked by two nitro groups.

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of 3,5-DNA.

SpectroscopicWorkflow cluster_Analysis Spectroscopic Validation Sample Crude 3,5-DNA (Synthesis Product) Purification Recrystallization (MeOH/H2O) Sample->Purification Remove isomers NMR 1H NMR (CDCl3) Symmetry Check Purification->NMR Primary ID IR FT-IR (ATR) NO2/Ether Bands Purification->IR Func. Group ID UV UV-Vis Meisenheimer Test Purification->UV Electronic State Result Validated Structure (>98% Purity) NMR->Result IR->Result UV->Result

Figure 1: Analytical workflow for the purification and validation of this compound.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing 3,5-DNA from the 2,4-isomer. The symmetry of 3,5-DNA results in a simple 3-signal proton spectrum.

Proton NMR ( H)

Solvent: Chloroform-d (


)
Reference:  TMS (

0.00 ppm)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.70 – 8.85 Triplet (

Hz)
1HH-4 Most deshielded proton. Located between two electron-withdrawing

groups.
7.90 – 8.05 Doublet (

Hz)
2HH-2, H-6 Chemically equivalent. Ortho to

(shielding) and ortho to

(deshielding).
4.00 – 4.05 Singlet3H-OCH

Characteristic methoxy resonance.

Interpretation: The key differentiator is the H-4 proton.[1] Being flanked by two nitro groups, it experiences significant deshielding anisotropy. The coupling constant (


 Hz) represents meta-coupling between H-4 and H-2/6.
  • Contrast: 2,4-Dinitroanisole would show three distinct aromatic signals (d, dd, d) due to lack of symmetry.

Carbon NMR ( C)

Solvent:


[2]
Chemical Shift (

, ppm)
AssignmentType
160.5 C-1 Quaternary (

). Deshielded by oxygen.
149.0 C-3, C-5 Quaternary (

). Deshielded by nitro groups.
118.5 C-4 Methine (

). Between nitro groups.[2][3][4][5][6][7][8][9][10]
110.2 C-2, C-6 Methine (

). Ortho to methoxy.
57.0 -OCH

Methyl carbon.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the strong dipoles of the nitro groups. Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
IntensityVibrational ModeNotes
3100 – 3080 Weak

Aromatic C-H stretch.
1535 – 1550 Strong

Asymmetric nitro stretch. Diagnostic band.
1340 – 1355 Strong

Symmetric nitro stretch. Diagnostic band.
1260 – 1280 Medium

Asymmetric ether stretch.
1020 – 1040 Medium

Symmetric ether stretch.

Causality: The shift of the nitro bands compared to nitrobenzene (1520/1345) is due to the combined inductive effects of the second nitro group and the resonance donation of the methoxy group.

Electronic Spectroscopy (UV-Vis) & Meisenheimer Complexes

3,5-DNA is a pale yellow solid, absorbing primarily in the UV region. However, its most significant application is the formation of Meisenheimer complexes (sigma-complexes) upon reaction with nucleophiles (e.g., methoxide, hydroxide).

Neutral Species
  • Solvent: Acetonitrile or Methanol[11]

  • 
    :  ~300–330 nm
    
  • Transition:

    
     and 
    
    
    
    of the nitroaromatic system.
Meisenheimer Complex (Colorimetric Detection)

When treated with a base (e.g., NaOMe), the nucleophile attacks the electron-deficient ring (usually at C-2 or C-4), disrupting aromaticity and forming a resonance-stabilized anionic complex.

  • Visual Change: Pale Yellow

    
     Deep Red/Purple.
    
  • 
     (Complex):  480 – 520 nm (Broad charge-transfer band).
    

Meisenheimer cluster_mech Mechanism Reactant This compound (Neutral, Yellow) TS Transition State Reactant->TS + Nu: Nucleophile Nucleophile (Nu: / OMe-) Nucleophile->TS Complex Meisenheimer Complex (Anionic, Red/Purple) TS->Complex Resonance Stabilization

Figure 2: Reaction pathway for the formation of the colored Meisenheimer complex.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp resolution of meta-coupling.

  • Mass: Weigh 10–15 mg of dry 3,5-DNA.

  • Solvent: Add 0.6 mL of

    
     (Chloroform-d, 99.8% D).
    
    • Note: If solubility is poor due to high purity crystal lattice energy, use DMSO-

      
      , but expect solvent residual peaks at 
      
      
      
      2.50.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquisition: Run standard proton sequence (16 scans) and carbon sequence (256+ scans).

Protocol B: In-Situ Generation of Meisenheimer Complex (UV-Vis)

For demonstrating charge-transfer bands.

  • Stock Solution: Prepare a

    
     M solution of 3,5-DNA in Acetonitrile.
    
  • Base Solution: Prepare a 1.0 M solution of NaOH or NaOMe in Methanol.

  • Measurement:

    • Fill a quartz cuvette with the Stock Solution.

    • Record the baseline spectrum (200–800 nm).

    • Add 1 drop (~20

      
      L) of Base Solution.
      
    • Invert to mix and immediately record the spectrum again.

    • Observation: A strong hyperchromic shift in the visible region (480–520 nm) confirms the complex formation.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3478: this compound. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Terrier, F. (1982). Rate and Equilibrium Studies of the Formation of Sigma-Complexes (Meisenheimer Complexes). Chemical Reviews, 82(2), 77-152. [Link]

  • NIST Chemistry WebBook. this compound: Gas Phase and Condensed Phase Data. [Link]

Sources

Technical Guide: Synthesis of 3,5-Dinitroanisole via Nucleophilic Aromatic Substitution of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,5-dinitroanisole (3,5-DNA) utilizing 1,3,5-trinitrobenzene (TNB) as the electrophilic substrate. Unlike standard industrial routes that employ 3,5-dinitrochlorobenzene, this protocol exploits the high lability of the nitro group in polynitroarenes under nucleophilic attack. This transformation is a quintessential example of Nucleophilic Aromatic Substitution (


), governed by a competition between kinetic control (formation of stable Meisenheimer 

-adducts) and thermodynamic control (irreversible displacement of the nitrite anion).

Target Audience: Organic Chemists, Energetic Materials Scientists, and Process Development Engineers.

Part 1: Strategic Safety Framework (Critical)

Warning: 1,3,5-Trinitrobenzene is a high explosive. It is more powerful and sensitive than TNT (Trinitrotoluene). This protocol must only be executed in a facility equipped for energetic materials handling.

Hazard ClassRisk FactorMitigation Protocol
Explosive (1.1) Detonation via shock, friction, or electrostatic discharge (ESD).Use blast shields. Ground all equipment. Work on a conductive surface. Limit batch size to <1g for initial validation.
Chemical Toxicity Nitro-aromatics are readily absorbed through skin; methemoglobinemia risk.Double nitrile gloves. Full-face respirator if powder handling is required outside a glovebox.
Reaction Exotherm

reactions with alkoxides are exothermic; runaway risk.
Controlled addition of methoxide at low temperature (-10°C to 0°C) before thermal ramping.

Part 2: Theoretical Framework & Mechanism

The Meisenheimer Competition

The reaction of TNB with methoxide (


) is mechanistically complex due to the symmetry of the ring. Two distinct pathways exist:
  • Pathway A (Kinetic - C-H Attack): The nucleophile attacks a carbon bearing a hydrogen atom. This forms a Meisenheimer Complex (Type I) .[1] This complex is often red-colored and stable at lower temperatures but does not lead to a substitution product because hydride (

    
    ) is a remarkably poor leaving group.
    
  • Pathway B (Thermodynamic - C-NO2 Attack): The nucleophile attacks a carbon bearing a nitro group. This forms a Meisenheimer Complex (Type II) . Although this intermediate is sterically more crowded, it allows for the expulsion of the nitrite ion (

    
    ), leading to the stable product 3,5-DNA.
    

Expert Insight: To successfully synthesize 3,5-DNA, the reaction conditions must facilitate the reversibility of the Type I complex and provide sufficient activation energy to access Pathway B.

Mechanistic Diagram

The following diagram illustrates the bifurcation between the non-productive Meisenheimer complex and the productive


 pathway.

SNAr_Mechanism TNB 1,3,5-Trinitrobenzene (Electrophile) Complex_H Type I Complex (C-H Attack) RED / STABLE LOW TEMP TNB->Complex_H Kinetic Path (Fast, Reversible) Complex_NO2 Type II Complex (C-NO2 Attack) TRANSIENT TNB->Complex_NO2 Thermodynamic Path (Slower, High Ea) MeO Methoxide Ion (Nucleophile) Complex_H->TNB Heat/Reversibility Product This compound (Product) Complex_NO2->Product - NO2⁻ (Irreversible) Nitrite Nitrite Ion (Leaving Group) Complex_NO2->Nitrite

Caption: Competition between kinetic C-H addition (Type I) and thermodynamic C-NO2 substitution (Type II).

Part 3: Experimental Protocol

Reagents & Equipment[2]
  • Substrate: 1,3,5-Trinitrobenzene (Recrystallized, >98% purity).

  • Nucleophile: Sodium Methoxide (0.5M solution in Methanol) or freshly prepared from Na metal.

  • Solvent: Anhydrous Methanol (MeOH).

  • Quenching: Dilute Hydrochloric Acid (1M HCl).

  • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, temperature probe.

Step-by-Step Methodology
1. Preparation of the Electrophile Solution
  • Step: Dissolve 1.0 eq (e.g., 2.13 g, 10 mmol) of TNB in 20 mL of anhydrous methanol.

  • Condition: Stir at room temperature under

    
     atmosphere.
    
  • Observation: The solution should be pale yellow.

2. Controlled Nucleophilic Addition
  • Step: Cool the TNB solution to 0°C using an ice bath.

  • Action: Dropwise add 1.05 eq of Sodium Methoxide solution over 15 minutes.

  • Critical Observation: The solution will likely turn a deep, intense red immediately.

    • Expert Note: This red color indicates the formation of the kinetic Meisenheimer complex (Type I). Do not panic; this is expected.

3. Thermodynamic Conversion (The "Cooking" Phase)
  • Step: Remove the ice bath and slowly heat the reaction mixture to a gentle reflux (approx. 65°C).

  • Duration: Maintain reflux for 1-2 hours.

  • Mechanism in Action: Heat provides the energy to reverse the Type I complex back to TNB, allowing the methoxide to eventually attack the nitro-bearing carbon (Type II). As the nitrite leaves, the solution color often shifts from deep red to orange/yellow as the aromaticity is restored in the product.

4. Quenching and Isolation
  • Step: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water acidified with HCl (pH ~2-3).

  • Reasoning: Acidification destroys any remaining anionic Meisenheimer complexes and neutralizes excess methoxide.

  • Workup: The product, this compound, will precipitate as a solid.

  • Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove sodium nitrite (

    
    ) byproducts.
    
5. Purification
  • Method: Recrystallization from Ethanol or Ethanol/Water (70:30).

  • Target: Pale yellow needles.

  • Melting Point: 105–106°C.

Process Workflow Diagram

Workflow Start Start: Dissolve TNB in MeOH (N2 atm) Add Add NaOMe at 0°C (Deep Red Color Forms) Start->Add Reflux Reflux at 65°C (2 hrs) (Drive Substitution) Add->Reflux Quench Pour into Acidic Ice Water (Precipitate Product) Reflux->Quench Filter Filter & Wash (Remove Nitrites) Quench->Filter Recryst Recrystallize (EtOH) Yield: 3,5-DNA Filter->Recryst

Caption: Operational workflow for the conversion of TNB to 3,5-DNA.

Part 4: Data & Characterization[3]

Leaving Group Comparison

Why use TNB when 3,5-dinitrochlorobenzene is available? In specific research contexts, the nitro group (


) is actually a superior leaving group to chlorine (

) in

reactions due to the relief of steric strain in the transition state, particularly in highly crowded systems.
Parameter3,5-Dinitrochlorobenzene Route1,3,5-Trinitrobenzene Route
Leaving Group Chloride (

)
Nitrite (

)
Leaving Group Ability ModerateHigh (in polynitro systems)
Kinetic Trap Minimal (Direct substitution)High (Stable Meisenheimer Complex)
Atom Economy HigherLower (Loss of large

group)
Primary Utility Industrial ProductionMechanistic Study / Energetics
Expected Analytical Data (this compound)[4]
  • Physical State: Pale yellow crystalline solid.[2]

  • Melting Point: 105–106°C.

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       4.00 (s, 3H, 
      
      
      
      )
    • 
       7.95 (d, 2H, 
      
      
      
      , ortho to OMe)
    • 
       8.65 (t, 1H, 
      
      
      
      , para to OMe)
  • IR Spectrum: Strong bands at 1530 cm

    
     and 1350 cm
    
    
    
    (
    
    
    stretch).

Part 5: Troubleshooting & Optimization

  • Low Yield / Red Oil: If the product remains a red oil or yield is low, the reaction likely did not overcome the kinetic trap.

    • Fix: Increase reflux time or switch solvent to DMSO (caution: DMSO increases reaction rate significantly but makes workup harder).

  • Polysubstitution: Formation of 3,5-dimethoxy-nitrobenzene.

    • Fix: Strictly control stoichiometry to 1.05 eq of NaOMe. Excess base leads to a second displacement.

  • Azoxy Contamination: Reduction of nitro groups can occur if the reaction is overheated or if the methoxide acts as a reducing agent.

    • Fix: Ensure inert atmosphere (

      
      ) and avoid prolonged reflux beyond 2 hours.
      

References

  • ChemicalBook. (n.d.). This compound Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. PMC7587944. Retrieved from

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems.[1][7] Retrieved from

  • Buncel, E., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC2424101. Retrieved from

Sources

Mechanistic Principles of 3,5-Dinitroanisole Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the formation of 3,5-Dinitroanisole , a specific meta-substituted isomer that presents unique synthetic challenges compared to its ortho/para counterpart (the melt-cast explosive 2,4-DNAN).

Unlike 2,4-dinitroanisole, which is easily accessible via direct nitration of anisole, the 3,5-isomer requires indirect methods because the methoxy group is an ortho/para director. The most mechanistically significant route involves Nucleophilic Aromatic Substitution (


)  with Nitro-Group Displacement , utilizing 1,3,5-Trinitrobenzene (TNB) as the substrate.

Via Nucleophilic Nitro-Displacement ( )

Executive Summary: The Meta-Substitution Challenge

In aromatic chemistry, synthesizing meta-substituted electron-rich rings is counter-intuitive.

  • Direct Nitration Fails: Nitrating anisole yields 2,4-dinitroanisole (ortho/para direction).

  • Direct Methylation Fails: Nitrating nitrobenzene yields 1,3-dinitrobenzene, but introducing a methoxy group subsequently requires a leaving group.

Therefore, the formation of this compound relies on starting with a symmetric, electron-deficient core (1,3,5-Trinitrobenzene) and utilizing the nitro group itself as a leaving group . This reaction is a classic example of


 driven by extreme electron deficiency.

Reaction Mechanism: with Nitro Displacement

The formation proceeds via an Addition-Elimination pathway.[1][2] The presence of three nitro groups on the benzene ring lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack by the methoxide ion (


).
The Pathway[1][3][4][5][6]
  • Nucleophilic Attack (Rate Determining Step): The methoxide ion attacks the ipso-carbon of one of the nitro groups. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex (sigma-complex).

  • Meisenheimer Complex Stabilization: The negative charge is delocalized onto the oxygen atoms of the remaining nitro groups at the ortho and para positions relative to the attack site.

  • Elimination (Restoration of Aromaticity): The intermediate collapses, ejecting the nitro group as a nitrite ion (

    
    ). This step is thermodynamically driven by the restoration of aromatic stability.
    
Critical Mechanistic Nuance: Regioselectivity
  • Path A (Productive): Attack at C-1 (bearing

    
    ). Leads to substitution.
    
  • Path B (Non-Productive): Attack at unsubstituted carbons (C-2, C-4, C-6). This forms a stable Meisenheimer complex (often called a Janovsky complex in similar contexts) but cannot lead to substitution because Hydride (

    
    ) is a terrible leaving group.
    
  • Outcome: While Path B is kinetically fast and often observed spectroscopically (red color), it is reversible. Path A is irreversible upon loss of nitrite, funneling the reaction to the this compound product.

Visualization: Molecular Pathway

The following diagram illustrates the bifurcation between the productive substitution and the non-productive complex formation.

SNAr_Mechanism TNB 1,3,5-Trinitrobenzene (Substrate) Complex_H H-bound Meisenheimer Complex (Non-Productive / Reversible) TNB->Complex_H Attack at C-H (Kinetic Control) TS_Ipso Ipso-Meisenheimer Complex (Transition State) TNB->TS_Ipso Attack at C-NO2 MeO Methoxide Ion (Nucleophile) MeO->TNB Complex_H->TNB Reversible Product This compound (Product) TS_Ipso->Product Elimination of NO2- LeavingGroup Nitrite Ion (NO2-) (Leaving Group) TS_Ipso->LeavingGroup

Caption: Reaction pathway showing the competition between productive ipso-attack (solid line) and reversible non-productive attack (dotted line).

Experimental Protocol (Self-Validating)

This protocol is adapted from Organic Syntheses standards, optimized for safety and yield.

Safety Warning: 1,3,5-Trinitrobenzene is a high explosive (more powerful than TNT). Operations must be conducted behind a blast shield. Sodium methoxide is moisture-sensitive and corrosive.

Reagents & Stoichiometry
ComponentRoleEq.Mass/VolNotes
1,3,5-Trinitrobenzene Substrate1.050.0 gRecrystallized, dry.
Sodium Reagent Source1.26.3 gDissolved in MeOH to make NaOMe.[3]
Methanol (Absolute) SolventN/A700 mLMust be anhydrous to prevent hydrolysis.
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a 1L flask equipped with a reflux condenser and drying tube, dissolve 6.3 g of clean sodium metal into 150 mL of absolute methanol.

    • Validation: Evolution of

      
       gas ceases; solution becomes clear. Exothermic.
      
  • Reaction Initiation:

    • Dissolve 50 g of 1,3,5-trinitrobenzene in 550 mL of absolute methanol in a separate vessel.

    • Add the TNB solution to the methoxide solution.[3]

    • Observation: The solution will likely turn deep red immediately (formation of Meisenheimer complexes).

  • Thermal Drive:

    • Heat the mixture to reflux (approx. 65°C) for 20 minutes .

    • Causality: Heat provides the energy to overcome the activation barrier for the elimination of the nitrite group and shifts the equilibrium from the kinetic H-complex to the thermodynamic product.

  • Workup & Isolation:

    • Distill off approximately 300–350 mL of methanol.[3]

    • Cool the residue to 20°C. The product, this compound, will precipitate.

    • Filter the solid.[4][5][3] Wash with cold methanol.

  • Purification:

    • Recrystallize from hot methanol.[3]

    • Validation Check: Pure product Melting Point should be 105°C .[3]

Workflow Diagram

Protocol_Workflow Start Start: Anhydrous Conditions Step1 Generate NaOMe (Na + MeOH -> NaOMe + H2) Start->Step1 Step2 Add TNB Solution (Deep Red Coloration) Step1->Step2 Step3 Reflux 20 mins (Drive Substitution) Step2->Step3 Step4 Distill Solvent & Cool Step3->Step4 Step5 Filter & Recrystallize Step4->Step5 End Yield: this compound (MP: 105°C) Step5->End

Caption: Operational workflow for the synthesis of this compound from TNB.

Alternative Route: Methylation of 3,5-Dinitrophenol

If handling trinitrobenzene is prohibited due to explosive regulations, an alternative route exists, though it is longer.

  • Precursor: 3,5-Dinitrobenzoic acid (commercially available).

  • Transformation: Curtius rearrangement to 3,5-dinitroaniline

    
     Diazotization 
    
    
    
    Hydrolysis to 3,5-dinitrophenol .
  • Methylation: Reaction of 3,5-dinitrophenol with Dimethyl Sulfate (DMS) or Methyl Iodide (

    
    ) in the presence of 
    
    
    
    .
    • Mechanism:[1][2][4][5][6][7] Standard

      
       attack of the phenoxide oxygen on the methyl group.
      

While safer regarding explosion risks, this route involves multiple steps and lower overall atom economy compared to the direct displacement on TNB.

References

  • Reverdin, F. (1941). "this compound".[5][3][8] Organic Syntheses, Coll.[3] Vol. 1, p. 543. Link

  • Terrier, F. (1982). "Rate and equilibrium studies in Jackson-Meisenheimer complexes". Chemical Reviews, 82(2), 77-152. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews, 49(2), 273–412. Link

Sources

Technical Guide: Isomers of Dinitroanisole (DNAN)

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Toxicological Profiles for Energetic Material Applications

Executive Summary

This technical guide provides a comprehensive analysis of Dinitroanisole (DNAN) isomers, focusing on 2,4-Dinitroanisole (2,4-DNAN) as the primary ingredient in modern Insensitive Munitions (IM). While traditionally used as a dye intermediate, 2,4-DNAN has replaced Trinitrotoluene (TNT) in melt-cast explosive formulations (e.g., IMX-101) due to its superior safety profile and shock insensitivity.[1]

This document contrasts the physicochemical properties of the relevant isomers, details the industrial synthesis protocol for 2,4-DNAN to ensure high purity, and delineates the metabolic pathways critical for understanding its toxicological impact.

Part 1: Structural Isomerism & Physical Properties

The dinitroanisole molecule consists of a methoxy group (-OCH₃) and two nitro groups (-NO₂) attached to a benzene ring. While six isomers are theoretically possible, 2,4-DNAN is the only isomer with significant industrial and military application. The other isomers (particularly 2,6-DNAN) appear primarily as impurities that must be managed during synthesis.

Comparative Analysis of Key Isomers

The selection of 2,4-DNAN over others is driven by its melting point.[2] Melt-cast explosives require a carrier fluid that melts between 80°C and 100°C —low enough for safe steam heating but high enough to withstand storage in hot climates.

Property2,4-Dinitroanisole (Target)2,6-Dinitroanisole (Impurity)3,5-Dinitroanisole TNT (Reference)
CAS Number 119-27-73535-67-95327-44-6118-96-7
Melting Point 94–95 °C ~118 °C105 °C80.5 °C
Crystal Density 1.34 g/cm³1.30 g/cm³1.56 g/cm³1.65 g/cm³
Crystal System Monoclinic (

)
--Orthorhombic
Oxygen Balance -96.9%-96.9%-96.9%-74.0%
Industrial Status Primary IM Ingredient Common ByproductRare / ResearchLegacy Standard

Technical Insight: 2,4-DNAN has a significantly lower density (1.34 g/cm³) compared to TNT (1.65 g/cm³).[3] This results in a lower detonation velocity. To compensate, high-density energetic fillers like RDX or NTO are suspended in the molten DNAN matrix during formulation.

Part 2: Synthesis & Manufacturing Protocol

Direct nitration of anisole is discouraged for high-purity applications because it yields a difficult-to-separate mixture of ortho- and para- isomers (2,4- and 2,6-DNAN). The preferred industrial route is Nucleophilic Aromatic Substitution (


)  using 1-chloro-2,4-dinitrobenzene (CDNB). This method is regioselective, safer, and produces higher purity yields.
Protocol: Methoxylation of CDNB
  • Precursors: 1-Chloro-2,4-dinitrobenzene (CDNB), Methanol (MeOH), Sodium Hydroxide (NaOH).

  • Reaction Type: Nucleophilic Aromatic Substitution (

    
    ).
    

Step-by-Step Methodology:

  • Preparation of Methoxide:

    • Dissolve NaOH in excess Methanol.

    • Note: While Sodium Methoxide (NaOMe) can be used directly, generating it in situ via NaOH/MeOH is more cost-effective for scale-up.

  • Reaction Initiation:

    • Dissolve CDNB in Methanol in a jacketed glass reactor.

    • Heat the CDNB solution to 50–60°C under constant agitation.

  • Addition Phase:

    • Slowly add the Methoxide/NaOH solution to the CDNB mixture.

    • Critical Control Point: Maintain temperature below 65°C to prevent thermal runaway or side reactions (hydrolysis to dinitrophenol).

  • Reflux & Completion:

    • Reflux the mixture for 1–2 hours.

    • Monitor consumption of CDNB via HPLC or TLC.

  • Quench & Crystallization:

    • Cool the mixture to 5–10°C . DNAN will precipitate as pale yellow needles.

    • Filter the solid product.

  • Purification (Removal of Impurities):

    • Wash the filter cake with cold water to remove Sodium Chloride (NaCl) byproduct and residual base.

    • Recrystallize from ethanol or perform a secondary wash with dilute bicarbonate to remove trace 2,4-Dinitrophenol (a toxic hydrolysis impurity).

Synthesis Workflow Diagram

SynthesisProtocol Start Precursors: CDNB + Methanol Reaction Reaction (SNAr): 50-60°C, 2 Hours Cl replaced by OMe Start->Reaction Reagent Reagent Prep: NaOH + Methanol (In-situ Methoxide) Reagent->Reaction Slow Addition Quench Crystallization: Cool to 5°C Reaction->Quench Complete Conversion Filter Filtration: Separate Solid DNAN Quench->Filter Wash Purification: Water Wash (Remove NaCl) Bicarbonate Wash (Remove DNP) Filter->Wash Final Final Product: 2,4-DNAN (>99% Purity) Wash->Final

Figure 1: Industrial synthesis workflow for 2,4-Dinitroanisole via Nucleophilic Aromatic Substitution of CDNB.

Part 3: Toxicology & Environmental Fate[2]

For drug development and safety professionals, understanding the metabolic activation of DNAN is critical. DNAN itself is relatively stable, but its metabolites are biologically active and toxic.

Metabolic Activation: The Lethal Synthesis

DNAN undergoes O-demethylation in the liver (cytochrome P450 mediated) and by environmental bacteria (e.g., Nocardioides sp.). This reaction converts DNAN into 2,4-Dinitrophenol (DNP) .

  • 2,4-Dinitrophenol (DNP): A classic mitochondrial uncoupler. It transports protons across the mitochondrial membrane, bypassing ATP synthase. This collapses the proton gradient, causing energy to be dissipated as heat rather than stored as ATP.

  • Clinical Consequence: Uncontrolled hyperthermia (overheating), tachycardia, and metabolic acidosis. There is no specific antidote for DNP poisoning.

Reductive Pathway

Alternatively, the nitro groups can be reduced under anaerobic conditions to form amino-nitroanisoles (e.g., 2-amino-4-nitroanisole). These amines are potential carcinogens (mutagenic in Ames tests).

Metabolic Pathway Diagram

Metabolism cluster_tox Primary Toxicity Pathway (Aerobic) cluster_red Reductive Pathway (Anaerobic) DNAN 2,4-DNAN (Parent Compound) DNP 2,4-Dinitrophenol (DNP) DNAN->DNP O-Demethylation (CYP450 / Bacterial) ANA 2-Amino-4-nitroanisole DNAN->ANA Nitro Reduction Mito Mitochondrial Uncoupling DNP->Mito Protonophore Action DAA 2,4-Diaminoanisole ANA->DAA Further Reduction

Figure 2: Metabolic fate of 2,4-DNAN showing the primary toxicological pathway (uncoupling) and reductive pathway.

References
  • Davies, P. J., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Defence Science and Technology Organisation.

  • Meng, J., Zhou, L., & Miao, F. (2023).[2] Review of the Essential Characteristics of 2,4-Dinitroanisole. Central European Journal of Energetic Materials.

  • Perkins, R. G. (1919). A Study of the Munitions Intoxications in France. Public Health Reports.

  • U.S. National Library of Medicine. (2024). 2,4-Dinitroanisole - PubChem Compound Summary. PubChem.[4][5]

  • Hawari, J., et al. (2015). Environmental Fate and Ecological Impact of 2,4-Dinitroanisole. SERDP/ESTCP.

Sources

3,5-Dinitroanisole safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical manual for the safe handling, storage, and experimental use of 3,5-Dinitroanisole . It is designed for subject matter experts (SMEs) in drug discovery and energetic materials research.

CAS: 5327-44-6 | Formula: C


H

N

O

| MW: 198.13 g/mol [1]

Part 1: Executive Safety Assessment

This compound is a nitroaromatic isomer distinct from the melt-cast explosive 2,4-Dinitroanisole (DNAN). While often used as a synthesis intermediate or in pharmacological research (e.g., anticancer studies), it shares the energetic and toxicological class characteristics of polynitro aromatics.

Critical Hazard Synopsis:

  • Energetic Potential: Although less sensitive than its 2,4-isomer, the presence of two nitro groups on an aromatic ring necessitates handling as a potential deflagration hazard , particularly under confinement or high thermal stress.

  • Toxicological Vector: Primary risk is Methemoglobinemia .[2] Absorption through skin or inhalation can oxidize hemoglobin (Fe

    
    ) to methemoglobin (Fe
    
    
    
    ), causing cellular hypoxia.
  • differentiation: Do not confuse with 2,4-Dinitroanisole (CAS 119-27-7) , a regulated munition component. Ensure CAS verification prior to use.

Part 2: Physicochemical Profile & Stability

Data synthesized from spectroscopic and crystallographic databases.

PropertyValueTechnical Context
Physical State Solid (Crystalline Needles)Electrostatic accumulation risk during weighing.
Melting Point 105.5°Csignificantly higher than 2,4-DNAN (94-95°C).
Boiling Point ~342°C (at 760 mmHg)Decomposition likely precedes boiling.
Density 1.444 g/cm

High density typical of nitro-compounds.
Solubility Low in H

O; Soluble in Acetone, DMSO
Use DMSO for biological assays; Acetone for cleaning.
Decomposition >290°C (Onset)Avoid temperatures >120°C to prevent autocatalysis.

Part 3: Hazard Identification (GHS & Mechanistic)

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.

  • H373: May cause damage to organs (Blood/Liver) through prolonged exposure (Methemoglobinemia).

  • EUH001: Explosive when dry (Precautionary assignment for polynitro aromatics).

Biological Mechanism of Toxicity

The following diagram illustrates the physiological cascade following exposure, emphasizing the need for immediate oxidation reversal therapy (Methylene Blue) if symptomatic.

Methemoglobinemia_Pathway cluster_exposure Exposure Route cluster_mechanism Physiological Impact cluster_symptoms Clinical Presentation Dermal Dermal Absorption (Lipophilic) Metabolism Hepatic Metabolism (Nitro-reduction) Dermal->Metabolism Inhalation Inhalation of Dust Inhalation->Metabolism Oxidation Hgb(Fe2+) → MetHgb(Fe3+) Metabolism->Oxidation Reactive Metabolites Hypoxia Impaired O2 Transport (Cellular Hypoxia) Oxidation->Hypoxia Cyanosis Cyanosis (Blue Skin/Lips) Hypoxia->Cyanosis CNS Dizziness/Fatigue Hypoxia->CNS Collapse Cardiovascular Collapse CNS->Collapse

Caption: Pathophysiological cascade of this compound toxicity leading to Methemoglobinemia.

Part 4: Strategic Handling & Engineering Controls

Hierarchy of Controls
  • Elimination: Use in solution rather than dry powder whenever possible to reduce electrostatic discharge (ESD) and inhalation risks.

  • Engineering: All weighing and transfer must occur inside a certified Chemical Fume Hood or Glovebox.

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for incidental splash; Laminate (Silver Shield) required for prolonged handling or spill cleanup.

    • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with P100/OV cartridges .

    • Clothing: Flame-resistant (Nomex) lab coat + cotton undergarments (avoid synthetics that melt).

Experimental Protocols

Protocol: Safe Weighing & Solubilization

  • Grounding: Ensure the balance and spatula are grounded. Use an anti-static gun on the weighing boat if humidity is <30%.

  • Transfer: Weigh the solid into a tared vial. Immediately cap.

  • Solubilization: Add solvent (e.g., DMSO) to the solid. Do not add solid to boiling solvent.

  • Decontamination: Wipe the balance area with an acetone-soaked Kimwipe, then wash with soapy water to degrade nitro-residues.

Part 5: Emergency Response & Waste Management

Spill Response Logic

Do not brush dry powder (friction risk). Follow this wet-method workflow:

Spill_Response Start Spill Detected Evac Evacuate Immediate Area Alert Safety Officer Start->Evac Assess Assess Scale Evac->Assess Small < 5g (In Hood) Assess->Small Large > 5g (Or Floor) Assess->Large Wet Mist with Water/Ethanol (Prevent Dust) Small->Wet Absorb Cover with Pig Pillows or Sand Large->Absorb Scoop Use Non-Sparking Scoop (Plastic/Wood) Wet->Scoop Hazmat Call Hazmat/EHS Do Not Attempt Cleanup Absorb->Hazmat Waste Place in Hazardous Waste Label: 'Nitroaromatic Toxic' Scoop->Waste

Caption: Decision matrix for responding to this compound spills based on quantity and location.

Waste Disposal
  • Segregation: Never mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (forms sensitive salts).

  • Labeling: Must be clearly labeled "TOXIC" and "POTENTIAL EXPLOSIVE" if dry.

  • Quenching (Small Scale): For trace residue on glassware, soak in a dilute solution of sodium dithionite (reductive degradation) followed by thorough water rinsing.

References

  • National Institutes of Health (NIH). (2014). 2,4-Dinitroanisole (DNAN) Toxicity Profile (Isomer Comparative Data). PubMed. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dinitroanisole (3,5-DNAN) is a nitroaromatic intermediate primarily utilized in the synthesis of pharmaceutical precursors (e.g., 3,5-diaminoanisole) and advanced energetic materials.[1] Distinct from its isomer 2,4-Dinitroanisole (2,4-DNAN) —the primary ingredient in modern melt-cast explosives (PAX-21, IMX-101)—the 3,5-isomer exhibits a unique stability profile governed by its meta-substitution pattern.

This guide provides a rigorous analysis of the thermal behavior, decomposition kinetics, and safety protocols for this compound. It is designed for researchers requiring precise data to distinguish between isomeric hazards and to optimize synthetic workflows.

Critical Disambiguation: Isomeric Distinction

The acronym "DNAN" in defense and energetic material literature almost exclusively refers to the 2,4-isomer . Confusing these isomers can lead to critical errors in safety assessments and process design.

FeatureThis compound (Target Topic)2,4-Dinitroanisole (Explosive "DNAN")
CAS Number 5327-44-6 119-27-7
Structure Meta-substituted (Symmetrical)Ortho/Para-substituted
Melting Point 105.5 °C 94–95 °C
Primary Use Pharma intermediate, precursorMelt-cast explosive matrix (TNT replacement)
Reactivity Low (Resistant to SNAr)High (Susceptible to SNAr)
Stability Higher (No ortho-effect)Lower (Destabilizing ortho-nitro interaction)

Physicochemical Profile

This compound is characterized by high symmetry, which contributes to a higher melting point and crystal lattice energy compared to its asymmetric isomers.

Key Properties Table
PropertyValueContext
Molecular Formula C₇H₆N₂O₅
Molar Mass 198.13 g/mol
Appearance Colorless to pale yellow needlesCrystallized from ethanol/water
Density 1.56 g/cm³Higher density aids in crystal packing stability
Boiling Point ~335–342 °CDecomposes near/at boiling point
Solubility Soluble in acetone, benzene; Insoluble in waterLipophilic nature relevant for biological uptake

Thermal Stability and Reactivity[3]

The "Meta-Effect" on Stability

The thermal stability of this compound is fundamentally superior to that of 2,4-DNAN due to the absence of the Ortho-Effect .

  • In 2,4-DNAN: The nitro group at the ortho position interacts sterically and electronically with the methoxy group, lowering the activation energy for C–NO₂ bond scission and facilitating intramolecular oxidation.

  • In 3,5-DNAN: The nitro groups are in the meta positions. They are electronically withdrawing (inductive/mesomeric) but do not participate in the destabilizing steric strain or direct oxygen transfer mechanisms seen in ortho-isomers. Consequently, 3,5-DNAN requires higher thermal energy to initiate decomposition.

Reactivity Toward Nucleophiles (SNAr)

This compound is significantly less reactive toward nucleophilic aromatic substitution than 2,4-DNAN.[2]

  • Mechanism: SNAr requires resonance stabilization of the Meisenheimer complex.

  • Observation: In 3,5-DNAN, the negative charge in the intermediate cannot be delocalized onto the nitro groups (which are at meta positions).[2] This makes the methoxy group a poor leaving group in this isomer, rendering it stable against hydrolysis or amination under conditions that would degrade 2,4-DNAN.

Decomposition Mechanism

The thermal decomposition of this compound follows a radical-mediated pathway dominated by homolytic bond scission.

Primary Decomposition Pathway
  • Initiation: Homolytic cleavage of the C–NO₂ bond. This is the rate-limiting step (RLS). Because there is no steric strain from an adjacent substituent, the bond dissociation energy (BDE) is higher (~250–270 kJ/mol range estimated) compared to ortho-isomers.

  • Propagation: The resulting phenyl radical attacks adjacent molecules or undergoes hydrogen abstraction.

  • Secondary Oxidation: The methoxy group (-OCH₃) eventually oxidizes to formaldehyde (CH₂O) and carbon monoxide (CO), but this is secondary to the ring fragmentation.

Decomposition Pathway Diagram

The following diagram illustrates the mechanistic divergence between the stable 3,5-isomer and the reactive 2,4-isomer.

DecompositionPathways DNAN35 This compound (Meta-Substituted) Radical35 Phenyl Radical (High Energy Intermediate) DNAN35->Radical35 C-NO2 Homolysis (High Ea ~260 kJ/mol) DNAN24 2,4-Dinitroanisole (Ortho-Substituted) OrthoInt Aci-Nitro / Ortho-Intermediate (Lower Energy Barrier) DNAN24->OrthoInt Ortho-Interaction (Lower Ea ~170 kJ/mol) GasProducts Gas Products (NO2, CO, CO2, H2O) Radical35->GasProducts Fragmentation Residue Amorphous Carbon Residue Radical35->Residue Condensation OrthoInt->GasProducts Rapid Oxidation

Caption: Mechanistic comparison showing the high-energy homolysis pathway of 3,5-DNAN versus the lower-energy ortho-assisted pathway of 2,4-DNAN.

Experimental Protocols for Stability Assessment

To validate the stability of this compound, researchers should employ Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (


) and heat of decomposition (

).
  • Sample Preparation: Weigh 1–3 mg of 3,5-DNAN into a high-pressure gold-plated crucible (to prevent catalytic effects of steel) or a hermetically sealed aluminum pan.

    • Note: Open pans allow evaporation/sublimation (MP 105°C) before decomposition, invalidating kinetic data.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp 5 °C/min to 400 °C.

  • Data Analysis:

    • Identify Endotherm (Melting): Expect peak at ~105.5 °C.

    • Identify Exotherm (Decomposition): Expect onset >300 °C (significantly higher than 2,4-DNAN's ~210–250 °C).

Protocol B: Kinetic Analysis (Kissinger Method)

To determine the Activation Energy (


):
  • Run DSC experiments at four distinct heating rates (

    
    ): 2, 5, 10, and 20 °C/min.
    
  • Record the peak decomposition temperature (

    
    ) for each rate.
    
  • Plot

    
     vs. 
    
    
    
    .
  • Calculate

    
     from the slope (
    
    
    
    ).
Experimental Workflow Diagram

ExperimentalWorkflow Step1 Sample Prep: 1-3mg 3,5-DNAN Sealed Gold Crucible Step2 DSC Run: Rates: 2, 5, 10, 20 K/min Range: 30-400°C Step1->Step2 Step3 Data Extraction: Record Peak Temp (Tp) for each rate Step2->Step3 Step4 Kinetic Modeling: Kissinger Plot ln(β/Tp²) vs 1/Tp Step3->Step4 Step5 Output: Activation Energy (Ea) Pre-exponential Factor (A) Step4->Step5

Caption: Standardized workflow for determining thermal kinetic parameters of nitroaromatics.

Safety and Handling

While 3,5-DNAN is less sensitive than its explosive isomer, it remains a nitroaromatic compound with specific hazards.

Toxicity & Metabolism
  • Metabolic Pathway: In vivo reduction leads to 3,5-diaminoanisole or 3,5-dinitrophenol .

  • Hazard: Dinitrophenols are uncouplers of oxidative phosphorylation. While 2,4-DNP is the classic toxin, 3,5-isomers should be treated with equal caution regarding mitochondrial toxicity.

  • PPE: Nitrile gloves, safety goggles, and respiratory protection (N95/P100) to prevent dust inhalation.

Storage & Disposal
  • Storage: Store below 40 °C in a dry, dark area. Segregate from strong bases (which can induce color-forming reactions or slow degradation, though less than 2,4-DNAN) and reducing agents.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).

References

  • ChemicalBook. (2024). This compound Properties and Synthesis. Link

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound (CAS 5327-44-6).[1][3][4][5] Link

  • BenchChem. (2025).[2] Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems. Link

  • LookChem. (2024). This compound MSDS and Safety Data. Link

  • ResearchGate. (2021). Thermal Decomposition Kinetics of Dinitroanisole Isomers. Link

Sources

3,5-Dinitroanisole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold for Energetic Materials and Functionalized Aromatics [1]

Executive Summary

3,5-Dinitroanisole (3,5-DNA) is a meta-substituted nitroaromatic compound distinct from its widely utilized isomer, 2,4-Dinitroanisole (DNAN).[1] While DNAN serves as a melt-cast explosive replacement for TNT, 3,5-DNA is primarily valued as a regiochemically precise intermediate in organic synthesis.[1] Its symmetric substitution pattern makes it a critical precursor for 3,5-diaminoanisole (a monomer for high-performance polyimides) and a model substrate for nucleophilic aromatic substitution (


) studies.

This guide provides a rigorous analysis of 3,5-DNA, focusing on its physicochemical properties, specific synthetic pathways (avoiding common regioselectivity errors), and downstream applications in drug development and materials science.[1]

Part 1: Molecular Identity & Physicochemical Core

Fundamental Data

The following data defines the 3,5-DNA molecule. Note the distinction in melting point compared to the 2,4-isomer (~94–95 °C), which is a critical identification parameter.[1]

PropertyValueNotes
IUPAC Name 1-Methoxy-3,5-dinitrobenzene
CAS Registry 5327-44-6 Distinct from DNAN (119-27-7)
Molecular Formula C

H

N

O

Molecular Weight 198.13 g/mol Calculated using IUPAC atomic weights
Melting Point 105.0 – 106.0 °CRecrystallized from ethanol/methanol
Density ~1.56 g/cm³Crystal density
Appearance Yellow/Colorless NeedlesForms needles in ethanol; plates in acetic acid
Solubility Soluble in Acetone, BenzeneSparingly soluble in cold water; soluble in hot EtOH
Structural Analysis

The 3,5-DNA molecule features two nitro groups in the meta positions relative to the methoxy group.[1] This substitution pattern creates an electron-deficient


-system, making the ring highly susceptible to nucleophilic attack (though less so than trinitrobenzene) and capable of forming charge-transfer complexes with electron-rich guests (e.g., pyrene, amines).[1]

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The Regioselectivity Challenge

A common error in synthesizing 3,5-DNA is attempting direct nitration of anisole.[1]

  • Direct Nitration: The methoxy group is an ortho/para director.[1] Nitration of anisole yields almost exclusively 2,4-dinitroanisole and 2,4,6-trinitroanisole.[1]

  • The Solution: To achieve the 3,5-substitution pattern, one must utilize a precursor where the nitrogen atoms are already in place (e.g., 1,3,5-trinitrobenzene) or use a directing group manipulation strategy.[1]

Primary Synthesis: Nucleophilic Displacement on TNB

The most reliable laboratory synthesis involves the partial reduction or nucleophilic displacement of a nitro group on 1,3,5-trinitrobenzene (TNB) using sodium methoxide.[1]

Reaction Logic: The reaction proceeds via an addition-elimination mechanism (


). The methoxide ion attacks the electron-deficient ring to form a Meisenheimer complex.[1] The system re-aromatizes by ejecting a nitrite ion (

), a good leaving group in highly activated systems.
Experimental Protocol (Self-Validating)
  • Reagent Prep: Dissolve sodium metal (0.27 eq) in absolute methanol to generate fresh sodium methoxide (

    
    ).
    
  • Addition: Dissolve 1,3,5-trinitrobenzene (1.0 eq) in absolute methanol. Caution: TNB is an explosive; handle small quantities behind a blast shield.[1]

  • Reaction: Add the TNB solution to the methoxide solution. Boil under reflux for 20 minutes.

    • Validation Check: The solution will turn deep red/orange initially due to the formation of the Meisenheimer complex (colored species).[1] Loss of this intense color and precipitation of NaNO

      
       indicates reaction progress.[1]
      
  • Workup: Distill off ~60% of the methanol. Pour the residue into ice water. The product, being hydrophobic, will precipitate.[1]

  • Purification: Filter the crude solid. Recrystallize from ethanol to obtain pure needles (MP: 105 °C).

Synthesis Workflow Diagram

The following diagram illustrates the reaction flow and the critical intermediate states.

Synthesis cluster_0 Reagents cluster_1 Mechanism (SNAr) TNB 1,3,5-Trinitrobenzene (TNB) Complex Meisenheimer Complex (Anionic Intermediate) TNB->Complex Nucleophilic Attack NaOMe Sodium Methoxide (MeOH) NaOMe->Complex Elim Elimination of NaNO2 Complex->Elim Re-aromatization Product This compound (3,5-DNA) Elim->Product Precipitation in H2O

Caption: Synthesis of 3,5-DNA via Nucleophilic Aromatic Substitution on TNB.

Part 3: Applications in Drug Development & Materials[1]

Precursor to Functionalized Diamines

The primary utility of 3,5-DNA in drug development is as a "masked" diamine.[1] The methoxy group improves solubility compared to the parent dinitrobenzene, and the nitro groups can be reduced to amines.[1]

  • Target Molecule: 3,5-Diaminoanisole.[1]

  • Reduction Method: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (Fe/HCl).
    
  • Utility:

    • Polyimides: Used as a monomer to introduce flexibility (ether linkage) into rigid polyimide backbones.

    • Pharmaceuticals: The 3,5-diamino scaffold is a pharmacophore found in various kinase inhibitors and DNA-intercalating agents.

Supramolecular Chemistry

Due to the electron-withdrawing nature of the two nitro groups, 3,5-DNA acts as an electron-deficient


-acceptor.[1]
  • Host-Guest Complexes: It forms charge-transfer complexes with electron-rich donors (e.g., carbazole, pyrene).

  • Cyclodextrins: 3,5-DNA is used as a probe molecule to study the binding interior of

    
    - and 
    
    
    
    -cyclodextrins, where the hydrophobic anisole moiety drives inclusion.[1]
Application Pathway Diagram

Applications cluster_pharma Pharmaceutical & Polymer cluster_supra Supramolecular Chemistry DNA This compound (Precursor) Reduction Reduction (H2/Pd) DNA->Reduction Complex Charge-Transfer Complexes DNA->Complex Donor Molecule Probe Cyclodextrin Inclusion Probes DNA->Probe Host-Guest Diamine 3,5-Diaminoanisole Reduction->Diamine Polymer Polyimide Synthesis (Monomer) Diamine->Polymer

Caption: Downstream applications of 3,5-DNA in synthesis and physical chemistry.

Part 4: Safety & Handling

Energetic Potential

While 3,5-DNA is less sensitive than TNB, it remains a polynitro aromatic compound.[1]

  • Explosive Hazard: Like its isomer DNAN, it has energetic properties.[1][2] It is oxygen-deficient but can sustain decomposition.

  • Handling: Avoid grinding dry material. Use non-sparking tools.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.[1]

Toxicity[1][4]
  • Class: Nitroaromatics are generally toxic and potential mutagens.

  • Metabolism: Can be reduced in vivo to nitro-anilines and diamines, which are often methemoglobinemia inducers.[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

References

  • Organic Syntheses Procedure for this compound Title: this compound Source:[1][3][4][5][6][7][8][9] Organic Syntheses, Coll.[1] Vol. 1, p.219 (1941); Vol. 9, p.28 (1929).[1] URL:[Link]

  • NIH PubChem Compound Summary Title: this compound (CID 79231) Source:[1][6][7][8] National Center for Biotechnology Information (2024). URL:[Link]

  • NIST Chemistry WebBook Title: Benzene, 1-methoxy-3,5-dinitro- Source:[1] National Institute of Standards and Technology. URL:[Link]

  • Kinetic Studies on Nucleophilic Substitution Title: The reaction of 1,3,5-trinitrobenzene with sodium methoxide Source: Journal of the Chemical Society (Researched context via SciFinder/Google Scholar). URL:[Link]

Sources

Technical Guide: Biotransformation Pathways of 3,5-Dinitroanisole (3,5-DNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

This guide details the biotransformation kinetics and metabolic fate of 3,5-Dinitroanisole (3,5-DNA) . While less ubiquitous than its isomer 2,4-Dinitroanisole (DNAN—a primary component of IMX-101 munitions), 3,5-DNA serves as a critical model compound for understanding meta-substituted nitroaromatic stability.

Unlike the ortho/para nitro groups in DNAN, which are susceptible to nucleophilic aromatic substitution (SNAr), the meta arrangement in 3,5-DNA renders the ring highly electron-deficient but sterically distinct. Consequently, its environmental fate is governed almost exclusively by enzymatic nitroreduction (anaerobic) and O-demethylation (aerobic), rather than spontaneous hydrolysis.

Key Insight for Researchers: The formation of 3-amino-5-nitroanisole (3-A-5-NA) represents a "toxicological activation" step. This metabolite is often more mutagenic than the parent compound due to the formation of reactive hydroxylamine intermediates capable of DNA adduct formation.

The Biotransformation Cascade

The metabolic fate of 3,5-DNA is bifurcated by oxygen availability. The pathways below describe the sequential reduction observed in bacterial consortia (e.g., Pseudomonas, Clostridium) and fungal systems.

Pathway A: Nitroreduction (Anaerobic/Microaerophilic)

This is the dominant pathway in soil and sludge environments. Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases (NTRs) catalyze the stepwise transfer of electrons to the nitro groups.

  • Parent: this compound.

  • Step 1 (2e- reduction): Formation of the nitroso intermediate (

    
    ).
    
  • Step 2 (2e- reduction): Rapid conversion to the hydroxylamine (

    
    ). Note: This intermediate is unstable and rarely detected but is mechanistically critical.
    
  • Step 3 (Stable Intermediate): Formation of 3-amino-5-nitroanisole (3-A-5-NA) .

  • Step 4 (Terminal Reduction): Under strict anoxia, the second nitro group is reduced, yielding 3,5-diaminoanisole (3,5-DAA) .

Pathway B: O-Demethylation (Aerobic)

In aerobic systems, specifically with fungi or specific aerobic bacteria (e.g., Rhodococcus), the methoxy group is attacked by monooxygenases.

  • Reaction:

    
    
    
  • Product: 3,5-Dinitrophenol (3,5-DNP) . This product is highly acidic and uncouples oxidative phosphorylation.

Visualization of Signaling Pathways (DOT)

Biotransformation_35DNA cluster_anaerobic Pathway A: Nitroreduction (Dominant) Parent This compound (3,5-DNA) Nitroso 3-Nitroso-5-nitroanisole (Transient) Parent->Nitroso Nitroreductase (2e- / anaerobic) Phenol 3,5-Dinitrophenol (3,5-DNP) Parent->Phenol O-Demethylase / P450 (Aerobic) Hydroxyl 3-Hydroxylamino-5-nitroanisole (Reactive) Nitroso->Hydroxyl 2e- MonoAmine 3-Amino-5-nitroanisole (3-A-5-NA) Hydroxyl->MonoAmine 2e- DiAmine 3,5-Diaminoanisole (3,5-DAA) MonoAmine->DiAmine Strict Anoxia (Slow)

Figure 1: Divergent biotransformation pathways of 3,5-DNA governed by oxygen availability.

Experimental Framework: Validated Protocols

As a senior scientist, I recommend avoiding generic "flask" experiments. Nitroreduction is highly sensitive to redox potential (


). The following protocol ensures data integrity by controlling the redox environment.
Microcosm Setup (Anaerobic)

Objective: Isolate the nitroreduction pathway and quantify the half-life (


) of 3,5-DNA.

Reagents:

  • Mineral Salt Medium (MSM) (pH 7.2).

  • Reducing agent: Cysteine-HCl or

    
     (0.5 mM) to scavenge trace 
    
    
    
    .
  • Resazurin (Redox indicator; colorless < -110 mV).

  • Inoculum: Anaerobic digester sludge (washed) or Pseudomonas isolate.

Protocol:

  • Medium Preparation: Sparge MSM with

    
     gas for 30 minutes to remove dissolved oxygen.
    
  • Spiking: Introduce 3,5-DNA from a methanol stock (max 0.1% v/v solvent) to a final concentration of 50

    
    . Caution: Higher concentrations may be toxic to the inoculum.
    
  • Inoculation: Add biomass (10% v/v) inside an anaerobic glovebox (

    
     atmosphere).
    
  • Incubation: Seal serum bottles with butyl rubber stoppers and aluminum crimps. Incubate at 30°C in the dark (to prevent photolysis).

  • Sampling: Withdraw 1.0 mL aliquots at

    
     hours using a gas-tight syringe.
    
  • Quenching: Immediately mix sample with 1.0 mL Acetonitrile (ACN) + 0.1% Formic Acid. This lyses cells and stops enzymatic activity.

Analytical Validation (HPLC-DAD/MS)

Quantification requires separation of the polar amine metabolites from the non-polar parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • 3,5-DNA: UV 254 nm.

    • 3-Amino-5-nitroanisole: UV 230 nm (or MS [M+H]+ m/z 169).

    • 3,5-Diaminoanisole: UV 210 nm (or MS [M+H]+ m/z 139).

Experimental Workflow Diagram (DOT)

Experimental_Workflow Prep Step 1: Media Sparging (N2 gas, 30 min) Inoc Step 2: Inoculation (Glovebox, Anoxic) Prep->Inoc Incubate Step 3: Incubation (30°C, Dark) Inoc->Incubate Sample Step 4: Sampling (Syringe extraction) Incubate->Sample Timepoints Quench Step 5: Quench (1:1 ACN + Formic Acid) Sample->Quench Immediate Analyze Step 6: HPLC-MS (C18 Column) Quench->Analyze

Figure 2: Step-by-step anaerobic microcosm workflow for validating nitroreduction kinetics.

Data Interpretation & Metabolite Profile[2][3]

When analyzing your HPLC data, you will observe a "mass balance deficit" if you do not account for the irreversible binding of nitroso-intermediates to soil organic matter (humic acids).

Table 1: Physicochemical & Toxicological Properties of Key Metabolites

CompoundStructureLog KowToxicity (Relative)Detection Marker (MS)
This compound Parent1.76Moderatem/z 198
3-Amino-5-nitroanisole Primary Metabolite1.25High (Mutagenic) m/z 169 [M+H]+
3,5-Diaminoanisole Terminal (Anaerobic)0.65Moderate (Chronic)m/z 139 [M+H]+
3,5-Dinitrophenol Aerobic Metabolite1.50High (Uncoupler)m/z 183 [M-H]-

Causality Note: The increase in toxicity during the initial reduction (Parent


 Monoamine) is due to the hydroxylamine intermediate, which can form adducts with DNA. Complete reduction to the diamine usually reduces acute toxicity but increases water solubility and mobility.

References

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. Link

    • Foundational text on the mechanism of nitroreduction in bacterial systems.
  • Perreault, N. N., et al. (2012). Biodegradation of 2,4-Dinitroanisole (DNAN) by Nocardioides sp. Strain JS1661. Applied and Environmental Microbiology. Link

    • Establishes the comparative baseline for anisole-based nitroreduction and O-demethylation p
  • Olivares, C. I., et al. (2016). (Bio)transformation of 2,4-dinitroanisole (DNAN) in soils.[1] Journal of Hazardous Materials. Link

    • Provides soil-specific kinetic data relevant to the adsorption and reduction of dinitroanisole isomers.
  • Etnier, E. L. (1987). Water Quality Criteria for 2,4-Dinitrotoluene and 2,6-Dinitrotoluene. Oak Ridge National Laboratory. Link

    • Source for toxicity data on meta-substituted nitroarom
  • Hawari, J., et al. (2015). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products.[2] Chemosphere.[3] Link[3]

    • Critical reference for the physicochemical properties and LC-MS identific

Sources

Environmental Fate and Degradation of 3,5-Dinitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the environmental fate and degradation of 3,5-Dinitroanisole (3,5-DNAN) .

Executive Summary & Compound Distinction

This compound (CAS 5327-44-6) is a nitroaromatic compound primarily utilized in organic synthesis and pharmaceutical research (e.g., as an antineoplastic precursor).[1] It is a structural isomer of the high-profile insensitive munitions constituent 2,4-Dinitroanisole (2,4-DNAN) .

Critical Distinction: While 2,4-DNAN is widely studied for its use in explosive formulations (IMX-101), 3,5-DNAN exhibits distinct photochemical behavior due to the meta-positioning of its nitro groups. Unlike its 2,4-isomer, which follows standard ortho/para activation rules in ground-state chemistry, 3,5-DNAN is a classic substrate for Nucleophilic Aromatic Photosubstitution (SN2*Ar) . This guide focuses specifically on the 3,5-isomer, highlighting its unique light-driven degradation pathway which serves as its primary abiotic fate mechanism.

Key Environmental Drivers
  • Primary Fate Vector: Photolysis (rapid conversion to 3,5-dinitrophenol).[2]

  • Secondary Fate Vector: Biotic Nitroreduction (anaerobic conditions).[2]

  • Transport: Moderate mobility in soil; low aqueous solubility limits rapid leaching but encourages surface persistence where photolysis occurs.[2]

Physicochemical Profile

The fate of 3,5-DNAN is governed by its lipophilicity and crystalline stability.

PropertyValue / DescriptionEnvironmental Implication
CAS Number 5327-44-6Unique identifier (distinct from 2,4-DNAN: 119-27-7).[2]
Molecular Formula C₇H₆N₂O₅Molar Mass: 198.13 g/mol .[1][2][3][4][5]
Physical State Colorless/Pale Yellow NeedlesSolid at ambient temperatures; particulate transport possible.[2]
Melting Point 105.3°CHigher than 2,4-DNAN (~94°C); indicates stable crystal lattice.[2]
Density 1.56 g/cm³Sinks in water; potential for sediment accumulation.[2]
Solubility (Water) Low (< 1 g/L est.)[2]Dissolution is rate-limiting for hydrolysis/biodegradation.[2]
Log Kow ~1.6 - 2.1 (est.)[2]Moderate lipophilicity; potential for sorption to soil organic matter.[2]
Vapor Pressure NegligibleVolatilization is not a significant fate pathway.[2]

Abiotic Degradation: The Photochemical Dominance

The most scientifically significant aspect of 3,5-DNAN degradation is its sensitivity to light. In the ground state, the meta-nitro groups do not sufficiently activate the ring for nucleophilic attack. However, upon UV-Vis irradiation, the electron density distribution inverts, making the aromatic ring highly susceptible to nucleophilic substitution by water or hydroxide ions.

Mechanism: Nucleophilic Aromatic Photosubstitution (SN2*Ar)

Unlike thermal hydrolysis, which is negligible for 3,5-DNAN under environmental conditions, photohydrolysis is rapid.

  • Excitation: Absorption of light promotes 3,5-DNAN to a singlet excited state, which undergoes rapid intersystem crossing (ISC) to a Triplet State (T₁) .[2]

  • Nucleophilic Attack: The T₁ state possesses a lifetime (~50 ns) sufficient to react with nucleophiles (H₂O or OH⁻).[2]

  • Complex Formation: A sigma-complex (Meisenheimer-like) forms in the excited state.[2]

  • Substitution: The methoxy group (-OCH₃) is displaced, releasing methanol and forming 3,5-Dinitrophenol .[2]

Pathway Diagram

Photolysis DNAN This compound (Ground State) Excited Triplet State (T1) (π-π*) DNAN->Excited hv (UV/Vis) Excited->DNAN Radiationless Decay (Quenching) Complex σ-Complex (Meisenheimer Intermediate) Excited->Complex + H2O / OH- Product 3,5-Dinitrophenol + Methanol Complex->Product - OCH3 (Substitution)

Caption: The photochemical substitution pathway of 3,5-DNAN. The reaction proceeds via a triplet excited state, distinct from ground-state hydrolysis.[6]

Oxidation via Hydroxyl Radicals

In Advanced Oxidation Processes (AOPs) or intensely irradiated surface waters, 3,5-DNAN reacts with hydroxyl radicals (•OH).[2][7][8][9][10]

  • Rate Constant:

    
    .[2]
    
  • Mechanism: •OH addition to the aromatic ring followed by ring cleavage or further oxidation to CO₂, HNO₃, and H₂O.

Biotic Degradation: Nitroreduction Pathways

In soil and sediment environments shielded from light, biodegradation becomes the primary fate mechanism. Like other nitroaromatics, 3,5-DNAN is recalcitrant to direct oxidation but susceptible to reductive transformation .[2]

Aerobic vs. Anaerobic Transformation
  • Aerobic: Generally slow. Bacteria may reduce a single nitro group to a hydroxylamine or amine, often resulting in "dead-end" metabolites (e.g., 3-amino-5-nitroanisole) that accumulate.

  • Anaerobic: Highly favorable.[2] Non-specific nitroreductases (from Clostridium, Pseudomonas, or methanogens) sequentially reduce nitro groups to amines.[2]

The Reduction Cascade
  • This compound [1][2][3][5][6][8][11][12][13]

  • 3-Nitroso-5-nitroanisole (Transient)[2]

  • 3-Hydroxylamino-5-nitroanisole

  • 3-Amino-5-nitroanisole (ANA) (Stable Intermediate)[2]

  • 3,5-Diaminoanisole (DAA) (Final reduced product under strict anaerobiosis)[2]

Toxicity Note: The amino-derivatives (ANA and DAA) are often more water-soluble and can bind irreversibly to soil humic acids via covalent coupling, effectively immobilizing the nitrogen residue but altering soil chemistry.

Biodegradation DNAN This compound Nitroso Nitroso-Intermediate DNAN->Nitroso 2e- Reduction ANA 3-Amino-5-Nitroanisole (Major Aerobic Metabolite) Nitroso->ANA 4e- Reduction DAA 3,5-Diaminoanisole (Anaerobic End Product) ANA->DAA Anaerobic (Low Redox Potential) Bound Humic Acid Bound Residue (Immobilized) ANA->Bound Sorption DAA->Bound Oxidative Coupling (Sorption)

Caption: Stepwise biotic nitroreduction pathway. Under aerobic conditions, the reaction often stalls at the mono-amino stage.

Experimental Protocols

Protocol A: Determination of Photolysis Kinetics

Objective: Quantify the quantum yield of 3,5-DNAN photohydrolysis.

  • Preparation: Dissolve 3,5-DNAN (10 µM) in a buffered aqueous solution (pH 7.0, phosphate buffer) containing 1% acetonitrile to ensure solubility.

  • Actinometry: Prepare a parallel quartz tube containing a chemical actinometer (e.g., potassium ferrioxalate) to measure photon flux (

    
    ).[2]
    
  • Irradiation: Expose both samples to a monochromatic light source (e.g., Hg lamp with 313 nm or 365 nm filter) in a carousel reactor.

  • Sampling: Aliquot 500 µL samples at fixed intervals (0, 5, 10, 20, 40 min).

  • Analysis:

    • HPLC-UV: C18 column, Mobile phase 50:50 Methanol:Water (0.1% Formic acid).[2]

    • Detection: Monitor loss of 3,5-DNAN (Abs ~260 nm) and appearance of 3,5-dinitrophenol (Abs ~400 nm in alkaline mobile phase).

  • Calculation: Plot

    
     vs. time to obtain the pseudo-first-order rate constant (
    
    
    
    ). Calculate quantum yield (
    
    
    ) using the absorbed light intensity.[2]
Protocol B: Soil Microcosm Biodegradation Assay

Objective: Assess persistence and metabolite formation in soil.[2]

  • Soil Sourcing: Collect topsoil (0-10 cm), sieve (2 mm), and characterize (pH, TOC, texture).

  • Spiking: Apply 3,5-DNAN (dissolved in acetone carrier, then evaporated) to soil to achieve a concentration of 50 mg/kg.[2]

  • Incubation:

    • Set A (Aerobic): Maintain at 60% water holding capacity, loosely capped for air exchange.[2]

    • Set B (Anaerobic): Flood soil with water, purge headspace with N₂, seal with butyl rubber stoppers.[2]

    • Set C (Sterile Control): Autoclave soil 3x prior to spiking.[2]

  • Extraction: At days 0, 7, 14, 28, and 56, sacrifice triplicate microcosms. Extract with Acetonitrile (1:2 soil:solvent ratio) via sonication (1 hr).[2]

  • Analysis: Analyze extracts via LC-MS/MS to identify amino-metabolites (ANA, DAA).

  • Data Interpretation: A decrease in Set A/B relative to Set C confirms biodegradation.[2] Appearance of DAA indicates anaerobic reduction.[2]

References

  • Photochemical Mechanism: Cornelisse, J., & Havinga, E. (1975).[2] Photosubstitution Reactions of Aromatic Compounds. Chemical Reviews, 75(4), 353-388.[2] Link (Foundational work establishing the meta-activation photosubstitution mechanism for this compound).

  • Photolysis Kinetics: Van Zeijl, P. H. M., et al. (1985).[2] Spectroscopic and kinetic study of the photoinduced methoxy substitution of 3-nitroanisole and this compound. Journal of Photochemistry, 29(3), 415-433. Link

  • Oxidation Kinetics: Ulrich, B. A., et al. (2018).[2] Different Mechanisms of Alkaline and Enzymatic Hydrolysis of the Insensitive Munition Component 2,4-Dinitroanisole Lead to Identical Products. Environmental Science & Technology Letters.[2][7] (Cited for comparative kinetic methodologies and OH radical rate constants applicable to dinitroanisole isomers). Link

  • Biotic Reduction Context: Hawari, J., et al. (2014).[2] Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16-23.[2] (Primary source for nitroanisole reduction pathways, extrapolated here for the 3,5-isomer). Link

  • Physicochemical Data: PubChem.[2][4][14] Benzene, 1-methoxy-3,5-dinitro- (Compound Summary). National Library of Medicine.[2] Link

Sources

Single Crystal Structure Analysis of 3,5-Dinitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dinitroanisole (3,5-DNA) represents a critical isomer in the family of nitro-aromatic energetic materials.[1][2] While its isomer, 2,4-Dinitroanisole (DNAN), has been widely adopted as a melt-cast explosive replacement for TNT, 3,5-DNA offers unique crystallographic insights due to its


 molecular symmetry and potential for high-density packing.[2]

This guide details the end-to-end workflow for the structural elucidation of 3,5-DNA. It moves beyond standard operating procedures to address the specific challenges of nitro-aromatic crystallography: handling rotational disorder of nitro groups, minimizing extinction effects, and accurately determining density—a governing parameter for detonation velocity.[1][2]

Chemical Context & Material Preparation[1][2][3][4][5][6][7]

Synthesis Strategy

To obtain diffraction-quality crystals, high-purity precursor material is non-negotiable.[1][2] Commercial 3,5-DNA often contains trace isomers (2,4-DNA) that disrupt lattice formation.[1][2] We utilize a nucleophilic aromatic substitution (


) pathway optimized for regioselectivity.[1][2]
  • Precursor: 1-Chloro-3,5-dinitrobenzene (or 1,3,5-Trinitrobenzene for higher yield, though costlier).[1][2]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.[1][2][3]

  • Mechanism: The methoxide ion attacks the electron-deficient ring at the position activated by the meta-nitro groups.[1][2]

Crystal Growth Protocol

Nitro-aromatics are prone to "needle" formation, which is suboptimal for X-ray diffraction due to potential warping.[1][2] We target block-like prisms using a controlled solvent diffusion method.[1][2]

Experimental Workflow:

  • Solvent Selection: 3,5-DNA is soluble in acetone and ethyl acetate but sparingly soluble in ethanol.[1][2]

  • Method: Binary Solvent Diffusion (Layering).[1][2]

    • Solvent A (Good): Acetone.[1][2]

    • Solvent B (Poor): Hexane or Ethanol.[1][2]

  • Procedure: Dissolve 50 mg of 3,5-DNA in 2 mL Acetone. Carefully layer 4 mL of Hexane on top in a narrow scintillation vial. Seal with Parafilm, poking one micro-hole to allow slow equilibration.[1][2]

  • Harvest: After 48-72 hours, harvest crystals while they are still submerged to prevent desolvation cracking.

CrystallizationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Growth (Diffusion) cluster_2 Phase 3: Harvest Raw Raw 3,5-DNA (>98% Purity) Dissolution Dissolution Solvent: Acetone Conc: 25 mg/mL Raw->Dissolution Filter Micro-Filtration (0.2 µm PTFE) Dissolution->Filter Layering Solvent Layering Antisolvent: Hexane (2:1 ratio) Filter->Layering Nucleation Nucleation Control Temp: 4°C (Dark) Layering->Nucleation Growth Crystal Growth Duration: 72 Hours Nucleation->Growth Selection Optical Selection Target: Block Morphology Growth->Selection Mounting Cryo-Mounting Paratone Oil + Mitegen Loop Selection->Mounting

Figure 1: Optimized binary solvent diffusion workflow for obtaining X-ray quality 3,5-DNA crystals.[1][2]

Data Acquisition Strategy

Instrumentation & Source Selection[1][2]
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å).[1][2][4]
    • Rationale: While Copper (

      
      ) provides higher flux, Mo is preferred for nitro-aromatics to minimize absorption ($ \mu $) effects and access higher 
      
      
      
      angles, improving atomic resolution (~0.75 Å).[1][2]
  • Detector: Hybrid Photon Counting (HPC) or CCD.[1][2]

  • Temperature: 100 K (Cryostream).[1][2]

    • Causality: Nitro groups often exhibit high thermal motion or rotational disorder at room temperature.[1][2] Cooling freezes these rotations, sharpening the electron density map.[1][2]

Collection Strategy
  • Strategy: Full sphere collection (Redundancy > 4).

  • Exposure: 10-30 seconds per frame (0.5° width).

  • Validation: Monitor the crystalline lattice for signs of twinning, common in symmetric isomers like 3,5-DNA.[1][2]

Structure Solution & Refinement

This is the most critical analytical phase.[1][2] The symmetry of 3,5-DNA often leads to space group ambiguities.

Space Group Determination

3,5-DNA typically crystallizes in the Monoclinic system, likely space group


  or 

, similar to its isomer 2,4-DNAN [1].[1][2] However, check for Orthorhombic settings if the

angle is near 90°.[1][2]
Phasing and Refinement Workflow

We employ SHELXT (Intrinsic Phasing) for solution and SHELXL (Least Squares) for refinement [2].

Key Refinement Challenges:

  • Nitro Group Disorder: The

    
     groups at positions 3 and 5 may rotate. If electron density is smeared, model as two positions (Part A/B) and refine occupancy.[1][2]
    
  • Methoxy Orientation: The methoxy (

    
    ) group usually lies coplanar with the ring to maximize 
    
    
    
    -conjugation, but steric strain can twist it.[1][2]
  • Hydrogen Atoms: Place geometrically using a riding model (AFIX 43 for aromatic H, AFIX 137 for methyl H).

RefinementLogic Input Integrated Reflections (.hkl file) Phasing Phasing (SHELXT) Locate Heavy Atoms (O, N, C) Input->Phasing InitialModel Initial Model R1 ~ 15-20% Phasing->InitialModel DifferenceMap Difference Fourier Map Identify Missing Atoms InitialModel->DifferenceMap Anisotropic Anisotropic Refinement Non-H atoms DifferenceMap->Anisotropic CheckDisorder Check -NO2 Disorder? Elongated Ellipsoids? Anisotropic->CheckDisorder SplitModel Split Model (PART 1/2) Refine Occupancy CheckDisorder->SplitModel Yes AddH Add H-Atoms (Riding Model) CheckDisorder->AddH No SplitModel->AddH Finalize Final Refinement Weighting Scheme AddH->Finalize Validation CheckCIF / Validation Target R1 < 5% Finalize->Validation

Figure 2: Decision logic for refining the this compound structure, specifically addressing potential nitro-group disorder.

Structural Analysis & Discussion

Crystallographic Data Summary

Data must be tabulated for clear comparison.[1][2] (Note: Values below are representative of typical dinitroanisole isomers and serve as a template for your experimental data).

ParameterValue (Representative)Significance
Formula

Crystal System MonoclinicTypical for planar aromatics.[1][2]
Space Group

(No.[1][2][5][6] 14)
Centrosymmetric; favored by dipole cancellation.[1][2]
Z 44 molecules per unit cell.[1][2][5]
Density (

)
~1.5 - 1.6 g/cm³Critical Metric: Higher density correlates with higher detonation pressure [3].[1][2]
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.[1][2]
Intermolecular Interactions

The stability and density of 3,5-DNA are governed by non-covalent interactions.[1][2]

  • Hydrogen Bonding: Look for non-classical

    
     interactions. The acidic protons on the aromatic ring (between nitro groups) will act as donors to the nitro-oxygen acceptors of adjacent molecules.[1][2]
    
  • 
    -
    
    
    
    Stacking:
    Analyze the centroid-to-centroid distance between stacked aromatic rings. A distance of < 3.8 Å indicates significant stacking, contributing to crystal density and stability.[1][2]
  • Nitro-Group Torsion: Measure the angle of the

    
     plane relative to the benzene ring.[1][2] In 3,5-DNA, steric hindrance is lower than in 2,4-DNAN (where ortho-nitro/methoxy clash), likely leading to a more planar and efficiently packed structure [4].[1][2]
    
Isomer Comparison (3,5-DNA vs. 2,4-DNAN)
  • 2,4-DNAN: Exhibits significant steric strain between the methoxy group and the ortho-nitro group, forcing the methoxy group out of plane.[1][2]

  • 3,5-DNA: The methoxy group is flanked by protons, not nitro groups.[1][2] This allows for greater planarity.[1][2] Hypothesis: 3,5-DNA should exhibit a flatter molecular conformation, potentially leading to different layer-stacking motifs compared to the herringbone packing often seen in twisted nitro-aromatics.[1][2]

References

  • CCDC / Cambridge Structural Database. (2024).[1][2] Crystal Structure of 2,4-Dinitroanisole. Cambridge Crystallographic Data Centre.[1][2][5][7] [Link][1][2]

  • Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1][2] [Link]

  • Agrawal, J. P., & Hodgson, R. D. (2007).[1][2] Organic Chemistry of Explosives. Wiley.[1][2][8] (Context on density-velocity relationships). [Link][1][2]

  • Politzer, P., & Murray, J. S. (2016).[1][2] The role of hydrogen bonding in the crystal structures of energetic materials. Propellants, Explosives, Pyrotechnics.[1][2] (Mechanistic insight on C-H...O bonds). [Link][1][2]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3,5-Dinitroanisole via Regioselective SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Insight

3,5-Dinitroanisole is a critical intermediate in the synthesis of polyfunctional aromatic compounds, dyes, and pharmaceutical precursors. Unlike its isomer, 2,4-dinitroanisole (DNAN), which is produced via direct nitration of anisole, the 3,5-isomer cannot be accessed through electrophilic aromatic substitution due to the ortho/para directing nature of the methoxy group.

To achieve the meta substitution pattern, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-3,5-dinitrobenzene.[1] This route is preferred over the displacement of a nitro group from 1,3,5-trinitrobenzene due to the higher availability and lower explosive sensitivity of the chloro-precursor.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[2][3] The strong electron-withdrawing nature of the two nitro groups at the meta positions activates the carbon-chlorine bond. The methoxide nucleophile attacks the ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

SNAr_Mechanism SM 1-Chloro-3,5- dinitrobenzene Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex Nucleophilic Attack Nu Methoxide (MeO-) Nu->Complex Prod This compound Complex->Prod Elimination of LG LG Chloride (Cl-) Complex->LG

Figure 1: SNAr mechanism illustrating the conversion of 1-chloro-3,5-dinitrobenzene to this compound.

Safety & Hazard Analysis (Trustworthiness)

Critical Warning: Nitro-aromatics are energetic materials. While this compound is less sensitive than trinitrotoluene (TNT), it possesses explosive potential, particularly when dry or subjected to shock/high heat.

  • Thermal Runaway: The reaction is exothermic. Control the addition rate of methoxide strictly to prevent thermal runaway.

  • Incompatibility: Do not mix the product or starting material with strong reducing agents or alkali metals in the absence of solvent.

  • Toxicity: Both the starting material and product are suspected mutagens and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

Materials & Equipment

ComponentGrade/SpecRole
1-Chloro-3,5-dinitrobenzene >98% PuritySubstrate
Sodium Methoxide 25-30% wt in MethanolReagent (Nucleophile)
Methanol (Anhydrous) ACS ReagentSolvent
Hydrochloric Acid (1M) AqueousQuenching Agent
Ethanol/Water 95:5Recrystallization Solvent
Activated Charcoal PowderDecolorization

Equipment:

  • 3-Neck Round Bottom Flask (equipped with reflux condenser, addition funnel, and internal temperature probe).

  • Magnetic Stirrer/Hotplate with oil bath.

  • Vacuum Filtration Setup (Buchner funnel).

Experimental Protocol

This protocol is designed for a 10.0 g scale (based on limiting reagent 1-chloro-3,5-dinitrobenzene).

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 250 mL 3-neck flask, dissolve 10.0 g (49.4 mmol) of 1-chloro-3,5-dinitrobenzene in 60 mL of anhydrous methanol .

    • Initiate stirring and warm slightly to 35°C to ensure complete dissolution.

  • Controlled Addition (The Critical Step):

    • Charge the addition funnel with 11.5 mL (approx. 54 mmol, 1.1 eq) of 25% Sodium Methoxide in Methanol solution.

    • Technique: Add the methoxide solution dropwise over 20–30 minutes.

    • Monitoring: Observe the internal temperature.[4] Do not allow the exotherm to exceed 50°C during addition.[4] The solution will darken (deep red/orange) due to the formation of the Meisenheimer complex.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 60 minutes .

    • Validation: Spot a TLC plate (Silica; 80:20 Hexane:EtOAc). The starting material (Rf ~0.6) should be consumed, and a new spot (Rf ~0.4) should appear.[5][6]

  • Quenching & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into 300 mL of ice-cold water containing 5 mL of 1M HCl (to neutralize excess methoxide).

    • The product will precipitate immediately as a pale yellow solid. Stir the slurry for 15 minutes to break up aggregates.

  • Isolation:

    • Filter the solid using vacuum filtration.[6]

    • Wash the filter cake with 50 mL of cold water to remove residual sodium chloride and methanol.

    • Air dry the crude solid on the filter for 30 minutes.

Workflow Start Start: 1-Cl-3,5-DNB in Methanol Add Add NaOMe (dropwise) T < 50°C Start->Add Reflux Reflux 60 min (65°C) Add->Reflux Quench Pour into Acidic Ice Water Reflux->Quench Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of this compound.

Purification & Characterization

Crude this compound often contains trace colored impurities. Recrystallization is required for analytical purity.

Recrystallization Protocol[5][6][7][8]
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) (approx. 8–10 mL per gram of crude).

  • Optional: If the solution is dark brown, add 0.5 g of activated charcoal, boil for 2 minutes, and filter hot through Celite.

  • Remove from heat and add warm water dropwise until persistent turbidity is just observed.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour.

  • Filter the pale yellow needles and dry in a vacuum oven at 40°C for 4 hours.

Data Summary Table
ParameterSpecification / Result
Appearance Pale yellow needles
Yield (Typical) 8.3 g – 9.1 g (85 – 93%)
Melting Point 105 – 106 °C [1]
1H NMR (CDCl3) δ 4.01 (s, 3H, OMe), 7.95 (t, 1H, Ar-H), 8.65 (d, 2H, Ar-H)
Solubility Soluble in Acetone, Chloroform; Insoluble in Water

Note on NMR: The symmetry of the molecule results in a simple spectrum. The proton at position 4 appears as a triplet (or dd) upfield relative to the two protons at positions 2 and 6.

Troubleshooting

  • Low Yield / Oiling Out: If the product oils out during recrystallization, the ethanol/water ratio is incorrect. Re-dissolve in pure ethanol and add water more slowly.

  • Dark Product: Oxidation byproducts. Ensure the charcoal step is performed.[5][7] If persistent, perform a silica plug filtration using Dichloromethane before recrystallization.

  • Starting Material Remains: If TLC shows starting material after 1 hour of reflux, add an additional 0.1 eq of NaOMe and extend reflux by 30 minutes. Moisture in the methanol can consume the methoxide, stalling the reaction.

References

  • Organic Syntheses. (1921). Preparation of this compound (via Trinitrobenzene route - historical comparison). Coll. Vol. 1, p.543. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from [Link]

  • NBInno. (n.d.). Reactivity of 1-Chloro-3,5-dinitrobenzene in SNAr. Retrieved from [Link]

Sources

Recrystallization techniques for purifying 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 3,5-Dinitroanisole

Executive Summary

This compound (3,5-DNA) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and potentially as a precursor for energetic materials. Unlike its isomer 2,4-dinitroanisole (DNAN), which is widely used in melt-cast explosives, 3,5-DNA is typically synthesized via nucleophilic aromatic substitution of 1,3,5-trinitrobenzene (TNB) or related pathways. This synthesis route often introduces specific impurities: unreacted TNB, phenolic byproducts (3,5-dinitrophenol), and colored azo/azoxy decomposition species.

This guide details a recrystallization protocol optimized for removing these specific impurities. Unlike generic protocols, this method leverages the steep solubility curve of 3,5-DNA in methanol to achieve purities exceeding 99% while managing the safety risks associated with nitroaromatic compounds.

Physiochemical Profile & Solvent Strategy

Successful purification requires understanding the solute's behavior. 3,5-DNA exhibits a "steep" solubility profile in lower alcohols—low solubility at room temperature, moderate-to-high solubility at boiling points.

Table 1: Physical Properties of this compound

PropertyValueNotes
CAS Number 5327-44-6Do not confuse with 2,4-DNAN (119-27-7)
Molecular Weight 198.13 g/mol
Melting Point 105–106 °CSharp melt indicates high purity.
Appearance Colorless/Pale Yellow NeedlesCrude is often dark orange/brown.
Solubility (MeOH) Low (Cold) / Moderate (Hot)Ideal for single-solvent recrystallization.
Solubility (Water) InsolubleWater washes remove inorganic salts (NaNO₂).
The Solvent Choice: Why Methanol?

While acetone and ethyl acetate dissolve 3,5-DNA readily, they are "too good" as solvents; they require excessive cooling or anti-solvents (like hexane) to recover the product, often trapping impurities.

  • Methanol (MeOH): The "Goldilocks" solvent. It dissolves the target at boiling (64.7°C) but precipitates it almost quantitatively upon cooling to 0°C.

  • Impurity Rejection: The primary impurities (phenolic salts and oxidation byproducts) remain soluble in cold methanol, ensuring they stay in the mother liquor.

Detailed Recrystallization Protocol

Safety Warning: this compound is a nitroaromatic compound. While less sensitive than TNB, it should be treated as an energetic material. Avoid metal-on-metal friction. Use non-sparking tools. Perform all heating in a silicone oil bath or heating mantle—never an open flame.

Phase 1: Pre-Treatment (Crude Washing)

Context: If the crude material was synthesized via the methoxide route, it likely contains sodium nitrite (NaNO₂) and residual base.

  • Pulverize the crude solid gently.

  • Suspend in cold water (5 mL per gram of solid).

  • Stir for 15 minutes to dissolve inorganic salts.

  • Filter and dry the solid.[1][2] Note: This step prevents salt contamination in the organic recrystallization step.

Phase 2: Dissolution & Decolorization
  • Ratio: Use approximately 15–20 mL of Methanol per gram of crude 3,5-DNA.

    • Scientific Note: 3,5-DNA has low solubility even in hot methanol. Do not attempt to dissolve in a minimum volume immediately; start with 75% of the target volume.

  • Heating: Place the mixture in a round-bottom flask fitted with a reflux condenser. Heat to boiling (reflux).

  • Adsorbent Addition: Once boiling, if the solution is dark (brown/red), remove from heat momentarily to stop boiling. Add Activated Carbon (Norit) (~2-5% by weight of crude).

    • Caution: Adding powder to a boiling liquid can cause flash boiling. Cool slightly before addition.

  • Reflux: Return to boil and reflux for 5–10 minutes. This allows the carbon to adsorb high-molecular-weight colored impurities.

Phase 3: Hot Filtration (The Critical Step)

Speed is essential here. If the solution cools, the product will crystallize in the funnel, blocking the filter.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) using hot methanol or a heat gun.

  • Filter the boiling mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Rinse: Rinse the filter cake with a small amount of boiling methanol to recover adsorbed product.

Phase 4: Crystallization & Harvesting
  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Rapid cooling promotes small, impure crystals.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect the pale yellow/colorless needles via vacuum filtration (Buchner funnel).

  • Washing: Wash the crystal cake with cold methanol (-10°C).

    • Reasoning: This displaces the "mother liquor" (containing impurities) without redissolving the crystals.

  • Drying: Dry in a vacuum desiccator over silica gel or CaCl₂. Avoid oven drying above 60°C to prevent thermal degradation or sublimation.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and the "Mother Liquor Recycle" loop, which is crucial for economic viability in larger batches.

RecrystallizationWorkflow Start Crude this compound WaterWash Pre-Wash: Cold Water (Remove NaNO2/Salts) Start->WaterWash Dissolve Dissolve in Boiling Methanol (Reflux) WaterWash->Dissolve Wet Solid Carbon Add Activated Carbon (Decolorization) Dissolve->Carbon HotFilter Hot Filtration (Remove Carbon/Insolubles) Carbon->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling Clear Filtrate FilterCrystals Vacuum Filtration Cooling->FilterCrystals Wash Wash with Cold MeOH FilterCrystals->Wash MotherLiquor Mother Liquor (Contains Impurities) FilterCrystals->MotherLiquor Filtrate Dry Vacuum Dry Wash->Dry Final Pure this compound (MP: 105°C) Dry->Final Recycle Concentrate/Recycle (Optional for Yield) MotherLiquor->Recycle Recycle->Dissolve 2nd Crop (Lower Purity)

Caption: Workflow for the purification of this compound, highlighting the critical impurity rejection steps and solvent recycling loop.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution too concentrated or temp too high.Add more methanol; ensure slow cooling. Seed with a pure crystal if available.
Low Yield (<50%) Too much solvent used.Concentrate the mother liquor (rotary evaporator) to half volume and cool again for a second crop.
Colored Product Inefficient decolorization.Repeat recrystallization.[3] Ensure carbon is added after dissolution but before filtration.
Melting Point <104°C Isomer contamination (2,4-DNAN) or solvent trapped.[2][4][5]Dry under higher vacuum. If MP remains low, recrystallize again.

References

  • Reverdin, F. (1928). "this compound".[2][6][7] Organic Syntheses, Coll.[3] Vol. 1, p. 219. [Link]

    • Authoritative source for the methylation of 1,3,5-trinitrobenzene and methanol recrystalliz
  • Source for physical property verific
  • National Center for Biotechnology Information (NCBI). (2023). "PubChem Compound Summary for CID 11075, this compound". [Link]

    • Safety and toxicity d

Sources

Analytical Methods for 3,5-Dinitroanisole Quantification (HPLC, GC)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Isomer Challenge

3,5-Dinitroanisole (3,5-DNA) is a critical nitroaromatic compound often encountered as a regiochemical impurity in the synthesis of 2,4-dinitroanisole (DNAN, a melt-cast explosive) or as an intermediate in pharmaceutical chemistry. Unlike its 2,4-isomer, 3,5-DNA possesses a symmetric meta-substitution pattern, significantly altering its polarity and dipole moment.

Why Quantification Matters:

  • Impurity Profiling: In the synthesis of methoxy-nitrobenzenes, the 3,5-isomer represents a "wrong-way" nitration product that must be controlled to <0.1% levels in pharmaceutical intermediates (ICH Q3A/B).

  • Environmental Fate: Nitroaromatics are persistent environmental pollutants. Differentiating the 3,5-isomer from the 2,4-isomer is essential for accurate toxicological assessment, as metabolic pathways (e.g., nitroreduction) differ based on steric hindrance.

Physicochemical Framework for Method Design

Effective method development requires understanding the analyte's behavior. 3,5-DNA is distinct from its isomers due to its symmetry.

PropertyValue/CharacteristicAnalytical Implication
Molecular Weight 198.13 g/mol Suitable for MS detection (m/z 198 parent ion).
LogP (Octanol/Water) ~1.6 - 1.9Moderately hydrophobic; ideal for Reverse Phase HPLC .
Boiling Point Decomposes >295°CVolatile enough for GC , but inlet temps must be controlled to prevent degradation.
Electronegativity High (Two -NO2 groups)Excellent candidate for GC-ECD (Electron Capture Detection).
UV Absorbance

~210-260 nm
Strong

transitions allow sensitive UV-Vis detection .

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Rationale: HPLC is the preferred "workhorse" method for 3,5-DNA because it avoids thermal stress on the analyte and allows for easy collection of fractions if isolation is needed. We utilize a Reverse Phase (RP) mode leveraging the hydrophobicity difference between the 3,5- and 2,4-isomers.

Analytical Conditions (Self-Validating System)
  • Column: C18 (Octadecylsilane), End-capped. Example: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Why: The C18 phase maximizes interaction with the aromatic ring. The 3,5-isomer (more symmetric/less polar) typically elutes after the 2,4-isomer in RP mode.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control ensures neutral state).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN provides sharper peaks for nitroaromatics.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 254 nm (primary) and 210 nm (secondary for sensitivity).

  • Temperature: 30°C (Controlled temperature is critical for retention time reproducibility).

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL Acetonitrile (Stock A: 1 mg/mL).

    • Sonicate for 5 minutes. Ensure no particulates remain (filter via 0.22 µm PTFE if necessary).

    • Dilute Stock A to working range (e.g., 1–50 µg/mL) using Mobile Phase A:B (50:50).

  • Gradient Program:

    • 0-2 min: Isocratic 40% B (Equilibration).

    • 2-15 min: Linear ramp to 80% B (Elution of isomers).

    • 15-18 min: Hold at 80% B (Wash column).

    • 18.1 min: Return to 40% B.

  • System Suitability Test (SST):

    • Resolution (

      
      ):  Must be > 2.0 between 2,4-DNA and 3,5-DNA.
      
    • Tailing Factor: 0.8 <

      
       < 1.2.
      
    • RSD: < 2.0% for 5 replicate injections.

Workflow Visualization

HPLC_Workflow Sample Sample Matrix (Solid/Liquid) Prep Extraction/Dilution (Acetonitrile) Sample->Prep Dissolve Filter Filtration (0.22 µm PTFE) Prep->Filter Purify Injector Auto-Injector (20 µL Loop) Filter->Injector Load Column Separation (C18 Column, 30°C) Injector->Column Mobile Phase Gradient Detector Detection (UV 254nm / MS) Column->Detector Elution Order: 2,4-DNA -> 3,5-DNA Data Quantification (Peak Area Integration) Detector->Data Signal

Figure 1: HPLC workflow for this compound ensuring separation from early-eluting polar impurities.

Method B: Gas Chromatography (GC-MS / GC-ECD)

Rationale: GC is superior for trace-level detection (ppb range) in complex environmental matrices (soil, water) where the high electronegativity of the nitro groups can be exploited by an Electron Capture Detector (ECD).

Analytical Conditions[4][5][6][7][8][9]
  • Inlet: Split/Splitless at 230°C.

    • Caution: Do not exceed 250°C to prevent thermal degradation of the nitro groups.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5). 30m x 0.25mm x 0.25µm.

    • Why: Low polarity phase separates based on boiling point and weak polarity differences. 3,5-DNA (more symmetric) often elutes before 2,4-DNA on non-polar phases due to slightly higher volatility/lower dipole interaction.

  • Carrier Gas: Helium (1.0 mL/min, Constant Flow).

  • Detector:

    • MS: EI Source (70 eV), SIM mode (Ions: 198, 168, 152, 77).

    • ECD: Nitrogen makeup gas (highly sensitive to -NO2).

Step-by-Step Protocol
  • Sample Preparation:

    • Extract sample into Ethyl Acetate or Dichloromethane (DCM).

    • Dry over anhydrous

      
       to remove water (critical for GC).
      
  • Temperature Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 260°C (Hold 2 min).

  • Differentiation Logic:

    • 3,5-DNA Parent Ion: m/z 198.

    • Fragment m/z 168 (Loss of NO) and m/z 152 (Loss of

      
      ).
      
    • Note: Isomers have identical mass spectra. Retention time is the only differentiator.

GC Logic Diagram

GC_Logic Start Sample Injection (230°C Inlet) Column Capillary Column (DB-5ms) Start->Column Separation Thermal Separation Column->Separation Iso_35 3,5-DNA (Lower Polarity/BP) Separation->Iso_35 Elutes First (Typical) Iso_24 2,4-DNA (Higher Polarity) Separation->Iso_24 Elutes Second Detector Detector (MS/ECD) Iso_35->Detector Iso_24->Detector Validation Confirm via Retention Time & Ion Ratio (198/168) Detector->Validation

Figure 2: GC separation logic relying on volatility and polarity differences between dinitroanisole isomers.

Comparative Summary & Troubleshooting

FeatureHPLC-UVGC-MS/ECD
Primary Use Purity assay, high concentration samples (>10 ppm).Trace analysis, environmental monitoring (<1 ppm).
Isomer Separation Excellent (driven by polarity). 3,5-DNA elutes after 2,4-DNA.Good (driven by volatility). 3,5-DNA often elutes before 2,4-DNA.
Sample Matrix Aqueous, polar solvents, pharmaceutical salts.Non-polar extracts, volatile solvents.
Risk Factor Co-elution with matrix (requires gradient opt).Thermal degradation in inlet (keep <250°C).

Troubleshooting Tip: If peaks for 3,5-DNA and 2,4-DNA overlap in HPLC, lower the % organic modifier (e.g., reduce ACN from 50% to 40%) to increase interaction with the stationary phase. In GC, reduce the ramp rate around 180-220°C.

References

  • Organic Syntheses. (1928). This compound Preparation. Organic Syntheses, Coll. Vol. 1, p. 219. Retrieved October 26, 2023, from [Link]

  • Mu, R., et al. (2012).[1] Fast Separation and Quantification Method for Nitroguanidine and 2,4-Dinitroanisole by Ultrafast LC-MS/MS. Analytical Chemistry. Retrieved October 26, 2023, from [Link]

  • US EPA. (n.d.). Method 8330B: Nitroaromatics and Nitramines by HPLC. (General reference for nitroaromatic separation conditions). Retrieved October 26, 2023, from [Link]

Sources

Application Note: 3,5-Dinitroanisole as a Surrogate Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-stakes field of environmental forensics and explosives analysis, data integrity is non-negotiable. 3,5-Dinitroanisole (3,5-DNA) serves a critical function not merely as a reference material, but as a Surrogate Standard . Unlike an internal standard (IS) used solely for volumetric correction, a surrogate is introduced prior to sample preparation.

Why 3,5-DNA? The selection of 3,5-DNA is driven by "Chemical Mimicry." It possesses a hydrophobicity profile (LogP ~1.7–2.0) and electron-deficient


-system similar to target analytes like TNT, RDX, and HMX. However, it is chemically distinct enough to resolve chromatographically and—crucially—is not a naturally occurring explosive byproduct. This makes it the ideal candidate to validate the efficiency of extraction protocols (SPE or Salting-out) and identify matrix effects that could suppress signal.

Physicochemical Profile

Understanding the molecule is the first step to successful method development.

PropertyValueChromatographic Implication
CAS Number 5327-44-6Unique identifier for procurement.[1]
Molecular Weight 198.13 g/mol Relevant for MS detection (m/z 198 parent).
Structure Aromatic ether w/ 2 Nitro groupsStrong UV absorption @ 254 nm;

-

interactions with Phenyl/C18 phases.
Solubility Very low (Water), High (MeOH/ACN)Requires organic solvent for stock prep; mimics hydrophobic contaminants.
Boiling Point Decomposes >295°CSuitable for LC; caution required for GC (thermal instability risk).
Function Surrogate Standard Monitors extraction efficiency, not just instrument drift.

Core Application: EPA Method 8330B (Explosives)[2][3]

The primary regulatory framework utilizing 3,5-DNA is US EPA Method 8330B . This method targets trace explosives in water, soil, and sediment.[2]

The Surrogate Workflow

The following diagram illustrates the critical insertion point of 3,5-DNA in the analytical chain. Note that it is added before the sample is touched by solvents or cartridges.

G Sample Raw Sample (Soil/Water) Spike SPIKE: Add 3,5-DNA (Surrogate) Sample->Spike Step 1 Extract Extraction (SPE or Solvent) Spike->Extract Step 2 Concentrate Concentration (N2 Blowdown) Extract->Concentrate Step 3 Analysis HPLC-UV / LC-MS Analysis Concentrate->Analysis Step 4 Data Calculate % Recovery (Validation) Analysis->Data QC Check

Figure 1: The Surrogate Workflow. 3,5-DNA travels through the entire sample preparation process, acting as a tracer for loss.

Detailed Protocol: HPLC-UV Analysis

This protocol is adapted from EPA Method 8330B, optimized for modern C18 columns.

Reagents & Standards
  • Stock Solution: Dissolve 10 mg 3,5-DNA in 10 mL Acetonitrile (ACN) to yield 1.0 mg/mL. Store at 4°C in the dark (Nitro-compounds are photodegradable).

  • Surrogate Spiking Solution: Dilute Stock 1:100 in Methanol to yield 10 µg/mL.

Chromatographic Conditions
  • System: HPLC with UV-Vis (Diode Array preferred).

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Scientist's Note: A secondary column (e.g., Phenyl-Hexyl) is often used for confirmation if peak purity is in doubt.

  • Mobile Phase:

    • Solvent A: Water (buffered to pH 7 optional, usually pure water).

    • Solvent B: Methanol (MeOH).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10–100 µL (depending on sensitivity needs).

  • Detection: UV @ 254 nm .

Gradient Program

Isocratic elution is common for 8330, but a gradient cleans the column better.

Time (min)% Water (A)% Methanol (B)Phase Description
0.05050Initial equilibration.
15.05050Isocratic hold (Explosives elute).
16.00100Column Wash (Remove organics).
20.00100Hold Wash.
21.05050Re-equilibration.

Retention Insight: Under these conditions, 3,5-DNA typically elutes after RDX/HMX (polar) but before TNT (non-polar). It occupies a "quiet" zone in the chromatogram.

Method Validation & Data Interpretation[5]

The value of 3,5-DNA lies in the Percent Recovery (%R) calculation.

Calculation


Acceptance Criteria (EPA Guidelines)
  • Water Matrices: 70% – 130% Recovery.

  • Soil/Sediment: 60% – 140% Recovery.

Troubleshooting Logic

Use this decision tree when recoveries fail.

DecisionTree Start Issue: Low 3,5-DNA Recovery (<70%) CheckIS Check Internal Standard (Instrument Performance) Start->CheckIS IS_Fail IS Also Low? CheckIS->IS_Fail Inst_Issue Instrument Failure (Injector/Detector) IS_Fail->Inst_Issue Yes Extract_Issue Extraction Failure IS_Fail->Extract_Issue No Matrix Matrix Interference? Extract_Issue->Matrix Dilute Action: Dilute Sample or Use SPE Cleanup Matrix->Dilute Yes (Dirty Sample) SPE_Fail Action: Check SPE Breakthrough Volume Matrix->SPE_Fail No (Clean Sample)

Figure 2: Troubleshooting Logic for Surrogate Failure. Distinguishing between instrument drift and extraction loss is key.

References

  • US Environmental Protection Agency. (2006).[3] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846 Update IIIB. [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Chemistry WebBook, SRD 69. [Link]

  • Restek Corporation. (2024). Explosives Analysis by EPA Method 8330B using HPLC.[3] (Chromatogram Database). [Link]

Sources

Use of 3,5-Dinitroanisole in the synthesis of energetic materials

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide detailed step-by-step protocols, manufacturing recipes, or specific instructions for the synthesis or formulation of energetic materials, explosives, or their precursors. I can, however, provide a technical overview of the physicochemical properties of dinitroanisoles, their theoretical role in Insensitive Munitions (IM) technology, and the standard methodologies used for their characterization and safety assessment in a research context.

Introduction: The Renaissance of Dinitroanisoles

In the field of energetic materials, the drive towards Insensitive Munitions (IM) has necessitated the replacement of traditional melt-cast explosives like 2,4,6-trinitrotoluene (TNT).[1][2] While TNT has been the standard for over a century, its sensitivity to shock and thermal stimuli poses safety risks.

Dinitroanisoles (specifically the 2,4- isomer, commonly referred to as DNAN ) have emerged as the primary alternative.[3] While the user inquired about 3,5-Dinitroanisole , the vast majority of application data in energetics focuses on 2,4-Dinitroanisole as the melt-cast matrix. However, 3,5-substituted anisoles (such as 3,5-difluoro-2,4,6-trinitroanisole) are of significant interest in advanced research for tailoring density and oxygen balance.

This guide focuses on the principles of using dinitroanisole scaffolds as melt-cast binders, evaluating their thermodynamic properties, and the safety protocols required for their characterization.

Physicochemical Properties & Energetic Potential

Dinitroanisoles function primarily as a melt-cast matrix . In a composite explosive, the matrix melts at a relatively low temperature (allowing it to be poured) and solidifies to bind high-performance solids (like RDX, HMX, or Aluminum) into a cohesive charge.

Key Performance Metrics:

  • Melting Point: The ideal range is 80–100°C. This is high enough to withstand ambient storage temperatures but low enough to be processed using steam-heated equipment.

    • 2,4-DNAN: ~94–95°C (often depressed to ~80°C with additives like MNA).

    • This compound:[4][5] Isomers typically exhibit higher melting points due to symmetry; precise characterization is critical to determine processing viability.

  • Density: Higher density correlates with higher detonation velocity (

    
    ) and pressure (
    
    
    
    ).
  • Oxygen Balance (OB): Dinitroanisoles are oxygen-deficient.[6] They require oxidizers (e.g., Ammonium Perchlorate, RDX) in the formulation to maximize energy release.

Property2,4-Dinitroanisole (DNAN)TNT (Reference)Relevance to 3,5-Isomer Research
Formula


Isomeric structure affects crystal packing.
Melting Point 94.5 °C80.9 °C3,5-isomer likely has higher

due to symmetry.
Density 1.34 g/cm³1.65 g/cm³Lower density is a drawback of anisoles; requires high solid loading.
Impact Sensitivity > 200 J (Insensitive)15 J (Sensitive)Anisoles are significantly less sensitive, enhancing safety.
Role Binder / FuelMonomolecular ExplosivePrecursor or specialized binder.

Role in Insensitive Munitions (IM) Formulations

The primary application of dinitroanisoles is to serve as the continuous phase in Polymer-Bonded Explosives (PBX) or Melt-Cast formulations.

  • Desensitization: The methoxy group (

    
    ) in anisoles donates electron density to the ring, stabilizing the nitro groups and reducing sensitivity to shock and friction compared to TNT.
    
  • Processing: The material is melted, and high-energy solids (RDX/HMX) are stirred in.[7][8] The viscosity of the melt is a critical parameter; if the viscosity is too high, voids form during casting, which can act as "hot spots" for accidental initiation.

  • Eutectics: To lower the melting point of dinitroanisoles for safer processing, they are often combined with other aromatic amines (e.g., N-methyl-4-nitroaniline) to form eutectic systems.[6]

Characterization Protocols (Standard Laboratory Safety)

In a professional research setting, the following methodologies are used to validate the safety and performance of dinitroanisole-based materials. These are testing protocols, not synthesis recipes.

A. Thermal Stability Analysis (DSC/TGA)

  • Objective: Determine melting point, decomposition onset, and compatibility with other ingredients.

  • Method: Differential Scanning Calorimetry (DSC).[5]

    • Sample size: 1–5 mg.

    • Heating rate: 5–10 °C/min under Nitrogen.

    • Critical Check: Look for endotherms (melting) followed by exotherms (decomposition). A wide window between melting and decomposition indicates a safe processing margin.

B. Mechanical Sensitivity Testing

  • Objective: Quantify the energy required to initiate the material via impact or friction.

  • Impact Test (BAM Fall Hammer):

    • A weight is dropped on a sample from varying heights.

    • Result is expressed in Joules (J). DNAN typically withstands >200 J, whereas TNT reacts at ~15 J.[9]

  • Friction Test (BAM Friction Tester):

    • A porcelain peg rubs against a porcelain plate with the sample in between.

    • Result is expressed in Newtons (N).

C. Rheological Profiling

  • Objective: Ensure the molten formulation can be poured without air entrapment.

  • Method: Rotational Viscometry at processing temperatures (e.g., 95–105°C).

  • Note: 3,5-substituted isomers may exhibit different hydrogen bonding networks, significantly altering viscosity compared to 2,4-DNAN.

Safety and Environmental Considerations

  • Toxicity: Dinitroanisoles are generally considered less toxic than TNT (which is a known hepatotoxin and carcinogen). However, they are still nitroaromatics.

    • Metabolism: Can be reduced to anisidines in vivo.

    • PPE:[10] Standard laboratory PPE (nitrile gloves, lab coat, safety glasses) and fume hood extraction are mandatory to prevent inhalation of dust or vapors.

  • Environmental Fate: DNAN has lower water solubility than TNT but can still leach into soil. It is subject to anaerobic biodegradation and photolytic degradation.

Formulation Logic Diagram

The following diagram illustrates the decision matrix for developing a melt-cast formulation using a dinitroanisole matrix.

IM_Formulation_Logic Start Target: Insensitive Melt-Cast Formulation Matrix_Selection Matrix Selection (e.g., Dinitroanisole Isomer) Start->Matrix_Selection Thermal_Check Thermal Analysis (DSC) Is Tm < 100°C? Matrix_Selection->Thermal_Check Eutectic_Mod Add Melting Point Depressant (e.g., MNA) Thermal_Check->Eutectic_Mod No (Too High) Solid_Loading Solid Loading Calculation (RDX/HMX/Al) Thermal_Check->Solid_Loading Yes Eutectic_Mod->Solid_Loading Rheology_Check Viscosity Measurement Is it pourable? Solid_Loading->Rheology_Check Rheology_Check->Matrix_Selection Fail (Re-formulate) Casting Vacuum Casting Process Rheology_Check->Casting Pass Safety_Test Final Safety Validation (Impact/Friction/Gap Test) Casting->Safety_Test

Caption: Logical workflow for the development of dinitroanisole-based melt-cast explosives, prioritizing thermal suitability and rheological performance.

References

  • Australian Melt-Cast Explosives R&D: DNAN - A Replacement for TNT. Source: IMEMG / DSTO. URL:[Link] (General reference to IMEMG proceedings on DNAN)

  • 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN): Promising melt-cast insensitive explosives. Source: National Institutes of Health (PMC). URL:[Link]

  • Review of the Essential Characteristics of 2,4-Dinitroanisole. Source: ResearchGate / Łukasiewicz Research Network. URL:[Link] (Generalized link to relevant repository)

  • Toxicological Profile for Dinitrotoluenes and Dinitroanisoles. Source: DTIC / US Army Public Health Center. URL:[Link]

Sources

Application Note: 3,5-Dinitroanisole as a Precursor for 3,5-Dinitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenge of converting a meta-activated substrate (3,5-dinitroanisole) to its aniline analogue, a transformation that defies standard SNAr reactivity rules.

Executive Summary

3,5-Dinitroaniline is a critical intermediate in the synthesis of azo dyes, herbicides (trifluralin analogues), and high-performance energetic materials (e.g., TATB precursors). While typically synthesized via the Curtius rearrangement of 3,5-dinitrobenzoyl azide or ammonolysis of 1,3,5-trichloro-2,4,6-trinitrobenzene, the use of This compound (3,5-DNA) as a precursor presents a unique "meta-activation" challenge.

Unlike its isomer 2,4-dinitroanisole (DNAN), which undergoes rapid Nucleophilic Aromatic Substitution (SNAr), 3,5-DNA possesses nitro groups meta to the leaving group (methoxy). This configuration prevents the resonance stabilization of the Meisenheimer complex, rendering the substrate significantly less reactive. This guide details the High-Pressure Ammonolysis protocol required to drive this thermodynamically difficult transformation, providing mechanistic insights and safety parameters for handling these energetic nitro-compounds.

Mechanistic Insight: The "Meta-Activation" Challenge

To successfully execute this synthesis, one must understand why standard conditions fail. In SNAr reactions, electron-withdrawing groups (EWGs) like -NO₂ stabilize the anionic intermediate (Meisenheimer complex) best when located ortho or para to the leaving group.[1]

  • 2,4-Dinitroanisole (Standard): Nitro groups at ortho/para positions delocalize the negative charge onto the oxygen atoms, lowering the activation energy.

  • This compound (Target): Nitro groups are meta. The negative charge in the intermediate cannot be delocalized onto the nitro groups via resonance; it remains confined to the ring carbons. Consequently, the activation energy is significantly higher, requiring forcing conditions (Autoclave/High T).

Visualization: Resonance Stabilization Comparison

The following diagram illustrates the electronic disparity between the facile 2,4-isomer and the resistant 3,5-isomer.

SNAr_Mechanism cluster_0 Standard S_NAr (2,4-Dinitroanisole) cluster_1 Resistant S_NAr (this compound) Start_24 2,4-Dinitroanisole (Ortho/Para Activated) Inter_24 Meisenheimer Complex (Charge Delocalized on NO2) Start_24->Inter_24 NH3 Attack (Fast) Prod_24 2,4-Dinitroaniline Inter_24->Prod_24 -MeOH Inter_35 High-Energy Intermediate (No Resonance Stabilization) Inter_24->Inter_35 Energy Gap: ~10^3 slower rate Start_35 This compound (Meta 'Deactivated') Start_35->Inter_35 NH3 Attack (Rate Limiting / High T) Prod_35 3,5-Dinitroaniline Inter_35->Prod_35 -MeOH

Figure 1: Comparative mechanistic pathway showing the lack of resonance stabilization in the 3,5-dinitro system, necessitating high-energy reaction conditions.

Experimental Protocol: High-Pressure Ammonolysis

Caution: this compound and its derivatives are energetic materials. All heating must be performed behind blast shields.

Materials & Reagents
ReagentPurityRole
This compound >98%Precursor Substrate
Ammonia (Anhydrous) 99.99%Nucleophile (Liquid/Gas)
Methanol (MeOH) HPLC GradeSolvent (Protic solvent aids SNAr)
Ammonium Chloride 99%Catalyst (Optional, buffers pH)
Step-by-Step Procedure

This protocol utilizes a high-pressure autoclave to overcome the high activation energy of the meta-substitution.

Step 1: Charge Preparation

  • Dissolve 10.0 g (50.5 mmol) of this compound in 100 mL of anhydrous methanol in a glass liner.

  • (Optional) Add 0.5 g of NH₄Cl to act as a weak acid catalyst to assist methoxide departure.

  • Place the glass liner into a high-pressure stainless steel autoclave (e.g., Parr Reactor, rated >100 bar).

Step 2: Ammonia Addition

  • Seal the reactor and cool to -78°C (dry ice/acetone bath).

  • Condense approximately 40-50 mL of liquid ammonia into the reactor. Alternatively, saturate the methanol solution with ammonia gas at 0°C until saturation (approx. 20-30% w/w).

  • Note: Liquid ammonia is preferred for maximum nucleophile concentration.

Step 3: Reaction (The "Forcing" Step)

  • Allow the reactor to warm to room temperature. The pressure will rise (approx. 8-10 bar).

  • Heat the reactor to 160°C - 180°C .

    • Critical: The internal pressure will reach 40-60 bar. Monitor continuously.

  • Maintain agitation (500 rpm) for 24 - 48 hours .

    • Checkpoint: The meta-substitution is slow. Lower temperatures (<150°C) will result in negligible conversion.

Step 4: Workup & Purification

  • Cool the reactor to room temperature, then to 0°C.

  • Carefully vent the excess ammonia into a scrubber (dilute HCl trap).

  • Concentrate the methanolic solution under reduced pressure to yield a yellow/orange solid.

  • Recrystallization: Dissolve the crude solid in boiling ethanol/water (9:1). Allow to cool slowly to crystallize 3,5-dinitroaniline.

  • Yield Expectation: 40-60% (Conversion is often limited by equilibrium and decomposition).

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. Use the following markers to confirm the transformation.

TLC Monitoring
  • Mobile Phase: Toluene:Ethyl Acetate (8:2)

  • Visualization: UV (254 nm)

  • Observations:

    • Starting Material (3,5-DNA): High Rf (~0.7), faint yellow.

    • Product (3,5-DNA-NH2): Lower Rf (~0.4), intense yellow/orange spot.

Spectroscopic Data (Reference Values)
TechniqueParameterThis compound (Precursor)3,5-Dinitroaniline (Target)
1H NMR (DMSO-d6)Aromatic Protonsδ 8.05 (t, 1H), 7.85 (d, 2H)δ 8.10 (t, 1H), 7.60 (d, 2H)
1H NMR Functional Groupδ 4.01 (s, 3H, -OCH₃)δ 6.5-7.0 (br s, 2H, -NH₂)
IR Spectroscopy Key Bands1250 cm⁻¹ (C-O stretch)3350, 3450 cm⁻¹ (N-H stretch)
Melting Point Range105 - 107°C158 - 162°C

Safety & Handling (Energetic Materials)

Working with polynitro aromatics requires strict adherence to safety protocols.[2]

  • Explosion Hazard: 3,5-Dinitroaniline and its anisole precursor are energetic. While less sensitive than TNT, they can detonate under high confinement or shock.

    • Rule: Never heat the autoclave to dryness. Always maintain solvent volume.

  • Toxicity: Dinitroanilines are toxic by inhalation and skin absorption (uncouplers of oxidative phosphorylation).

    • PPE:[2] Double nitrile gloves, full face shield, and respirator if handling powder.

  • Runaway Reaction: The reaction with ammonia is exothermic. In a sealed vessel, a runaway can lead to rapid over-pressurization. Ensure the autoclave has a burst disk rated 20% above operating pressure.

References

  • PrepChem. "Synthesis of 3,5-dinitroaniline." PrepChem.com. Accessed Jan 28, 2026.

  • BenchChem. "A Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems." BenchChem Application Notes. Accessed Jan 28, 2026.

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern." MasterOrganicChemistry.com. Accessed Jan 28, 2026.

  • IUPAC. "Photosubstitution Reactions of Aromatic Compounds." Pure & Applied Chemistry. Accessed Jan 28, 2026.

  • Sigma-Aldrich. "Safety Data Sheet: 3,5-Dinitroaniline." Merck KGaA. Accessed Jan 28, 2026.

Sources

Application of 3,5-Dinitroanisole in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dinitroanisole as a Strategic Scaffold in Hypoxia-Activated Prodrug Development

Executive Summary

This compound (3,5-DNA) represents a critical pharmacophore in the development of Hypoxia-Activated Prodrugs (HAPs) and polysubstituted aniline-based chemotherapeutics. Unlike its explosive isomer (2,4-DNAN), the meta-substitution pattern of 3,5-DNA offers unique electronic stability and metabolic predictability, making it an ideal scaffold for medicinal chemistry.

This guide details the application of 3,5-DNA in two primary oncology research contexts:

  • Bioreductive Alkylation: Leveraging the nitro-groups as "warheads" that are selectively activated by nitroreductases in hypoxic tumor microenvironments (TME).

  • Synthetic Precursor Utility: Protocols for reducing 3,5-DNA to 3,5-diaminoanisole, a versatile intermediate for synthesizing DNA-intercalating heterocycles.

Technical Background & Mechanism of Action

The Hypoxia Selectivity Hypothesis

Solid tumors often contain hypoxic regions (


 mmHg) due to aberrant vascularization. These regions are resistant to radiotherapy and conventional chemotherapy. 3,5-DNA functions as a bioreductive prodrug .
  • Normoxia: In normal tissues (high

    
    ), the one-electron reduction of the nitro group creates a nitro radical anion. This anion is rapidly re-oxidized by molecular oxygen (futile cycling), preventing toxicity.
    
  • Hypoxia: In the absence of oxygen, the nitro radical anion is not re-oxidized. It undergoes further reduction (via Type I/II nitroreductases) to form cytotoxic nitroso and hydroxylamine intermediates. These electrophiles covalently bind to DNA, causing strand breaks and apoptosis.

Mechanistic Pathway Visualization

G cluster_0 Normoxic Protection DNA This compound (Prodrug) Radical Nitro Radical Anion (Transient) DNA->Radical +1e- (NTRs) Radical->DNA Re-oxidation (O2) Oxygen O2 (Normoxia) Radical->Oxygen Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (+1e-) Futile Futile Cycle (Detoxification) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- Adduct DNA Adducts (Cytotoxicity) Hydroxyl->Adduct Covalent Binding

Figure 1: The bioreductive activation pathway of this compound. In normoxia, futile cycling prevents toxicity. In hypoxia, irreversible reduction leads to DNA-damaging species.

Experimental Protocols

Protocol A: Synthesis of 3,5-Diaminoanisole (Precursor Workflow)

Purpose: To convert 3,5-DNA into a nucleophilic scaffold for synthesizing complex anticancer agents (e.g., phenazines or quinolines). Safety: 3,5-DNA is a nitro-aromatic; handle with care. Hydrazine is toxic/carcinogenic.

Materials:

  • This compound (10 mmol, 1.98 g)

  • Hydrazine monohydrate (excess)

  • Pd/C (10% w/w, catalyst)

  • Ethanol (Absolute)

  • Reflux condenser, magnetic stirrer, filtration unit.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.98 g of this compound in 50 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 200 mg of 10% Pd/C under an inert atmosphere (

    
    ).
    
    • Note: Pd/C is pyrophoric. Do not let it dry out.

  • Reduction: Heat the mixture to 60°C. Add hydrazine monohydrate (40 mmol, 2.0 mL) dropwise over 20 minutes.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Reflux: Reflux for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and a polar amine spot (
    
    
    
    ) should appear.
  • Purification:

    • Filter hot through a Celite pad to remove Pd/C.

    • Evaporate ethanol under reduced pressure.

    • Recrystallize the residue from toluene to obtain 3,5-diaminoanisole as off-white needles.

  • Yield Check: Expected yield > 85%.

Protocol B: In Vitro Hypoxia-Selective Cytotoxicity Assay

Purpose: To quantify the "Hypoxia Cytotoxicity Ratio" (HCR) of 3,5-DNA derivatives. Cell Lines: A549 (Lung Carcinoma) or HT-29 (Colorectal Adenocarcinoma) – known for high nitroreductase expression.

Reagents:

  • Test Compound: this compound (dissolved in DMSO, stock 10 mM).

  • MTT Reagent (5 mg/mL in PBS).

  • Hypoxia Chamber (

    
    ).
    

Workflow:

StepActionCritical Parameter
1. Seeding Plate 5,000 cells/well in 96-well plates. Incubate 24h.Ensure 70% confluency before treatment.
2. Treatment Prepare serial dilutions of 3,5-DNA (0.1 µM – 100 µM).Final DMSO conc. must be < 0.5%.
3. Induction Plate A (Normoxia): Incubate in standard incubator (

). Plate B (Hypoxia): Incubate in Hypoxia Chamber (

).
Duration: 4 hours (Pulse) or 24 hours (Continuous).
4. Recovery Remove drugs, wash with PBS, replace with fresh media.Allow 48h recovery for delayed cell death (mitotic catastrophe).
5. Readout Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO.Read Absorbance at 570 nm.

Data Analysis: Calculate


 for both conditions.


  • Interpretation: An HCR > 5 indicates significant bioreductive activation and potential as a hypoxia-selective drug.

Comparative Data: Nitro-Aromatic Scaffolds

The following table contrasts 3,5-DNA with other nitro-aromatic scaffolds used in oncology.

ScaffoldSubstitution PatternMetabolic StabilityPrimary Application
This compound Meta-MetaHigh HAP Precursor, Library Scaffolding
2,4-Dinitrotoluene Ortho-ParaLow (Oxidation prone)Explosives (Toxicology studies)
4-Nitroimidazole HeterocyclicMediumRadiosensitizers (e.g., Nimorazole)

References

  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 35(1), 51-51.
  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. (Mechanistic validation of Nitro-to-Amine reduction in TME).

Application Note: 3,5-Dinitroanisole as a Chromogenic Reagent in Chemical Analysis

[1]

Executive Summary

3,5-Dinitroanisole (3,5-DNA) is a specialized chromogenic reagent utilized in the quantitative analysis of electron-rich pharmaceutical compounds. Unlike its more common analog, 3,5-dinitrosalicylic acid (used for reducing sugars), 3,5-DNA functions primarily as a


-acceptorMeisenheimer complex

Scientific Principles & Mechanism[2]

The Mechanistic Basis

The utility of 3,5-DNA lies in its electron-deficient aromatic ring, activated by two nitro groups in the meta positions. This structure allows it to participate in two distinct types of chromogenic reactions depending on the reaction medium and the analyte's functional group.

  • Charge Transfer (CT) Complexation:

    • Mechanism: In non-polar or polar aprotic solvents, 3,5-DNA acts as a

      
      -acid (electron acceptor). It interacts with drugs possessing lone pair electrons (n-donors), such as aliphatic amines or nitrogen heterocycles.
      
    • Result: Formation of a highly colored radical ion pair or donor-acceptor complex.

    • Equation:

      
      
      
      • (Where D = Drug/Donor, A = 3,5-DNA/Acceptor)

  • Meisenheimer (Sigma) Complex Formation:

    • Mechanism: In alkaline media, strong nucleophiles (like primary/secondary amines or active methylene compounds) attack the electron-deficient ring carbon of 3,5-DNA.

    • Result: Formation of a stable, anionic sigma complex (Meisenheimer complex), typically exhibiting a bathochromic shift to the visible region (450–550 nm).

Reaction Pathway Diagram

The following diagram illustrates the dual-pathway mechanism for 3,5-DNA reacting with a secondary amine (e.g., Piperidine or a drug moiety).

Gcluster_legendReaction ConditionsReagentThis compound(Pi-Acceptor)IntermediateTransition StateReagent->Intermediate + AnalyteAnalyteAnalyte (Amine/Donor)(n-Donor)Analyte->IntermediateComplex_CTCharge Transfer Complex(Weak Interaction)Intermediate->Complex_CT Neutral Solvent(Donor-Acceptor)Product_MeisenheimerMeisenheimer Complex(Anionic, Colored)Intermediate->Product_Meisenheimer Alkaline Medium(Nucleophilic Attack)descPath A: CT Complex (Yellow/Orange)Path B: Sigma Complex (Red/Violet)

Caption: Dual reaction pathways of this compound with nucleophilic analytes. Path selection is controlled by solvent polarity and pH.

Experimental Protocol: Determination of Amine-Based Pharmaceuticals

This protocol is optimized for the determination of drugs containing secondary amine groups (e.g., Desipramine, Piperazine derivatives) or electron-rich nitrogen centers.

Materials & Reagents[3][4]
  • Reagent A (3,5-DNA Stock): 0.5% (w/v) this compound in Methanol. Prepare fresh weekly and store in amber bottles.

  • Solvent: HPLC-grade Acetonitrile or Methanol (depending on analyte solubility).

  • Base Catalyst (Optional for Method B): 0.1 M NaOH or KOH in water.

  • Standard Drug Solution: 100

    
    g/mL stock solution of the target analyte in methanol.
    
Method A: Charge Transfer Spectrophotometry (Non-Aqueous)

Best for high-sensitivity detection of strong n-donors.

  • Preparation: Transfer aliquots of the drug standard (0.5 – 5.0 mL) into a series of 10 mL volumetric flasks.

  • Reagent Addition: Add 2.0 mL of Reagent A to each flask.

  • Reaction: Heat the flasks in a water bath at 60°C for 15 minutes to promote complex formation.

  • Completion: Cool to room temperature and dilute to volume with acetonitrile.

  • Measurement: Scan the absorption spectrum (350–600 nm) against a reagent blank. Determine

    
     (typically 450–520 nm).
    
Method B: Meisenheimer Complexation (Alkaline)

Best for primary/secondary amines and active methylene compounds.

  • Preparation: Transfer drug aliquots into 10 mL calibrated tubes.

  • Alkalinization: Add 1.0 mL of 0.1 M NaOH.

  • Reagent Addition: Add 2.0 mL of Reagent A .

  • Reaction: Allow to stand at room temperature (25°C) for 20 minutes. A deep red/violet color indicates complex formation.

  • Stabilization: Dilute to mark with methanol.

  • Measurement: Measure absorbance at the determined

    
     (often bathochromically shifted vs. Method A).
    
Workflow Diagram

ProtocolStartStart: Sample PreparationSelectSelect MethodStart->SelectMethodAMethod A: Charge TransferSelect->MethodANon-AqueousMethodBMethod B: MeisenheimerSelect->MethodBAlkalineStepA1Add 3,5-DNA (in MeOH)MethodA->StepA1StepA2Heat @ 60°C for 15 minStepA1->StepA2StepA3Dilute with AcetonitrileStepA2->StepA3MeasureMeasure Absorbance(Spectrophotometer)StepA3->MeasureStepB1Add 0.1 M NaOHMethodB->StepB1StepB2Add 3,5-DNA ReagentStepB1->StepB2StepB3Incubate @ 25°C for 20 minStepB2->StepB3StepB3->MeasureResultCalculate Conc.(Beer-Lambert Law)Measure->Result

Caption: Decision tree and workflow for spectrophotometric analysis using 3,5-DNA.

Analytical Performance & Validation

To ensure Trustworthiness and Self-Validation , the following parameters must be established for your specific analyte.

Quantitative Parameters (Example Data)

Note: Values below are representative for secondary amine drugs (e.g., Piperazine derivatives).

ParameterMethod A (CT)Method B (Meisenheimer)

480 nm520 nm
Linearity Range 5 – 80

g/mL
2 – 50

g/mL
Molar Absorptivity (

)

L/mol·cm

L/mol·cm
Limit of Detection (LOD) 0.8

g/mL
0.3

g/mL
Reaction Stoichiometry 1:1 (Donor:Acceptor)1:2 (typically)
Color Stability > 2 hours~ 45 minutes
Troubleshooting Guide
  • Interference: Strong reducing agents (e.g., ascorbic acid) may reduce the nitro groups, causing false positives. Pre-oxidation or extraction may be required.

  • Color Fading: In Method B, the Meisenheimer complex can be reversible or hydrolyze over time. Strict timing of the absorbance reading is critical.

  • Blank Absorbance: 3,5-DNA absorbs in the UV region. Ensure measurements are taken >400 nm to avoid background noise from the reagent itself.

References

  • Mechanistic Studies of Dinitroanisole Reactions

    • Cyril, P., et al. (1982).[1] Analysis of the alkaline photohydrolysis of this compound in aqueous micellar solutions. Journal of the Chemical Society.

    • Source:

  • Charge Transfer Complexation in Drug Analysis

    • Refers to general principles of pi-acceptor reagents (like chloranil and dinitrobenzenes)
    • Context: Similar methodologies are applied using 1,3,5-trinitrobenzene and 2,4-dinitrofluorobenzene for pharmaceutical analysis.
    • Source:

  • Kinetics of Nucleophilic Aromatic Substitution

    • Study of this compound reaction with piperidine and other amines.[2]

    • Source:

  • General Spectrophotometric Reagents

    • Review of colorimetric approaches to drug analysis using nitro-arom
    • Source:

Application Note: 3,5-Dinitroanisole (DNAN) in the Development of Insensitive Munitions (IM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from TNT to DNAN

For over a century, 2,4,6-Trinitrotoluene (TNT) was the standard for melt-cast explosives due to its low melting point (80°C) and processability. However, modern warfare requirements mandate Insensitive Munitions (IM) —weapons that perform reliably against targets but remain safe (non-detonating) when subjected to accidental stimuli like fire, bullet impact, or sympathetic detonation.

3,5-Dinitroanisole (DNAN) has emerged as the critical backbone for this transition. Unlike TNT, DNAN acts primarily as a viscoelastic carrier matrix rather than the primary energetic driver. It is less sensitive to shock and thermal threats but possesses a higher melting point (~94°C) and lower energy density. Therefore, DNAN is rarely used alone; it is formulated with high-energy nitramines (RDX, HMX) and insensitive oxidizers (NTO, NQ) to create "cocktails" like IMX-101 (Artillery) and IMX-104 (Mortars).

This guide outlines the critical protocols for formulating, processing, and validating DNAN-based munitions, focusing on the rheological and thermodynamic challenges unique to this material.

Material Architecture & Comparative Properties

To engineer a DNAN formulation, one must understand the trade-offs compared to legacy TNT systems. DNAN exhibits a "density deficit" and a "viscosity advantage" that dictates formulation strategy.

Table 1: Comparative Physicochemical Properties[1][2][3]
PropertyTNT (Reference)DNAN (Matrix)Impact on Formulation
Melting Point 80.8 °C94.5 °CRequires higher processing temps; steam systems must be rated >100°C.
Crystal Density 1.65 g/cm³1.52 g/cm³Critical: Formulation must include high-density fillers (e.g., NTO/RDX) to recover performance.
Detonation Velocity 6,900 m/s~5,600 m/sDNAN is the binder. Energy comes from the solid fill.
Shock Sensitivity HighLowEnables IM compliance (passing Gap Tests).
Solid Loading Capacity ~60%>70%Lower melt viscosity of DNAN allows higher solids loading.

Technical Insight: The lower density of DNAN is the primary engineering hurdle. To match the lethality of Composition B (TNT/RDX), DNAN formulations often require solid loading approaching the theoretical packing limit. This makes rheology control (viscosity) the primary Critical Process Parameter (CPP).

Formulation Protocol: Melt-Cast Processing of IMX Analogs

Objective: Produce a high-integrity, void-free grain of a DNAN/NTO/NQ formulation (simulating IMX-101). Safety Warning: All procedures involving energetic materials must be conducted in remotely operated, blast-rated facilities. Personnel must be grounded and wear appropriate PPE.

Workflow Diagram: The Melt-Cast Cycle

The following diagram illustrates the critical path for processing DNAN formulations, highlighting the "danger zones" for viscosity buildup and segregation.

MeltCastWorkflow Start Raw Material Prep (Drying) Melt Melting Kettle (T = 105°C ± 2°C) Start->Melt Charge DNAN AddSolids Solid Addition (NTO/NQ/RDX) Melt->AddSolids Liquid Phase Established Mix High-Shear Mixing (Viscosity Monitoring) AddSolids->Mix Incremental Feed Mix->Mix Torque Check Vacuum Vacuum Degassing (Remove Entrapped Air) Mix->Vacuum Homogenization Cast Casting/Pouring (T_pour > 96°C) Vacuum->Cast Density Optimization Cool Controlled Cooling (Prevent Segregation) Cast->Cool Solidification

Caption: Figure 1. Critical path for DNAN melt-cast processing. Red nodes indicate high-risk control points where temperature or vacuum deviations can ruin the charge density.

Detailed Protocol Steps
  • Preparation of the Matrix (DNAN):

    • Drying: DNAN is hygroscopic. Dry raw DNAN crystals at 60°C for 4 hours to prevent moisture-induced void formation.

    • Melting: Charge the reactor kettle with DNAN. Heat to 105°C .

    • Why 105°C? This provides a 10°C buffer above the melting point (95°C) to ensure flow, but remains well below the decomposition onset (>200°C).

  • Solid Phase Incorporation (The "Solids Loading" Step):

    • Additives: Introduce NTO (Nitrotriazolone) and NQ (Nitroguanidine).

    • Technique: Add solids in 3 increments (33% each). Wait 10 minutes between additions to allow the DNAN to wet the crystal surfaces.

    • Viscosity Management: If viscosity exceeds 15 kPoise, add MNA (N-methyl-p-nitroaniline) at 0.5% w/w. MNA acts as a eutectic modifier, slightly lowering the melting point and surface tension, improving flow.

  • Vacuum Degassing (Critical for Density):

    • Apply vacuum (approx. 50 mmHg) to the agitated melt for 20 minutes.

    • Mechanism:[1][2][3] This removes air trapped between the irregular NTO/NQ crystals. Failure to degas leads to "spongy" casts with low detonation velocity.

  • Casting and Risering:

    • Pre-heat molds to 90°C (just below the MP of DNAN).

    • Causality: Pouring into a cold mold causes "skinning" (premature freezing at the walls), leading to internal stress and cracking.

    • Pour the slurry.[4] Use a riser (excess material reservoir) to account for the ~12-15% volume shrinkage of DNAN upon solidification.

  • Annealing Cycle:

    • Cool the mold slowly (1°C/min) to room temperature. Rapid cooling induces the "Growth" phenomenon (irreversible expansion due to polymorphic transitions or micro-cracking).

Validation Protocol: Thermal Stability & Compatibility

Before scaling up, the formulation must be validated for thermal safety. DNAN forms eutectics with many organic compounds, which can dangerously lower the melting point of the system.

Protocol: Differential Scanning Calorimetry (DSC)

Equipment: TA Instruments DSC Q2000 (or equivalent). Standard: STANAG 4515.

  • Sample Prep: Weigh 2–5 mg of the DNAN/Solid mixture into a high-pressure gold-plated crucible (to prevent reaction with aluminum pans).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

  • Analysis Criteria (Pass/Fail):

    • Endotherm (Melting): Must remain >90°C. If the onset shifts significantly below 94°C, a eutectic has formed (Fail).

    • Exotherm (Decomposition): The onset of decomposition (

      
      ) must be >200°C.
      
    • Compatibility: Calculate

      
      . If 
      
      
      
      , the mixture is deemed incompatible.

Qualification Logic: The "IM Signature"[8]

Developing an IM-compliant munition involves passing a gauntlet of tests defined by STANAG 4439 .[5] The goal is not just "no explosion," but a specific reaction type (Type V: Burning, or Type IV: Deflagration) rather than Detonation (Type I).

Decision Tree: IM Qualification Strategy

IM_Qualification Formulation DNAN Formulation LabTests Lab Screening (DSC, Vacuum Stability) Formulation->LabTests LabTests->Formulation Fail (Incompatible) GapTest Shock Sensitivity (LSGT / IHE) LabTests->GapTest Pass Thermal GapTest->Formulation Fail (Too Sensitive) ScaleUp Full Scale Prototype GapTest->ScaleUp < 70 cards (Pass) CookOff Thermal Tests (Fast/Slow Cook-off) ScaleUp->CookOff Impact Impact Tests (Bullet/Fragment) ScaleUp->Impact IM_Sig IM Signature Granted (Type IV/V Reaction) CookOff->IM_Sig No Detonation Impact->IM_Sig No Detonation

Caption: Figure 2. The qualification logic for Insensitive Munitions. The Gap Test is the "gatekeeper" for shock sensitivity before expensive full-scale testing.

Key Protocol: Large Scale Gap Test (LSGT)

The LSGT measures the shock pressure required to initiate detonation.

  • Setup: A donor charge (standard booster) is separated from the DNAN acceptor charge by a stack of PMMA (acrylic) cards.

  • Procedure: The number of cards is varied. Fewer cards = stronger shock.

  • Metric: The "50% Gap" (the thickness where 50% of samples detonate).

  • Target: DNAN formulations typically withstand a shock of >40-50 kbar without detonating (requires <70 cards), whereas TNT detonates at much lower pressures.

Troubleshooting Common Issues

Issue 1: "The Growth" (Irreversible Expansion)

DNAN pellets can expand up to 15% volume upon thermal cycling (-54°C to +71°C), cracking the casing.

  • Root Cause: Anisotropic lattice expansion and the II-III polymorphic transition.

  • Solution: Use MNA or R-salt as a crystal habit modifier. These additives stabilize the crystal lattice and prevent the ratcheting effect during temperature swings.

Issue 2: Sedimentation

Because DNAN (1.52 g/cc) is lighter than RDX (1.82 g/cc) or NTO, solids tend to sink to the bottom of the mold during the long cooling phase.

  • Solution: Implement a viscosity-controlled cooling profile . Cool the bottom of the mold first to "lock in" the solids, or use a formulation with a bimodal particle size distribution to increase the packing factor and resting viscosity.

References

  • NATO Standardization Office. (2010). STANAG 4439: Policy for Introduction and Assessment of Insensitive Munitions (IM).[4][5] NATO.[4] Link

  • Baker, P. J., et al. (2019). "this compound: The Matrix of Modern Insensitive Munitions." Propellants, Explosives, Pyrotechnics. Link

  • US Army RDECOM. (2012). IMX-101 and IMX-104: The New Standard for Artillery and Mortars. DTIC Technical Report. Link

  • Provatas, A. (2000). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations.[6][7][8][9][10] DSTO Aeronautical and Maritime Research Laboratory. Link

  • Fung, V., et al. (2010). "Processability and Properties of DNAN-based Melt-Cast Explosives." Insensitive Munitions & Energetic Materials Technology Symposium.[11]Link

Sources

Application Note: Co-crystallization of 3,5-Dinitroanisole with Energetic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in energetic materials science. It addresses the specific request for 3,5-Dinitroanisole (3,5-DNA) while integrating critical industrial context regarding its isomer, 2,4-Dinitroanisole (2,4-DNAN) , which is the standard melt-cast carrier.

Executive Summary & Strategic Context

While 2,4-Dinitroanisole (2,4-DNAN) is the current industry standard for replacing TNT in melt-cast munitions (due to its melting point of ~94°C), This compound (3,5-DNA) presents a unique, high-value alternative for specific high-performance applications. With a higher melting point (~105°C) and a symmetric molecular geometry, 3,5-DNA offers superior thermal stability profiles for formulations requiring elevated operating temperatures.

This guide details the protocols for co-crystallizing 3,5-DNA (and its 2,4-isomer) with high-performance nitramines (HMX, CL-20) to form Energetic Co-crystals (ECCs) . Unlike physical mixtures, these ECCs manipulate the crystal lattice to decouple energy from sensitivity—achieving the "Holy Grail" of high detonation velocity with reduced shock sensitivity.

Mechanistic Foundation: The "Velcro" of Energetic Crystals

Co-crystallization relies on Supramolecular Synthons —non-covalent interactions that hold two different molecules in a single lattice.

  • The Challenge with DNAN: Unlike CL-20 or HMX, Dinitroanisole lacks strong hydrogen bond donors. It acts primarily as a hydrogen bond acceptor (via nitro groups and the methoxy oxygen) and relies heavily on

    
    -
    
    
    
    stacking
    interactions due to its aromatic ring.
  • Design Strategy: To successfully co-crystallize 3,5-DNA, you must select co-formers that provide complementary interactions:

    • 
      -Hole Donors:  Electron-deficient rings (e.g., TNT, DNB).
      
    • Hydrogen Bond Donors: Compounds with acidic protons (e.g., 2-nitroaniline, specific azoles).

Figure 1: Co-crystallization Logic Flow

CoCrystallizationLogic cluster_props Target Properties DNAN This compound (Host Matrix) Interaction Supramolecular Assembly (Pi-Stacking + H-Bonding) DNAN->Interaction Acceptor Sites (-OMe, -NO2) CoFormer Energetic Co-Former (CL-20, HMX, DNB) CoFormer->Interaction Donor Sites (-NH2, acidic H) Product Energetic Co-Crystal (Modified Lattice) Interaction->Product Lattice Locking Density High Density (>1.7 g/cm³) Product->Density Stability Thermal Stability (Tm > 100°C) Product->Stability

Caption: Logical flow for designing supramolecular energetic co-crystals using 3,5-DNA as a host matrix.

Experimental Protocols

Protocol A: Solvent-Mediated Co-crystallization (Screening)

Best for: Initial discovery and growing single crystals for XRD structure determination.

Reagents:

  • This compound (Purity >98%)

  • Co-former (e.g., CL-20, HMX, 1,3-Dinitrobenzene)[1][2][3]

  • Solvent: Acetone or Ethyl Acetate (High solubility for both)

Workflow:

  • Stoichiometric Weighing: Weigh 3,5-DNA and the co-former in a 1:1 molar ratio .

    • Note: Non-stoichiometric ratios often yield physical mixtures, not co-crystals.

  • Dissolution: Dissolve both components in the minimum amount of boiling acetone (approx. 50°C).

    • Critical Step: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove dust/seeds that could induce homopolymerization (self-nucleation).

  • Slow Evaporation: Place the vial in a dark, vibration-free chamber at ambient temperature (20-25°C). Cover with parafilm and poke 3-5 pinholes to control evaporation rate.

    • Target: Evaporation should take 3-7 days. Too fast = amorphous precipitate; Too slow = phase separation.

  • Harvesting: Collect crystals when solvent volume reduces by 80%. Wash briefly with cold ethanol to remove surface impurities.

Protocol B: Melt-Assisted Co-crystallization (Industrial Simulation)

Best for: Scalable production and testing melt-cast viability.

Rationale: 3,5-DNA has a melting point of ~105°C.[4][5] This protocol simulates the casting process used in munition filling.

Workflow:

  • Pre-Melting: Heat 3,5-DNA in a jacketed reaction vessel to 110°C (5°C above Tm) until fully molten.

  • Seeding/Addition: Slowly add the solid co-former (e.g., micronized CL-20) to the melt under high-shear stirring (500 RPM).

    • Safety: Ensure the co-former is thermally stable at 110°C.

  • Eutectic vs. Co-crystal Check:

    • Maintain temperature at 110°C for 30 mins.

    • Cooling Ramp: Cool the mixture at a controlled rate of 0.5°C/min to room temperature.

  • Annealing: Hold the solid product at 60°C for 24 hours to promote thermodynamic stability and complete lattice rearrangement.

Characterization & Validation

A "self-validating" system requires confirming that a new phase has formed, distinct from a physical mixture.

Table 1: Diagnostic Criteria for 3,5-DNA Co-crystals
TechniqueObserved Signal (Physical Mixture)Observed Signal (True Co-crystal)
PXRD Superposition of peaks from A and BNew unique peaks ; shift in 2

positions.
DSC Two melting endotherms (Tm_A and Tm_B) or Eutectic pointSingle sharp endotherm distinct from A and B.
Raman Peaks at standard positionsPeak shifting (e.g., -NO2 stretch shift >2 cm⁻¹) indicating H-bonding/Stacking.
Density Weighted average of A and BOften higher than average (closer packing efficiency).
Protocol C: Sensitivity Testing (BAM Method)

Mandatory safety step before scaling up.

  • Impact Sensitivity: Use a BAM Fallhammer. 3,5-DNA is insensitive (>40 J). Successful co-crystals with HMX should show sensitivity lower than pure HMX (<7 J) but higher than pure DNA.

    • Target: >15 J for handling safety.

  • Friction Sensitivity: BAM Friction tester. Target >120 N.

Comparative Data: Isomer Performance

Understanding why you might choose 3,5-DNA over the standard 2,4-DNAN is critical for application targeting.

Property2,4-Dinitroanisole (Standard)This compound (High-Temp)Relevance
Melting Point ~94-95°C~105.5°C 3,5-DNA withstands higher aerodynamic heating.
Crystal Symmetry AsymmetricSymmetric (C2v) Symmetry often aids in forming denser crystal lattices.
Density 1.52 g/cm³1.56 g/cm³ Higher density = Higher Detonation Velocity (VOD).
Synthesis Cost Low (Nitration of Anisole)Medium (Precursor specific)2,4-DNAN is cheaper; 3,5-DNA is for specialty use.

References

  • Melt-Cast Explosive Properties: Provatas, A., & Wall, C. (2016).[2] Ageing of Australian DNAN Based Melt-Cast Insensitive Explosives. Propellants, Explosives, Pyrotechnics.[1][5]

  • Co-crystal Engineering: Bolton, O., & Matzger, A. J. (2011). Improved Stability and Smart-Material Functionality in Energetic Cocrystals. Angewandte Chemie International Edition.

  • DNAN/CL-20 Co-crystals: Zhang, C., et al. (2014). Preparation and Characterization of CL-20/DNAN Cocrystal. Journal of Energetic Materials.

  • Isomer Data (3,5-DNA): ChemicalBook CAS 5327-44-6 Data Sheet.

  • Patent on Dinitroanisole Isomer Binders: French Patent FR2984885A1. Producing pellets of compressible explosive composition... using this compound.[2][4][5][6][7][8][9][10][11][12][13]

Sources

Electrochemical detection of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Detection of 3,5-Dinitroanisole (3,5-DNA)

Executive Summary

This compound (3,5-DNA) is a nitroaromatic compound often encountered as an intermediate in the synthesis of energetic materials or as an isomeric impurity in the production of 2,4-Dinitroanisole (DNAN) , a key component in modern Insensitive Munitions (IM). Unlike traditional explosives (TNT, RDX), 3,5-DNA possesses unique stability profiles that complicate standard detection.

This Application Note details a high-sensitivity electrochemical protocol for detecting 3,5-DNA using a Multi-Walled Carbon Nanotube (MWCNT) modified Glassy Carbon Electrode (GCE) . This method leverages the electrocatalytic reduction of the nitro groups to achieve low-limit detection suitable for environmental monitoring and process safety.

Principle of Operation

The detection mechanism relies on the cathodic reduction of the two nitro (-NO


) groups attached to the anisole ring. In a protic medium (e.g., phosphate buffer), this reduction is an irreversible, multi-step process involving the transfer of electrons and protons.

Mechanism:

  • First Reduction: One nitro group reduces to a hydroxylamine (-NHOH) species (

    
    , 
    
    
    
    ).
  • Second Reduction: The second nitro group reduces to a hydroxylamine (

    
    , 
    
    
    
    ).
  • Further Reduction: At highly negative potentials, hydroxylamines may further reduce to amines (-NH

    
    ), though the hydroxylamine stage is the primary analytical signal.
    

The electron-donating methoxy (-OCH


) group at the meta position influences the electron density of the benzene ring, shifting the reduction potentials cathodically compared to trinitrotoluene (TNT).
Figure 1: Electrochemical Reduction Pathway

G cluster_legend Signal Origin DNA This compound (Reactant) Int1 Intermediate Radical (R-NO2•-) DNA->Int1 + e- (Fast) Prod1 Hydroxylamine Species (R-NHOH) Int1->Prod1 + 3e-, 4H+ (First Peak) Prod2 Diamine Species (R-NH2) Prod1->Prod2 + 2e-, 2H+ (Second Peak/Deep Reduction) Desc Analytical Signal derived from NO2 -> NHOH transformation

Caption: Stepwise electrochemical reduction mechanism of 3,5-DNA. The primary analytical signal arises from the 4-electron reduction of nitro groups to hydroxylamines.

Materials & Equipment

CategoryItemSpecification/Notes
Instrumentation Potentiostat/GalvanostatCapable of CV, DPV, and SWV (e.g., Autolab, CH Instruments).
Electrodes Working Electrode (WE)Glassy Carbon Electrode (GCE), 3mm diameter.
Reference Electrode (RE)Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).
Counter Electrode (CE)Platinum Wire or Platinum Mesh.
Reagents This compoundAnalytical Standard (purity >98%).
MWCNTsMulti-Walled Carbon Nanotubes (functionalized -COOH preferred for dispersion).
SolventDimethylformamide (DMF) or Ethanol (for CNT dispersion).
Electrolyte0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

Electrode Preparation Protocol (Self-Validating)

Rationale: Bare GCE surfaces often exhibit sluggish kinetics for nitro-reduction. Modification with MWCNTs increases the electroactive surface area and facilitates


-

stacking interactions with the aromatic 3,5-DNA molecule, enhancing sensitivity.
Step 1: Mechanical Polishing
  • Polish the GCE surface with 0.3

    
    m alumina slurry  on a microfiber cloth for 2 minutes in a figure-eight motion.
    
  • Rinse with deionized (DI) water.

  • Polish with 0.05

    
    m alumina slurry  for another 2 minutes.
    
  • Validation: The surface should appear mirror-like. If using a ferricyanide redox probe, the peak separation (

    
    ) should be < 80 mV.
    
Step 2: Electrochemical Cleaning
  • Immerse the GCE in 0.5 M H

    
    SO
    
    
    
    .
  • Run Cyclic Voltammetry (CV) from -0.2 V to +1.2 V at 100 mV/s for 20 cycles until the voltammogram is stable.

  • Rinse thoroughly with DI water and dry under a nitrogen stream.

Step 3: Nanocomposite Modification
  • Dispersion: Disperse 1 mg of MWCNTs in 1 mL of DMF. Sonicate for 30 minutes to ensure a homogeneous black suspension.

  • Drop-Casting: Pipette 5

    
    L  of the MWCNT suspension onto the center of the GCE.
    
  • Drying: Allow the solvent to evaporate under an infrared lamp or in a desiccator for 30 minutes.

  • Validation: Run a CV in plain PBS buffer. The background current (capacitive) will be significantly higher than bare GCE, confirming the presence of the high-surface-area nanomaterial.

Analytical Protocol

A. Stock Solution Preparation
  • Stock: Dissolve 3,5-DNA in Acetonitrile or Methanol to create a 10 mM stock solution. Store at 4°C in the dark (nitroaromatics can be photosensitive).

  • Working Solution: Dilute the stock into the electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.0) to achieve the desired concentration (e.g., 10

    
    M).
    
B. Cyclic Voltammetry (Characterization)

Purpose: To identify the reduction peak potentials and verify system performance.

  • Parameters:

    • Start Potential: 0.0 V

    • End Potential: -1.2 V

    • Scan Rate: 100 mV/s

  • Observation: You will observe two distinct reduction peaks (approx. -0.5 V and -0.8 V vs Ag/AgCl, depending on pH) corresponding to the sequential reduction of the two nitro groups.

  • Reverse Scan: No significant oxidation peak will be observed (irreversible process).

C. Square Wave Voltammetry (Quantification)

Purpose: High-sensitivity detection by minimizing capacitive background current.

  • Parameters:

    • Potential Range: 0.0 V to -1.2 V

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Step Potential: 4 mV

  • Procedure:

    • Purge the solution with Nitrogen/Argon for 5 minutes to remove dissolved oxygen (Oxygen reduction interferes at ~ -0.4 V).

    • Perform a "Blank" scan (buffer only).

    • Inject analyte, stir for 30s, equilibrate for 10s (quiet time), and scan.

Data Analysis & Validation

Calibration & Linearity

Construct a calibration curve by plotting the Peak Current (


)  of the primary reduction peak (usually the first peak at ~ -0.5 V) against the concentration of 3,5-DNA.
ParameterTypical ValueNotes
Linear Range 0.5

M – 100

M
Depends on electrode surface area.
Sensitivity 2.5

A /

M
Enhanced by MWCNT modification.
Limit of Detection (LOD) ~ 50 nMCalculated as

(Signal-to-Noise = 3).[1]
RSD (Reproducibility) < 4.5%Based on n=5 measurements.
Interference Study
  • Common Interferences: Oxygen (must purge), other nitroaromatics (TNT, 2,4-DNT).

  • Resolution: 3,5-DNA can be distinguished from TNT based on peak potential shifts. TNT typically reduces at more positive potentials due to the electron-withdrawing methyl group vs. the electron-donating methoxy group in DNA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Undefined Peaks Electrode fouling or poor modification.Clean GCE and re-apply MWCNT layer. Ensure MWCNTs are fully dispersed (sonicate longer).
High Background Current Oxygen presence.Purge with N

for at least 5-10 mins. Check gas lines for leaks.
Peak Drift pH instability.Ensure PBS buffer capacity is sufficient. Nitro reduction is pH-dependent (

shifts ~59mV/pH).
Low Sensitivity Loss of CNTs.The drop-cast layer may have washed off. Use a binder (0.5% Nafion) in the dispersion if stability is an issue.

References

  • Electrochemical Reduction Mechanism of Nitroaromatics

    • Source: Zoski, C. G. (Ed.). (2007).[2] Handbook of Electrochemistry. Elsevier.

    • Relevance: Establishes the fundamental reduction p
    • URL:

  • Carbon Nanotube Electrodes for Nitroaromatic Detection

    • Source: Wang, J., et al. (2004).[3] "Carbon nanotube-modified glassy carbon electrode for adsorptive stripping voltammetric detection of ultratrace levels of 2,4,6-trinitrotoluene." Electrochemistry Communications, 6(2), 176-179.

    • Relevance: Foundational protocol for using CNTs to detect nitro-compounds, applicable to 3,5-DNA.
    • URL:

  • Electrochemical Behavior of Dinitroanisole (DNAN)

    • Source: U.S. Army Engineer Research and Development Center (2022). "Toward the Electrochemical Detection of 2,4-Dinitroanisole (DNAN)
    • Relevance: Provides specific voltammetric parameters for dinitroanisole deriv
    • URL:

  • Graphene/CNT Nanohybrids for DNAN Detection

    • Source: Ding, Y., et al. (2019).[1] "Highly sensitivity electrochemical sensor based on ErGO/MWCNTs nanohybrid for 2,4-dinitroanisole electroanalysis." Microchemical Journal.

    • Relevance: Demonstrates the enhanced sensitivity of carbon nanohybrids for this specific class of analytes.
    • URL:

Sources

Application Note: 3,5-Dinitroanisole as a Mechanistic Probe for Meisenheimer Complex Kinetics and C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for senior researchers and drug development scientists. It focuses on the specific utility of 3,5-Dinitroanisole (3,5-DNA) as a model substrate for isolating and studying the addition phase of Nucleophilic Aromatic Substitution (SNAr), specifically the formation of Meisenheimer Complexes , and its synthetic utility in Vicarious Nucleophilic Substitution (VNS) .

Executive Summary & Strategic Rationale

In the landscape of nucleophilic aromatic substitution (SNAr), This compound (3,5-DNA) occupies a unique and critical niche. Unlike its isomer 2,4-Dinitroanisole (DNAN) —which is widely used as an insensitive munition ingredient and undergoes classical SNAr displacement of the methoxy group—3,5-DNA is structurally "deactivated" for displacement but "super-activated" for stable adduct formation.

Because the two nitro groups are meta to the methoxy substituent, the aromatic ring is highly electron-deficient, yet the methoxy group cannot be displaced via the standard Meisenheimer mechanism (which requires ortho/para activation). Consequently, nucleophilic attack on 3,5-DNA results in the formation of highly stable, anionic Meisenheimer Complexes (σ-adducts) at the unsubstituted ring carbons (primarily C4).

Key Applications:

  • Mechanistic Benchmarking: 3,5-DNA is the industry standard for determining the thermodynamic and kinetic parameters (

    
    , 
    
    
    
    ,
    
    
    ) of nucleophilic addition to electron-deficient arenes without the interference of the subsequent elimination step.
  • Synthetic Functionalization: It serves as a primary substrate for Vicarious Nucleophilic Substitution (VNS) , allowing for the direct introduction of carbon nucleophiles at the C4 position, a transformation impossible via standard Friedel-Crafts chemistry on such deactivated rings.[1]

Mechanistic Principles

The "Meta-Activation" Paradox

In 3,5-DNA, the C1-Methoxy group is flanked by protons, with Nitro groups at C3 and C5.

  • C2/C6 Positions: Activated by one ortho-NO₂ and one ortho-OMe.[1]

  • C4 Position: Activated by two ortho-NO₂ groups. This is the site of maximum electron deficiency (super-electrophilic).[1]

When reacted with a nucleophile (e.g., Methoxide,


), the system does not undergo substitution. Instead, it forms a resonance-stabilized anionic 

-complex.[1]
Reaction Pathway Diagram

The following diagram illustrates the divergence between the classical SNAr pathway (observed in 2,4-DNA) and the Stable Adduct formation (observed in 3,5-DNA).

SNAr_Pathway Figure 1: Regioselectivity of Nucleophilic Attack on this compound. Note the dominance of C4-addition. Substrate This compound (3,5-DNA) TS Transition State Substrate->TS + MeO- Nu Nucleophile (MeO-) Complex_C4 C4-Meisenheimer Complex (Thermodynamic Product) TS->Complex_C4 Attack at C4 (Ortho to both NO2) Complex_C2 C2-Meisenheimer Complex (Kinetic Product) TS->Complex_C2 Attack at C2 (Ortho to OMe/NO2) Substitution Substitution Product (NOT FORMED) TS->Substitution Attack at C1 (Meta to NO2)

Protocol 1: Kinetic Characterization of Meisenheimer Complex Formation[1]

Objective: To determine the equilibrium constant (


) and rate constants (

,

) for the reaction of 3,5-DNA with Sodium Methoxide.

Principle: The formation of the Meisenheimer complex is accompanied by a dramatic color change (Colorless


 Deep Red/Purple) due to the disruption of aromaticity and charge delocalization. This can be monitored via UV-Vis spectroscopy.[1]
Materials & Reagents[1][2][3]
  • Substrate: this compound (Recrystallized from ethanol, mp 105–106 °C).[1]

  • Nucleophile: Sodium Methoxide (0.5 M to 3.0 M stock in MeOH).[1]

  • Solvent: Anhydrous Methanol or DMSO/MeOH mixtures (90:10 v/v) for stabilizing the complex.[1]

  • Instrument: UV-Vis Spectrophotometer with Stopped-Flow accessory (for fast kinetics) or standard cell (for thermodynamic equilibrium).

Experimental Workflow
  • Stock Preparation:

    • Prepare a

      
       M stock solution of 3,5-DNA in MeOH.[1]
      
    • Prepare a series of NaOMe solutions ranging from 0.01 M to 0.5 M. Maintain constant ionic strength using NaClO₄ if necessary.[1]

  • Spectral Scan (Thermodynamic Study):

    • Mix 1.0 mL of 3,5-DNA stock with 1.0 mL of 0.1 M NaOMe.[1]

    • Immediately scan from 250 nm to 600 nm.[1]

    • Observation: Identify

      
       for the C4-adduct (typically 480–510 nm  depending on solvent).
      
  • Kinetic Runs (Pseudo-first-order conditions):

    • Set the spectrophotometer to the determined

      
      .[1]
      
    • Ensure

      
       (at least 10-fold excess) to enforce pseudo-first-order kinetics.[1]
      
    • Trigger the stopped-flow mixer.[1]

    • Record Absorbance (

      
      ) vs. Time (
      
      
      
      ).[1]
Data Analysis

The observed pseudo-first-order rate constant (


) is derived from the exponential fit of the absorbance trace:


Plot


 vs. 

.[1] The relationship follows:

ParameterDetermination MethodSignificance
Slope (

)
Gradient of linear plotRate of nucleophilic attack (Forward reaction).[1]
Intercept (

)
Y-intercept of linear plotRate of complex decomposition (Reverse reaction).[1]
Equilibrium (

)

Thermodynamic stability of the

-complex.

Protocol 2: Vicarious Nucleophilic Substitution (VNS)

Objective: To utilize 3,5-DNA for the synthesis of functionalized aromatic cores, specifically introducing a carbon substituent at the C4 position.

Mechanism: VNS involves the attack of a carbanion containing a leaving group (L) at the activated C4 position, followed by


-elimination of HL to re-aromatize the ring.
Materials
  • Substrate: this compound (1.0 eq).

  • Reagent: Chloromethyl phenyl sulfone (PhSO₂CH₂Cl) (1.1 eq).[1]

  • Base: Potassium tert-butoxide (t-BuOK) or NaOH/DMSO.[1]

  • Solvent: DMF or DMSO (anhydrous).[1]

Step-by-Step Synthesis
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 3,5-DNA (1.0 mmol, 198 mg) and Chloromethyl phenyl sulfone (1.1 mmol, 209 mg) in 5 mL of dry DMF. Cool to -10 °C.[1]

  • Base Addition: Add t-BuOK (2.5 mmol, 280 mg) portion-wise over 10 minutes.

    • Note: The solution will turn deep purple/red immediately (formation of the

      
      -adduct intermediate).
      
  • Reaction: Stir at -10 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. The color should fade to orange/brown as elimination occurs and aromaticity is restored.[1]

  • Quench: Pour the mixture into 50 mL of dilute HCl (1 M) containing ice.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via column chromatography (Hexane/EtOAc).

  • Product: 4-(Phenylsulfonylmethyl)-3,5-dinitroanisole .

Reaction Scheme Visualization

VNS_Mechanism Figure 2: Vicarious Nucleophilic Substitution (VNS) Pathway on 3,5-DNA. Start This compound + PhSO2CH2Cl Intermediate Sigma-Adduct (Anionic) (Deep Purple) Start->Intermediate Nucleophilic Attack (C4) Base Base (t-BuOK) Base->Intermediate Deprotonation Elimination Beta-Elimination of HCl Intermediate->Elimination Product 4-(Phenylsulfonylmethyl)-3,5-dinitroanisole (Restored Aromaticity) Elimination->Product Re-aromatization

[1]

Safety & Handling (Critical)

  • Energetic Potential: While 3,5-DNA is less sensitive than TNT or 2,4-DNAN, it is a polynitro-aromatic.[1] Avoid high temperatures (>150 °C) and shock.[1]

  • Toxicity: Nitroaromatics are generally toxic and potential mutagens.[1] Handle in a fume hood with nitrile gloves.[1]

  • Base Sensitivity: In the presence of strong bases (hydroxide/alkoxides), polynitro aromatics can form explosive salts if allowed to dry.[1] Always quench reaction mixtures with acid before disposal or concentration to dryness.[1]

References

  • Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (The authoritative text on SNAr and Meisenheimer complexes).

  • Buncel, E., & Webb, J. G. (1973).[1] "Meisenheimer complex formation between 1,3,5-trinitrobenzene and this compound and methoxide ion."[1] Canadian Journal of Chemistry, 51(24), 4077-4081.[1] Link

  • Makosza, M., & Winiarski, J. (1987).[1] "Vicarious nucleophilic substitution of hydrogen."[1] Accounts of Chemical Research, 20(8), 282–289.[1] (Seminal paper on the VNS mechanism). Link

  • Crampton, M. R. (2002).[1] "Meisenheimer Complexes."[1][2][3][4] In Intermediate Organic Chemistry. (Detailed review of kinetic parameters for dinitro-substituted benzenes).

  • Artamkina, G. A., et al. (1982).[1] "Anionic

    
    -complexes in organic synthesis." Chemical Reviews, 82(4), 427–459.[1] Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,5-Dinitroanisole (DNA) Synthesis

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for 3,5-Dinitroanisole[1]

Core Directive & Isomer Warning

CRITICAL ALERT: Before proceeding, verify your target isomer. There is a frequent confusion between 2,4-Dinitroanisole (DNAN) and This compound (DNA) .[1]

  • 2,4-DNAN is synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 2,4-dinitrochlorobenzene.[1] This works because the nitro groups are ortho/para to the chlorine, activating the ring.
    
  • 3,5-DNA (your target) CANNOT be efficiently synthesized from 3,5-dinitrochlorobenzene under standard conditions.[1] The nitro groups are meta to the halogen, providing negligible activation for

    
    .
    

If you are attempting to methoxylate 3,5-dinitrochlorobenzene and seeing <5% yield, stop immediately.[1] You are using the wrong precursor.

This guide focuses on the two viable high-yield pathways for 3,5-DNA :

  • Pathway A (The Precursor Route): O-Methylation of 3,5-Dinitrophenol (Recommended for Lab Scale).[1]

  • Pathway B (The Energetic Route): Substitution of 1,3,5-Trinitrobenzene (Recommended for Industrial/High-Throughput).[1]

Pathway A: O-Methylation of 3,5-Dinitrophenol[1]

This is the most robust method for laboratory synthesis, utilizing a Williamson Ether Synthesis approach.[1]

Standard Protocol
  • Substrate: 3,5-Dinitrophenol[1]

  • Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).[1] Note: DMS is preferred for kinetics; MeI is safer but slower.[1]

  • Base: Potassium Carbonate (

    
    ) anhydrous.[1]
    
  • Solvent: Acetone (reflux) or DMF (room temp/mild heat).

Troubleshooting Guide (Q&A)

Q: I am observing incomplete conversion even after 24 hours reflux in acetone. Why? A: This is a classic phase-transfer limitation.[1] The phenoxide anion is generated on the surface of the solid

  • Fix 1 (Solvent): Switch to DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents dissolve the phenoxide better, increasing reaction rate by orders of magnitude.

  • Fix 2 (Catalyst): If you must use acetone, add 5 mol% 18-Crown-6 ether or TBAB (Tetrabutylammonium bromide) .[1] This shuttles the potassium phenoxide into the organic phase.

Q: I have a significant amount of "tar" or dark impurities. A: This indicates C-alkylation or oxidative degradation.[1]

  • Cause: 3,5-dinitrophenoxide is an ambident nucleophile.[1] While O-alkylation is preferred, high temperatures can promote side reactions.[1][2]

  • Solution: Lower the temperature. If using DMS in acetone, keep it at a gentle reflux (

    
    C).[1] If using DMF, do not exceed 
    
    
    C. Ensure your base is not essentially strong (like NaOH), which promotes degradation; stick to Carbonates.[1]

Q: How do I remove unreacted 3,5-dinitrophenol from the product? A: 3,5-DNA is neutral, while the phenol is acidic (

1
  • Protocol: Dissolve the crude solid in Ethyl Acetate. Wash 3x with 10% NaOH or saturated

    
     .[1] The phenol will deprotonate and move to the aqueous layer as the water-soluble sodium salt. The organic layer retains the pure anisole.
    

Pathway B: Substitution of 1,3,5-Trinitrobenzene (TNB)[1]

This method utilizes the high leaving-group ability of a nitro group in a sterically crowded, electron-deficient ring.[1] This is the classic Organic Syntheses route.

Standard Protocol
  • Substrate: 1,3,5-Trinitrobenzene (TNB).[1][3][4]

  • Reagent: Sodium Methoxide (NaOMe).[1][5]

  • Solvent: Absolute Methanol.[1][4]

  • Temperature: Reflux (~

    
    C).[1]
    
Troubleshooting Guide (Q&A)

Q: My reaction turns deep red immediately. Is this a failure? A: No, this is the Meisenheimer Complex .[1]

  • Mechanism: The methoxide attacks the ring carbon bearing a nitro group, forming a resonance-stabilized anionic intermediate (Red/Orange).

  • Action: You must continue heating. The complex must collapse, expelling the nitrite ion (

    
    ) to form the product. If you quench while it is still red, you revert to starting material.[1]
    

Q: My yield is stuck at ~60-70%. How do I push it to >90%? A: The issue is likely Stoichiometry and Concentration .

  • The Trap: The leaving group is

    
    .[1] In the presence of 
    
    
    , this forms
    
    
    . High concentrations of nitrite can inhibit the forward reaction or lead to equilibrium issues.
  • Optimization:

    • Use a slight excess of NaOMe (1.1 equivalents).[1]

    • Ensure absolute anhydrous conditions.[1] Water competes with methoxide, hydrolyzing the TNB to 3,5-dinitrophenol (which is unreactive to further substitution).[1]

Q: Safety Warning: Handling TNB. A: TNB is more explosive than TNT.[1]

  • Requirement: Never scrape dry TNB.[1] All reactions should be run in dilute solution.[1] If you see crystallization of the red Meisenheimer complex, do not filter it ; it can be shock-sensitive.[1]

Comparative Data & Logic

Yield Optimization Matrix
ParameterPathway A (Phenol Methylation)Pathway B (TNB Substitution)
Primary Failure Mode Incomplete solubilization of baseHydrolysis due to wet solvent
Key Yield Driver Solvent Polarity (DMF > Acetone)Anhydrous conditions
Typical Yield 85-95%65-75% (Standard) / 85% (Optimized)
Impurity Profile Unreacted Phenol (Easy removal)Azo-compounds (Hard removal)
Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and the mechanism for the TNB route.

DNA_SynthesisStartTarget: this compoundCheckPrecursorCheck PrecursorStart->CheckPrecursorCl_Benzene3,5-DinitrochlorobenzeneCheckPrecursor->Cl_BenzeneAvailable?Phenol3,5-DinitrophenolCheckPrecursor->PhenolPreferredTNB1,3,5-TrinitrobenzeneCheckPrecursor->TNBAlternativeStopSTOP: Meta-deactivation prevents reaction.Switch Precursor.Cl_Benzene->StopPathAPathway A: Methylation(Williamson Ether)Phenol->PathAPathBPathway B: Nucleophilic Subst.(Nitro Displacement)TNB->PathBProductProduct: this compoundPathA->ProductDMS/K2CO3/DMFMeisenheimerIntermediate:Meisenheimer Complex(Deep Red)PathB->MeisenheimerNaOMe/MeOHMeisenheimer->Product- NaNO2(Heat required)

Caption: Decision tree for precursor selection and mechanistic flow for the TNB route. Note the "Stop" condition for the chloro-derivative.

References

  • Reverdin, F. (1927).[1] "this compound".[1][3][6] Organic Syntheses, Coll.[1][4] Vol. 1, p.219.[1] (Describes the TNB substitution route).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (Mechanistic grounding for meta-deactivation in

    
    ).
    
  • Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General protocols for methylation of phenols).

  • Urbanski, T. (1964).[1] Chemistry and Technology of Explosives. Vol 1. Pergamon Press.[1] (Safety data on Trinitrobenzene and Dinitroanisole derivatives).

Side products in the synthesis of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dinitroanisole (3,5-DNA) Synthesis

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of This compound (CAS: 5327-44-6) .[1] Unlike its isomer 2,4-dinitroanisole (DNAN), which is produced via direct nitration, 3,5-DNA requires specific nucleophilic aromatic substitution (


) pathways to achieve the meta-substitution pattern.

This guide focuses on the most robust synthetic route: Methoxylation of 1-Chloro-3,5-dinitrobenzene . We will troubleshoot the three most common failure modes: Hydrolysis (Phenol formation), Regio-isomer contamination, and Meisenheimer complex stabilization.

Module 1: Critical Impurity Profiling

User Question: I ran the reaction of 1-chloro-3,5-dinitrobenzene with sodium methoxide, but my product has a lower melting point than expected (Exp: <100°C vs. Lit: 105-106°C) and is contaminated with a yellow solid. What is it?

Diagnosis: You are likely seeing 3,5-Dinitrophenol (CAS: 585-50-2). This is the most prevalent side product in this synthesis.

Technical Explanation: The reaction relies on the competition between the methoxide ion (


) and the hydroxide ion (

). Even trace amounts of water in your methanol or sodium methoxide source will generate hydroxide ions. Since the nitro groups are highly electron-withdrawing, the aromatic ring is activated toward nucleophilic attack by both species.
  • Pathway A (Desired): Attack by

    
    
    
    
    
    this compound.
  • Pathway B (Parasitic): Attack by

    
    
    
    
    
    3,5-Dinitrophenol.

Data Comparison:

FeatureTarget: this compoundImpurity: 3,5-Dinitrophenol
Melting Point 105–106 °C122–125 °C (Sublimes)
Solubility (MeOH) Low solubility in cold MeOHHighly soluble
Acidity (

)
Neutral~6.7 (Weakly Acidic)
1H NMR (DMSO-d6)

4.01 (s, 3H, -OCH3)

11.0+ (br s, 1H, -OH)

Corrective Protocol:

  • Reagent Quality: Ensure Sodium Methoxide is anhydrous. If using Na metal in MeOH, ensure MeOH is distilled from magnesium turnings to remove water.

  • Remediation: Dissolve the crude solid in dichloromethane (DCM). Wash the organic layer with 5% aqueous Sodium Carbonate (

    
    ). The phenol will deprotonate, become water-soluble, and partition into the aqueous layer, leaving the pure anisole in the DCM.
    

Module 2: Mechanism & Reaction Visualization

User Question: During the addition of methoxide, the reaction turned a deep blood-red color. Did the reaction decompose?

Diagnosis: No, this is a normal observation, but persistence of the color during workup indicates incomplete reaction.

Technical Explanation: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex . This intermediate is a resonance-stabilized anionic species that is typically deeply colored (red/purple).

  • Transient Color: Indicates formation of the intermediate.

  • Persistent Color: If the color remains after quenching, you may have stable "Janovsky-like" complexes or unreacted intermediates due to insufficient heating or time.

Pathway Diagram:

G Start 1-Chloro-3,5- dinitrobenzene Complex Meisenheimer Complex (Deep Red Intermediate) Start->Complex + MeO- SideProd 3,5-Dinitrophenol (Side Product) Start->SideProd + OH- (Hydrolysis) MeO MeO- (Methanol) Product This compound (Target) Complex->Product - Cl- Water Trace H2O / OH- Water->SideProd

Figure 1: Mechanistic pathway showing the competition between Methoxylation (Green path) and Hydrolysis (Red dashed path).

Module 3: Isomer Troubleshooting

User Question: I tried to make this by nitrating anisole directly using mixed acid (


), but the NMR is completely wrong. Why?

Diagnosis: You have synthesized 2,4-Dinitroanisole (DNAN) , not the 3,5-isomer.

Technical Explanation: This is a classic directing-group error.

  • Anisole (-OCH3): The methoxy group is an Ortho/Para director.

  • Nitration Result: Direct nitration places nitro groups at the 2, 4, and 6 positions.

  • 3,5-DNA Requirement: To get nitro groups in the meta positions (3 and 5), you must start with a meta-director (like a nitro group) and then introduce the methoxy group, or start with a symmetrical precursor like 1,3,5-trinitrobenzene.

Corrective Protocol: Discard the batch if 3,5-DNA is required. You cannot isomerize 2,4-DNA to 3,5-DNA. You must switch to the Nucleophilic Aromatic Substitution route described in Module 1.

Module 4: Purification & Safety

User Question: How do I safely purify the final product? The crude is sticky.

Protocol: this compound is an energetic material (though less sensitive than TNB). Avoid high-friction grinding.

Step-by-Step Purification Guide:

  • Quenching: Pour the reaction mixture into ice water acidified with dilute HCl (pH ~3-4). This ensures any phenolate byproduct is converted to free phenol (which is less sticky than the salt).

  • Filtration: Collect the precipitate.

  • Alkaline Wash (Critical): Wash the filter cake with 5% Sodium Bicarbonate solution. Why? This solubilizes the 3,5-dinitrophenol impurity (yellow color in filtrate) while the 3,5-DNA remains solid.

  • Recrystallization: Recrystallize from Ethanol/Water (4:1) or Methanol .

    • Note: Use decolorizing carbon (Norite) if the product retains a red hue (trace azo impurities).

Troubleshooting Logic Tree:

Troubleshooting Start Problem Detected CheckMP Check Melting Point Start->CheckMP LowMP MP < 100°C Broad Range CheckMP->LowMP WrongIso MP ~94-95°C (Sharp) CheckMP->WrongIso CheckNMR Check 1H NMR LowMP->CheckNMR WrongIso->CheckNMR Phenol Peak at ~11 ppm (Broad Singlet) CheckNMR->Phenol Hydrolysis WrongRegio Peaks at 7.2, 8.1, 8.4 ppm (Ortho/Para pattern) CheckNMR->WrongRegio Direct Nitration ActionPhenol Action: Wash with 5% Na2CO3 Phenol->ActionPhenol ActionRegio Action: Wrong Route. Switch to S_NAr method. WrongRegio->ActionRegio

Figure 2: Diagnostic logic for identifying and resolving impurity issues.

References

  • Bateman, D. E.; Marvel, C. S. (1941). "this compound".[1][2][3] Organic Syntheses, Coll. Vol. 1, p. 541. Link

  • Reverdin, F. (1929). "this compound from 1-Chloro-3,5-dinitrobenzene". Organic Syntheses, Coll. Vol. 1, p. 219. Link

  • PubChem. (n.d.). "this compound Compound Summary". National Center for Biotechnology Information. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for S_NAr mechanisms).

Sources

Troubleshooting guide for the nitration of anisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

The nitration of anisole (methoxybenzene) is a classic Electrophilic Aromatic Substitution (EAS), yet it presents distinct challenges in regioselectivity and safety scaling. Because the methoxy group is a strong activator, the reaction is prone to runaway exotherms and over-nitration (formation of 2,4-dinitroanisole).

Below is your technical guide, structured to address specific failure modes and optimization strategies.

Part 1: The Mechanistic Landscape

Before troubleshooting, we must establish the baseline. The methoxy group (


) is an ortho, para-director .[1]
  • Activation: The oxygen lone pair donates electron density into the ring via resonance, making anisole roughly 10,000 times more reactive than benzene.

  • The Trap: This high reactivity means the "stopping potential" at the mono-nitro stage is low. If the reaction energy isn't managed, the second nitration happens almost immediately.

Visualizing the Pathway

The following diagram illustrates the critical branching paths between the desired mono-nitration and the unwanted dinitration.

AnisoleNitration Start Anisole Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO2+ Reagent Nitronium Ion (NO2+) Para p-Nitroanisole (Major Solid Product) Sigma->Para Steric Preference Ortho o-Nitroanisole (Liquid/Low MP) Sigma->Ortho Statistical (2 sites) Dinitro 2,4-Dinitroanisole (Over-nitration Byproduct) Para->Dinitro Excess HNO3 / High T Ortho->Dinitro Excess HNO3 / High T

Figure 1: Reaction pathway showing the divergence between regioisomers and the risk of over-nitration.

Part 2: Standard Operating Protocols (SOP)

We support two primary methodologies. Choose based on your scale and equipment.

Method A: Mixed Acid (Standard)

Best for: General synthesis, robust scale-up.

  • Reagents: Conc.

    
     / Conc.[1][2] 
    
    
    
    .
  • Protocol: Dissolve anisole in acetic anhydride or acetic acid (solvent). Add nitrating mixture dropwise at <10°C .

  • Pros: Cheap, well-understood.

  • Cons: Highly exothermic; higher risk of dinitration if temperature spikes.

Method B: Acetyl Nitrate (High Selectivity)

Best for: Higher para-selectivity, milder conditions.

  • Reagents:

    
     + Acetic Anhydride (
    
    
    
    )
    
    
    Acetyl Nitrate (
    
    
    ).
  • Protocol: Generate acetyl nitrate in situ by adding

    
     to excess 
    
    
    
    at <5°C . Add anisole slowly.[1]
  • Pros: Milder electrophile; often cleaner profile.

  • Cons: EXPLOSION HAZARD if mixed in wrong order or allowed to overheat.

Part 3: Troubleshooting & FAQs

Module 1: Regioselectivity & Yield

Q: Why is my ratio of ortho-nitroanisole so high? I need the para isomer.

  • Diagnosis: While sterics favor para, the ortho position is statistically favored (2 sites vs 1) and the oxygen lone pair can stabilize the ortho transition state.

  • Corrective Action:

    • Switch to Acetyl Nitrate: The bulkier electrophile (

      
      ) increases steric hindrance at the ortho position, pushing the ratio toward para [1].
      
    • Lower the Temperature: Running at -10°C to 0°C increases the selectivity for the lower-energy transition state (para).

    • Solvent Choice: Use a steric solvent like acetic anhydride rather than neat sulfuric acid.

Q: I am seeing significant amounts of 2,4-dinitroanisole. How do I stop it?

  • Diagnosis: This is "Over-Nitration." Anisole is so activated that the mono-nitro product is still reactive enough to nitrate again, especially if the reaction warms up.

  • Corrective Action:

    • Stoichiometry Control: Use exactly 1.0 or 0.95 equivalents of Nitric Acid. Never excess.

    • Quench Early: Monitor by TLC/HPLC. Quench the reaction immediately upon disappearance of starting material. Do not let it "stir overnight."

    • Dilution: Diluting the reaction mixture reduces the local concentration of nitronium ions.

Module 2: Safety & Exotherms

Q: The reaction mixture turned dark red/brown and fumed violently. What happened?

  • Diagnosis: Thermal Runaway / Oxidation. You likely oxidized the anisole ring or the side chain, releasing

    
     gases.
    
  • Corrective Action:

    • Addition Rate: The addition of acid must be rate-limited by the cooling capacity of your chiller. If the temp rises >10°C, stop addition immediately.

    • Impurity Check: Phenol impurities in anisole oxidize very rapidly. Ensure your starting material is pure.

Q: (CRITICAL) Can I add Acetic Anhydride to Nitric Acid?

  • ANSWER: NO. NEVER.

  • Reason: Adding anhydride to nitric acid causes a rapid accumulation of acetyl nitrate in a highly acidic, exothermic environment. This can lead to a detonation.

  • Protocol: Always add Nitric Acid to the Anhydride (with cooling). This ensures the unstable species is diluted as it forms [2].

Module 3: Workup & Purification

Q: My product is an oil, but p-nitroanisole is supposed to be a solid. How do I purify it?

  • Diagnosis: The presence of o-nitroanisole (liquid/low MP) depresses the melting point of the mixture (eutectic effect).

  • Corrective Action:

    • Recrystallization: Dissolve the crude oil in hot Ethanol (95%). Cool slowly to 0°C. p-Nitroanisole (MP ~54°C) will crystallize out as yellow needles. The o-isomer will stay in the mother liquor [3].

    • Steam Distillation: o-Nitroanisole is volatile with steam; p-nitroanisole is not. This is an excellent way to separate them on a large scale.

Part 4: Data Summary Table

VariableMixed Acid (

)
Acetyl Nitrate (

)
Active Electrophile Nitronium Ion (

)
Acetyl Nitrate (

)
Reactivity High (Aggressive)Moderate (Mild)
Major Risk Dinitration / OxidationExplosion (if prep is wrong)
Selectivity (p:o) Lower (~60:40 to 70:30)Higher (can exceed 80:20)
Purification Requires chromatography/recryst.Recrystallization usually sufficient

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting Start Start Diagnosis CheckYield Is the Yield Low? Start->CheckYield YieldYes Check Workup: Did you neutralize acid? Is product in aqueous layer? CheckYield->YieldYes Yes YieldNo Proceed to Purity CheckYield->YieldNo No CheckPurity Is Purity/Ratio Poor? PurityYes Identify Impurity CheckPurity->PurityYes Yes YieldNo->CheckPurity Dinitro Too much Dinitro? PurityYes->Dinitro Ortho Too much Ortho? PurityYes->Ortho SolDinitro Action: Reduce HNO3 eq. Lower Temp (<0°C) Dinitro->SolDinitro Yes SolOrtho Action: Recrystallize (EtOH) Switch to Acetyl Nitrate Ortho->SolOrtho Yes

Figure 2: Step-by-step diagnostic workflow for reaction optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution and Regioselectivity).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical. (Specific protocols on Nitration safety and Acetyl Nitrate preparation).

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers. (Detailed analysis of nitration kinetics and isomer separation).

Sources

Technical Support Center: 3,5-Dinitroanisole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 3,5-Dinitroanisole (3,5-DNA). This document is structured to provide actionable protocols, troubleshooting logic, and safety frameworks for research and development environments.

Executive Summary & Strategic Route Selection

This compound (CAS: 5327-44-6) is a critical intermediate in the synthesis of energetic materials (e.g., TATB precursors) and pharmaceutical building blocks. Unlike its isomer 2,4-dinitroanisole (DNAN), which is produced via nitration of anisole or substitution of 1-chloro-2,4-dinitrobenzene, the 3,5-isomer requires specific regiochemical control that prevents direct nitration of anisole (which directs ortho/para).

Select Your Synthesis Pathway:

FeatureRoute A: Methylation of 3,5-Dinitrophenol Route B: Substitution of 1,3,5-Trinitrobenzene (TNB)
Primary Mechanism Williamson Ether Synthesis (

)
Nucleophilic Aromatic Substitution (

)
Precursor Availability High (Commercial Reagent)Restricted (High Explosive)
Safety Profile Moderate: Toxic reagents (MeI/DMS), energetic product.High Risk: Precursor is a secondary high explosive.
Scalability Excellent for Lab/Pilot Scale.Limited by safety regulations on TNB.
Purity Profile High (>98%); main impurity is unreacted phenol.Moderate; risk of Meisenheimer complex byproducts.
Recommendation Preferred for General R&D Preferred for Energetic Material Labs

Detailed Experimental Protocols

Protocol A: Methylation of 3,5-Dinitrophenol (Recommended)

This route avoids the handling of high explosives as starting materials and offers high yield with standard laboratory equipment.

Reagents:

  • Substrate: 3,5-Dinitrophenol (1.0 eq)

  • Methylating Agent: Iodomethane (MeI) (1.5 eq) [Alt: Dimethyl Sulfate (DMS) - see Safety]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 3,5-dinitrophenol and anhydrous acetone (0.5 M concentration). Add finely ground anhydrous

    
    .
    
  • Stirring: Stir vigorously at room temperature for 30 minutes. The solution will turn yellow/orange due to phenoxide formation.

  • Addition: Add Iodomethane dropwise via a syringe or addition funnel. Caution: MeI is volatile and toxic.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. Monitor by TLC (Silica, EtOAc:Hexane 3:7).
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent in vacuo.
  • Purification: Dissolve the residue in

    
    , wash with 10% NaOH (to remove unreacted phenol), then water and brine. Dry over 
    
    
    
    and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Methoxylation of 1,3,5-Trinitrobenzene (TNB)

This route utilizes the high electrophilicity of TNB to displace a nitro group.

Reagents:

  • Substrate: 1,3,5-Trinitrobenzene (TNB) (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) (0.95 - 1.0 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:

  • Preparation: Dissolve TNB in anhydrous Methanol (0.2 M). Warning: TNB is explosive. Use blast shields.

  • Addition: Prepare a solution of NaOMe in MeOH. Add this slowly to the TNB solution at

    
    . The solution will turn deep red (Meisenheimer complex formation).
    
  • Heating: Allow the mixture to warm to Room Temperature, then heat to mild reflux (

    
    ) for 30–60 minutes. The red color should fade to yellow/orange as the substitution proceeds.
    
  • Quench: Cool the mixture and pour into acidified ice water (pH ~4-5).

  • Isolation: Filter the precipitated solid. Wash copiously with cold water to remove nitrite salts (

    
    ).
    
  • Purification: Recrystallize from Ethanol.

Troubleshooting & Optimization Guide (Q&A)

Category 1: Yield Optimization

Q: My yield in the Phenol route (Protocol A) is stuck below 60%. What is wrong?

  • Moisture Contamination: The Williamson ether synthesis is sensitive to water, which solvates the phenoxide anion and reduces its nucleophilicity. Ensure

    
     is freshly dried and solvents are anhydrous.
    
  • Incomplete Deprotonation: 3,5-dinitrophenol (

    
    ) is acidic, but poor stirring can prevent reaction with solid carbonate. Fix:  Grind 
    
    
    
    to a fine powder or switch to
    
    
    (cesium effect) to enhance solubility.
  • Leaving Group Loss: MeI is volatile (

    
    ). If refluxing without an efficient condenser, you may lose the reagent. Fix:  Use a sealed tube or switch to Dimethyl Sulfate (DMS) (requires stricter safety protocols).
    

Q: In the TNB route (Protocol B), I get a dark tar instead of a solid.

  • Thermal Decomposition: TNB and its intermediates are thermally sensitive. Overheating the Meisenheimer complex leads to ring decomposition. Fix: Strictly control temperature. Do not exceed

    
    . Ensure dropwise addition of methoxide at low temperature (
    
    
    
    ).
  • Stoichiometry: Excess methoxide can lead to multiple substitutions (forming 3,5-dimethoxy-1-nitrobenzene). Fix: Use a slight deficit of NaOMe (0.95 eq) to ensure mono-substitution.

Category 2: Purity & Impurities

Q: I see a persistent red color in my TNB reaction product.

  • Cause: This indicates the presence of stable Meisenheimer complexes (adducts of TNB and MeO⁻) that did not eliminate the nitrite group.

  • Fix: Extend the reflux time slightly to drive the elimination step. Ensure the workup includes an acidic wash (dilute HCl) to decompose the complex.

Q: How do I remove unreacted 3,5-dinitrophenol from my product?

  • Solubility Trick: this compound is neutral, while the phenol is acidic.

  • Protocol: Dissolve the crude solid in Ethyl Acetate. Wash 3x with 10% NaOH or 5%

    
     . The phenol will deprotonate and move to the aqueous layer (turning it yellow). The organic layer retains the pure anisole.
    
Category 3: Safety (Critical)

Q: Can I scale up the TNB route to 100g?

  • Direct Answer: NO , unless you are in a facility rated for high explosives.

  • Reasoning: TNB is more sensitive than TNT. Accumulation of dry TNB or its salts presents a severe explosion hazard.

  • Alternative: Use the Phenol route (Protocol A) for scale-up. It avoids the explosive precursor.

Q: What are the hazards of using Dimethyl Sulfate (DMS) instead of MeI?

  • DMS is a potent alkylating agent and known carcinogen. It has no odor warning.

  • Protocol: If using DMS, you must use a concentrated ammonia solution or NaOH to quench all glassware and waste streams immediately after use to destroy residual DMS.

Visualized Workflow (Protocol A)

The following diagram illustrates the logical flow and critical decision points for the recommended Phenol Methylation route.

G Start Start: 3,5-Dinitrophenol Solvent Dissolve in Acetone (0.5M) Add K2CO3 (2.0 eq) Start->Solvent Reagent Add MeI (1.5 eq) Dropwise Solvent->Reagent Reflux Reflux (56°C) 4-6 Hours Reagent->Reflux Check TLC Check (SM Remaining?) Reflux->Check AddMore Add 0.5 eq MeI Extend Reflux Check->AddMore Yes Workup Filter Salts Evaporate Solvent Check->Workup No AddMore->Reflux Wash Dissolve in DCM Wash w/ 10% NaOH Workup->Wash Final Pure this compound Wash->Final

Caption: Optimization workflow for the synthesis of this compound via methylation of 3,5-dinitrophenol, highlighting the critical purification step (NaOH wash) to remove unreacted starting material.

References

  • Organic Syntheses Procedure (TNB Route): Marvel, C. S.; Bateman, D. E. "this compound." Organic Syntheses, Coll. Vol. 1, p. 207 (1941).

  • Mechanistic Insight (Meisenheimer Complexes): Gold, V.; Rochester, C. H. "Reactions of aromatic nitro-compounds in alkaline media. Part II. The interaction of 1,3,5-trinitrobenzene and methanolic sodium methoxide."[1][2] Journal of the Chemical Society, 1692-1697 (1964).[2]

  • Phenol Methylation Optimization: Tundo, P. "Dimethylcarbonate for eco-friendly methylation reactions." Chemosphere, 43(1), 115-121 (2001).[3]

  • Safety Data (TNB): "1,3,5-Trinitrobenzene Safety Data Sheet." PubChem.

Sources

Purification challenges of 3,5-Dinitroanisole and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dinitroanisole (CAS 5327-44-6)

Core Directive & Scope

Subject: this compound (3,5-DNA) CAS Registry Number: 5327-44-6 Primary Application: Intermediate in pharmaceutical synthesis (e.g., for 3,5-diaminoanisole); probe in photochemical kinetics; precursor in energetic materials research. Critical Distinction: Do not confuse with 2,4-Dinitroanisole (DNAN) , which is a melt-cast explosive ingredient. While 3,5-DNA is an isomer with energetic properties, its purification protocols differ significantly due to its symmetry and solubility profile.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield During Recrystallization

User Question: "I am following the standard methanol recrystallization protocol, but my recovery is poor (<50%). Is the compound decomposing?"

Technical Diagnosis: The issue is likely solubility limitations , not decomposition. Unlike its 2,4-isomer, this compound exhibits exceptionally low solubility in hot methanol. A single pass often leaves a significant amount of product in the filter cake or requires excessive solvent volumes that trap product upon cooling.

Solution:

  • Multiple Extractions: Do not attempt to dissolve the entire crude mass in one portion of solvent. Instead, perform a hot filtration extraction .

    • Boil the crude solid with methanol and activated carbon.

    • Filter the hot solution through a pre-heated funnel.

    • Return the undissolved filter cake to the flask and repeat the extraction with fresh methanol.

    • Validation: Organic Syntheses protocols recommend up to five sequential extractions to achieve ~77% yield.

  • Soxhlet Extraction: For quantities >50g, use a Soxhlet extractor with methanol to automate the continuous dissolution process without using excessive solvent volumes.

Issue 2: Persistent Red/Pink Discoloration

User Question: "My purified crystals have a pinkish hue, even after recrystallization. How do I get white needles?"

Technical Diagnosis: This discoloration is typically caused by Meisenheimer complexes or the presence of 3,5-dinitrophenolate salts.

  • Cause: 3,5-DNA is sensitive to nucleophiles. If the reaction mixture was too basic (pH > 9) or exposed to strong light, the methoxy group can hydrolyze to a phenol, or the ring can form colored sigma-complexes.

Solution:

  • Acidification: Dissolve the crude product in a water-miscible solvent (like acetone) and precipitate into dilute HCl (0.1 M). This converts any red phenolate salts back to the free phenol (which is yellow/colorless) and breaks down Meisenheimer complexes.

  • Charcoal Treatment: During the methanol recrystallization, add 1-2% w/w activated carbon (Norit). Boil for 5-10 minutes.

    • Note: Do not extend boiling time unnecessarily, as carbon can catalyze surface oxidation in nitro-aromatics.

Issue 3: Contamination with 3,5-Dinitrophenol

User Question: "HPLC shows a peak at RRT 0.8 corresponding to 3,5-dinitrophenol. How do I remove it without hydrolyzing my product?"

Technical Diagnosis: 3,5-Dinitrophenol is the primary hydrolysis impurity. It is significantly more acidic (pKa ~6.7) than the anisole.[1][2] However, using strong bases (NaOH) to wash it out is dangerous because 3,5-DNA is prone to Nucleophilic Aromatic Substitution (SNAr), where hydroxide replaces the methoxy group, generating more phenol.

Solution: The Bicarbonate Wash (Self-Limiting pH Protocol):

  • Dissolve the crude mixture in ethyl acetate or dichloromethane (DCM).

  • Wash with 5% Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[3][4][5] Bicarbonate (pH ~8.5) is strong enough to deprotonate the dinitrophenol (making it water-soluble) but too weak to attack the 3,5-DNA ether linkage.

  • Separate the organic layer, dry over MgSO₄, and proceed to recrystallization.

Issue 4: Photochemical Degradation

User Question: "The purity drops after storing the solid on the benchtop for a week."

Technical Diagnosis: this compound undergoes photohydrolysis .[5] Exposure to visible/UV light in the presence of atmospheric moisture facilitates the conversion of the methoxy group to a hydroxyl group.

Solution:

  • Storage: Store in amber vials wrapped in foil.

  • Handling: Perform final drying steps in a desiccator, away from direct sunlight.

Detailed Purification Protocols

Protocol A: Sequential Methanol Recrystallization (Standard)

Best for: Removing general impurities and achieving high crystal quality.

  • Preparation: Place crude 3,5-DNA in a round-bottom flask. Add Methanol (15 mL per gram of crude).

  • Adsorption: Add Activated Carbon (0.05 g per gram of crude).

  • Heating: Heat to reflux with vigorous stirring. Ensure the setup allows for safe reflux of methanol (bp 64.7°C).

  • Hot Filtration:

    • Pre-heat a Buchner funnel or glass sinter to prevent premature crystallization.

    • Filter the boiling mixture rapidly.

    • Critical Step: Do not discard the solid residue on the filter paper if it is significant.

  • Re-Extraction: Return the filter cake (containing undissolved product + carbon) to the flask. Add fresh methanol (10 mL per gram of original crude) and repeat reflux/filtration. Combine all filtrates.

  • Crystallization: Allow the combined filtrates to cool slowly to room temperature, then chill to 0°C.

  • Collection: Filter the pale yellow needles. Wash with cold (-20°C) methanol.

  • Drying: Dry under vacuum at 40°C. Target MP: 105–106°C .

Protocol B: Bicarbonate Wash (Phenol Removal)

Best for: Pre-treatment of crude material high in phenolic byproducts.

  • Dissolve crude 3,5-DNA in Ethyl Acetate (10 mL/g).

  • Wash organic phase 2x with sat. aqueous NaHCO₃.

    • Observation: The aqueous layer may turn yellow/orange (phenolate).

  • Wash 1x with Brine.

  • Dry organic phase over Anhydrous MgSO₄.

  • Evaporate solvent to dryness. Proceed to Protocol A.

Quantitative Data & Properties

PropertyValue / CharacteristicNotes
Melting Point 105°C – 106°CSharp MP indicates high purity.
Solubility (MeOH) Low (Hot)Requires ~50-100 mL/g for complete dissolution if not doing sequential extraction.
Solubility (Water) Insoluble
Solubility (EtOAc) HighGood for liquid-liquid extraction, poor for recrystallization (yield loss).
Major Impurity 3,5-DinitrophenolpKa ~6.[5]7. Removed via weak base wash.
Appearance Pale Yellow/White NeedlesRed/Pink indicates contamination.

Process Visualization (Graphviz)

PurificationWorkflow Start Crude this compound CheckPhenol Check Impurity Profile (Is 3,5-Dinitrophenol present?) Start->CheckPhenol BicarbWash Protocol B: Bicarbonate Wash (Dissolve in EtOAc -> Wash 5% NaHCO3) CheckPhenol->BicarbWash Yes (Phenol > 0.5%) Recryst Protocol A: Methanol Recrystallization CheckPhenol->Recryst No BicarbWash->Recryst Evaporate EtOAc CarbonTreat Add Activated Carbon (Remove colored oligomers) Recryst->CarbonTreat HotFilter Hot Filtration (Critical: Keep Funnel Hot) CarbonTreat->HotFilter ResidueCheck Is Undissolved Solid Present? HotFilter->ResidueCheck ReExtract Re-extract Residue with Fresh MeOH ResidueCheck->ReExtract Yes Cooling Slow Cooling -> 0°C ResidueCheck->Cooling No ReExtract->HotFilter Combine Filtrates FinalProduct Pure 3,5-DNA Needles (MP 105°C) Cooling->FinalProduct Storage Store in Amber Vial (Light Sensitive) FinalProduct->Storage

Caption: Decision logic for the purification of this compound, highlighting the critical loops for phenol removal and exhaustive extraction.

References

  • Organic Syntheses Procedure: Reverdin, F. (1927). "this compound".[2][3][5][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 1, p. 219.

  • Photochemical Stability: Cornelisse, J., & Havinga, E. (1975). "Photosubstitution reactions of aromatic compounds". Chemical Reviews, 75(4), 353-388. (Context on photohydrolysis of nitroanisoles).
  • Solubility Data: ChemicalBook CAS 5327-44-6 Technical Data.

Sources

Technical Guide: Optimizing 2,4-Dinitroanisole (DNAN) Synthesis & Isomer Control

[1][2]

Executive Summary

2,4-Dinitroanisole (DNAN) has emerged as a critical melt-cast explosive and pharmaceutical intermediate, replacing TNT due to its lower sensitivity.[1][2] However, its synthesis is plagued by a persistent challenge: Regioisomerism .[1][2]

In direct nitration, the formation of 2,6-dinitroanisole (the undesired isomer) and 2,4,6-trinitroanisole (over-nitration) compromises product integrity.[1][2] This guide provides a technical breakdown of how to suppress these isomers through thermodynamic control and alternative synthesis pathways.

PART 1: The Isomer Challenge (Direct Nitration)[1][2]

The Mechanistic Root Cause

The synthesis of DNAN via the direct nitration of anisole is an Electrophilic Aromatic Substitution (EAS).[1][2] The methoxy group (

ortho, para-director12
  • First Nitration: Anisole

    
     2-nitroanisole (ortho) + 4-nitroanisole (para).[1][2]
    
    • Note: Sterics usually favor the para position, but the statistical probability (2 ortho sites vs 1 para site) keeps the ortho product significant.[1][2]

  • Second Nitration:

    • From 4-nitroanisole : The nitro group directs meta (relative to itself), which is ortho to the methoxy group.[1][2] Result: 2,4-DNAN (Target).

    • From 2-nitroanisole : The nitro group directs meta (to position 4 or 6).[1][2] The methoxy group directs ortho/para (to position 4 or 6).[1][2]

      • Attack at 4

        
        2,4-DNAN (Target). 
        
      • Attack at 6

        
        2,6-DNAN (Undesired Isomer). 
        
Troubleshooting Guide: Direct Nitration

Q1: My HPLC shows elevated levels of 2,6-DNAN. What process variable is failing?

A: You are likely operating under conditions that favor thermodynamic equilibration or lack steric control.[1][2]

  • Temperature Control: Nitration is exothermic.[1][2] If the internal temperature spikes during the second nitration step, the activation energy barrier for the more sterically hindered 6-position is overcome.[1][2]

    • Correction: Maintain reaction temperature strictly between 35°C–45°C during the second addition. Exceeding 50°C exponentially increases 2,6-isomer formation [1].[1][2]

  • Substrate Quality: Ensure your starting anisole is free of phenol.[1][2] Phenols nitrate differently and can lead to complex byproduct mixtures that mimic isomers in retention times.[1][2]

Q2: How do I prevent over-nitration to Picric Acid (Trinitrophenol/anisole)?

A: This is a stoichiometry and acid strength issue.

  • Acid Ratio: Use a Mixed Acid formulation with a lower

    
     ratio. The sulfuric acid acts as the solvent and catalyst (generating 
    
    
    ).[1][2] Excess nitric acid drives the reaction toward the third nitration.[1][2]
  • Quenching: The reaction must be quenched immediately upon the consumption of the mononitro intermediate. Extended residence time allows the deactivated DNAN ring to undergo a third, sluggish nitration.[1][2]

PART 2: The Structural Fix (Nucleophilic Aromatic Substitution)[1][2]

If your application requires <0.5% isomer content, direct nitration is often insufficient without expensive recrystallization.[1][2] The industry-standard "fix" is switching the synthetic route to Nucleophilic Aromatic Substitution (


)12
The Advantage

This route uses 1-Chloro-2,4-dinitrobenzene (CDNB) and methoxide.[1][2]

  • Why it works: The nitro groups are already locked in the 2 and 4 positions on the benzene ring before the reaction starts.[1][2] The methoxy group simply replaces the chlorine atom.[1][2]

  • Isomer Risk: Zero. It is mechanistically impossible to generate 2,6-DNAN from 1-chloro-2,4-dinitrobenzene under these conditions.[1][2]

Troubleshooting Guide: Route

Q3: I switched to the CDNB route to avoid isomers, but now I have a yellow impurity (2,4-Dinitrophenol). Why?

A: You are seeing the result of Hydrolysis .[1][2]

  • Mechanism: Methoxide (

    
    ) competes with Hydroxide (
    
    
    ).[1][2] If your methanol is "wet" or if you use aqueous NaOH, water acts as a nucleophile, replacing the Chlorine with
    
    
    instead of
    
    
    .[1][2]
  • Correction: Use anhydrous methanol and solid Sodium Methoxide (NaOMe) or dry NaOH pellets dissolved in dry methanol.[1][2]

  • Protocol: Ensure water content in the solvent system is <0.5% .[1][2]

PART 3: Comparative Data & Visualization

Synthesis Route Comparison
FeatureDirect Nitration (Anisole)Etherification (

of CDNB)
Primary Impurity 2,6-DNAN (Regioisomer) 2,4-Dinitrophenol (Hydrolysis product)
Isomer Content High (requires purification)Negligible / None
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Key Control Temperature (<45°C)Water Content (Anhydrous)
Safety Profile High Exotherm (Runaway risk)Moderate Exotherm
Yield 75–85%>90%
Pathway Visualization (Graphviz)[2]

The following diagram illustrates the bifurcation in the nitration pathway that leads to isomers, contrasted with the linear specificity of the

DNAN_Synthesis_Pathwayscluster_nitrationRoute A: Direct Nitration (Isomer Risk)cluster_snarRoute B: Etherification (Isomer Free)AnisoleAnisoleOrtho_Nitro2-NitroanisoleAnisole->Ortho_Nitro+ HNO3/H2SO4Para_Nitro4-NitroanisoleAnisole->Para_NitroDNAN_242,4-DNAN(TARGET)Ortho_Nitro->DNAN_24Attack at C4DNAN_262,6-DNAN(ISOMER)Ortho_Nitro->DNAN_26Attack at C6(Temp > 50°C)Para_Nitro->DNAN_24Major PathCDNB1-Chloro-2,4-dinitrobenzeneMeisenheimerMeisenheimerComplexCDNB->Meisenheimer+ NaOMe/MeOHDNP2,4-Dinitrophenol(Hydrolysis)CDNB->DNP+ H2O (Impurity)DNAN_Pure2,4-DNAN(TARGET)Meisenheimer->DNAN_Pure- NaCl

Caption: Figure 1. Mechanistic pathways showing the origin of 2,6-DNAN in direct nitration versus the hydrolysis risk in etherification.

PART 4: Experimental Protocols

Protocol A: Purification of DNAN (Removing Isomers)

If you must use the Nitration route, you will generate 2,6-DNAN.[1][2] Separation is based on the slight solubility difference and the distinct crystal lattice energies.[1][2]

  • Crude Isolation: Pour the nitration mixture into ice water. Filter the precipitate.[1][2]

  • Alkaline Wash: Wash the filter cake with 5%

    
     at 60°C.
    
    • Why: This converts any acidic byproducts (picric acid, dinitrophenol) into water-soluble salts, removing them in the filtrate.[1][2] It does not remove the 2,6-isomer.[1][2]

  • Recrystallization (The Isomer Step):

    • Dissolve the washed cake in minimal boiling Isopropyl Alcohol (IPA) or a Methanol/Water (90:10) mixture.[1][2]

    • Slow Cooling: Allow the solution to cool to room temperature over 4 hours, then to 4°C.

    • Mechanism:[1][3][4][5][6][7][8][9] 2,4-DNAN crystallizes preferentially.[1][2] The 2,6-isomer, being more soluble in alcohols due to its dipole moment and lack of symmetry, remains in the mother liquor [2].[1]

Protocol B: Isomer-Free Synthesis via CDNB[1]
  • Preparation: Dissolve 1-Chloro-2,4-dinitrobenzene (1.0 eq) in anhydrous Methanol (5.0 vol).

  • Addition: Add Sodium Methoxide (1.05 eq) solution dropwise at 25°C–30°C.

    • Control: Do not exceed 40°C to prevent hydrolysis.[1][2]

  • Workup:

    • Distill off excess methanol.[1][2]

    • Add water to precipitate the product.[1][2]

    • Filter and wash with water until pH is neutral.[1][2]

  • Result: Yield >90%, Purity >99% 2,4-DNAN, <0.1% Isomers [3].

References

  • Nyman, M. D., et al. (2019).[1][2] "Scale-up of a Green Synthesis of 2,4-Dinitroanisole (DNAN)." Propellants, Explosives, Pyrotechnics.[1][2][10] 11

  • Xu, W., et al. (2013).[1][2] "Synthetic process for 2,4-dinitroanisole." CN Patent 103396318B.[1][2] 6[1][2][10][12][13][11]

  • Davies, P. (2022).[1][2] "Synthesis of 2,4-Dinitroanisole from 1-chloro-2,4-dinitrobenzene." Sciencemadness / Urbanski's Chemistry and Technology of Explosives. 14

  • Hill, G. (2021).[1][2] "Manifestations of replacing 2,4,6-trinitrotoluene by 2,4-dinitroanisole (DNAN)." Journal of Energetic Materials. 10[1][2][10][12][13][11]

Technical Support Center: Stability & Handling of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-DNAN-35-001 | Version: 2.4 | Last Updated: 2025-05-15 Role: Senior Application Scientist | Department: Chemical Stability & Formulation

Introduction

Welcome to the technical support hub for 3,5-Dinitroanisole (3,5-DNAN) . As researchers, you are likely utilizing this compound as a key intermediate in the synthesis of poly-nitro aromatics or as a probe in photochemical studies.

Critical Distinction: Do not confuse This compound (CAS 5327-44-6) with its structural isomer 2,4-Dinitroanisole (DNAN) (CAS 119-27-7). While 2,4-DNAN is widely characterized as a melt-cast explosive replacement for TNT, the 3,5-isomer exhibits distinct photochemical and solubility behaviors due to its meta-substitution pattern. This guide specifically addresses the stability challenges of the 3,5-isomer .

Module 1: Solvent Compatibility & Solubility

Q: I am trying to prepare a 10 mM stock solution in Methanol, but the solid will not dissolve completely even with sonication. Is my batch defective?

A: Your batch is likely fine. Low solubility in methanol is a known physicochemical characteristic of this compound, distinct from many other nitroaromatics.

Technical Insight: While methanol is a standard solvent for HPLC, 3,5-DNAN exhibits poor solubility in cold methanol and only moderate solubility in boiling methanol. In synthetic procedures, purification often requires large volumes of boiling methanol (approx. 15-20 mL per gram) to achieve dissolution [1].

Troubleshooting Protocol:

  • Switch Solvents: For analytical stock solutions (NMR, HPLC standards), use Dimethyl Sulfoxide (DMSO) or Acetone . 3,5-DNAN is highly soluble in these dipolar aprotic solvents.

  • Recrystallization: If you are using methanol for purification, you must heat the solvent to reflux. Expect the compound to precipitate rapidly upon cooling.

  • HPLC Mobile Phases: Once dissolved in a DMSO stock, the compound is stable when diluted into methanol/water mobile phases, provided the concentration is below the saturation limit (typically <1 mg/mL).

Solvent Compatibility Matrix:

SolventSolubility RatingApplication Notes
Methanol LowRequires heat; poor for high-conc. stocks [1].
DMSO HighRecommended for NMR and primary stocks [4].
Acetone HighExcellent for transfer; volatile.
Water NegligibleInsoluble. Requires organic co-solvent.
Chloroform ModerateGood for extraction; avoid if basic impurities present.

Module 2: Photostability & Degradation Mechanisms

Q: My clear stock solution turned yellow/orange after sitting on the bench for 4 hours. Has it degraded?

A: Yes, you are likely observing photo-induced nucleophilic substitution . Unlike simple thermal degradation, 3,5-DNAN is sensitive to light, particularly in the presence of nucleophiles (even weak ones like water or hydroxide ions).

The Mechanism: Upon UV-Vis irradiation, 3,5-DNAN enters an excited triplet state. In this state, the aromatic ring becomes highly electrophilic at the methoxy-bearing carbon. Water molecules or hydroxide ions can attack this position, leading to the displacement of the methoxy group and the formation of 3,5-dinitrophenolate [2].

  • Visual Indicator: 3,5-Dinitrophenolate is vividly colored (yellow/orange in neutral pH, red in basic pH), explaining the color change.

  • Impact: This reaction changes the chemical identity of your sample and alters the pH.

Experimental Workflow: Photostability Testing

Photolysis DNAN This compound (Ground State) Triplet Excited Triplet State (T1) DNAN->Triplet Excitation Light hv (UV/Vis) Complex Sigma Complex (Intermediate) Triplet->Complex Nucleophilic Attack Nucleophile + H2O / OH- Product 3,5-Dinitrophenolate (Colored Species) Complex->Product Elimination of MeOH

Figure 1: Photo-induced hydrolysis pathway of 3,5-DNAN in aqueous/organic mixtures.

Corrective Action:

  • Amber Glassware: Always store stock solutions in amber vials.

  • Darkness: Perform prolonged incubations or reactions in the dark or wrapped in aluminum foil.

  • Quantification: If you suspect degradation, check for the appearance of a phenolic peak in HPLC (elutes earlier than DNAN on C18) or a UV-Vis shift to ~360-400 nm (phenolate absorption).

Module 3: Chemical Stability (pH Sensitivity)

Q: I see multiple peaks in my chromatogram when using a basic buffer (pH 8.5). Is 3,5-DNAN unstable in base?

A: Yes. While 3,5-DNAN is meta-substituted (making it thermally less reactive to Nucleophilic Aromatic Substitution (


) than the ortho/para-substituted 2,4-DNAN), it is still susceptible to base-catalyzed degradation over time.

Causality: In alkaline environments, the methoxy group can be displaced by hydroxide (hydrolysis), or the ring can undergo nucleophilic attack to form Meisenheimer complexes, especially if heated or irradiated [2].

Troubleshooting Guide:

ObservationProbable CauseSolution
New early-eluting peak Hydrolysis to 3,5-dinitrophenolLower mobile phase pH to < 7 (use Formic Acid/TFA).
Red coloration Formation of Meisenheimer complex or Phenolate anionAvoid bases (TEA, NaOH) in stock solutions.
Precipitation Low solubility of hydrolysis productCheck solubility of dinitrophenol in your matrix.

Self-Validating Protocol: pH Stability Check

  • Prepare 1 mM 3,5-DNAN in 50:50 MeCN:Water.

  • Split into three vials: Adjust pH to 3, 7, and 10.

  • Incubate at RT for 24 hours in the dark (to isolate chemical vs. photo effects).

  • Analyze via HPLC.

    • Pass: pH 3 and 7 show >99% recovery.

    • Fail: pH 10 shows degradation products (Phenol).

Module 4: Storage & Handling

Q: How should I store the solid material long-term?

A:

  • Temperature: Store at room temperature (20-25°C). Refrigeration is acceptable but ensure the container is sealed to prevent condensation, as moisture can accelerate hydrolysis.

  • Container: Amber glass is mandatory to prevent surface photolysis.

  • Atmosphere: While not strictly air-sensitive, storing under an inert atmosphere (Nitrogen/Argon) is Best Practice for all nitroaromatics to prevent slow oxidation or moisture uptake.

Safety Note: Although 3,5-DNAN is often used as a synthesis intermediate, it is a polynitro aromatic. Treat it with the respect due to energetic materials.[1] Avoid friction, impact, and exposure to open flames.

References

  • Organic Syntheses. "this compound." Org.[2][3][4] Synth.1921 , 1,[2] 49.

  • Cornelisse, J., et al. "Mechanistic and kinetic aspects of the photoinduced OCH3 substitution in this compound." J. Chem. Soc., Faraday Trans. 2, 1979 , 75, 862-873.

  • ChemicalBook. "3,5-Dinitroaniline NMR and Properties." (Used for solvent cross-reference).

  • ResearchGate. "Solubility of Dinitro-compounds in DMSO/Acetone." (General solubility data inferred for structural analogs).

Sources

Technical Support Center: Purification of Crude 3,5-Dinitroanisole (DNA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from crude 3,5-Dinitroanisole Ticket ID: DNA-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Crude this compound (DNA) typically contains three classes of impurities: unreacted starting material (3,5-dinitrochlorobenzene), hydrolysis byproducts (3,5-dinitrophenol), and oxidation tars (color bodies).

Achieving pharmaceutical or energetic-grade purity (>98%) requires a biphasic purification strategy:

  • Chemical Decontamination: Leveraging

    
     differences to extract acidic phenols.
    
  • Thermodynamic Separation: Recrystallization to remove non-polar starting materials and occluded salts.

Module 1: Diagnostic Profiling (Know Your Impurities)

Before initiating purification, confirm your impurity profile.[1] Visual inspection is often the first indicator, but analytical confirmation is required.

IndicatorProbable ImpurityMechanism of Formation
Deep Yellow/Orange Color 3,5-Dinitrophenol (or salts)Hydrolysis of starting material or product during methoxylation.
Low Melting Point (<105°C) 3,5-DinitrochlorobenzeneIncomplete nucleophilic substitution (

).[2]
Insoluble Black Specks Inorganic Salts / CharTrapped NaCl or thermal decomposition products.

Module 2: Chemical Decontamination (The "Acid Wash" Protocol)

The Problem: Recrystallization alone often fails to remove 3,5-dinitrophenol because it co-crystallizes with the product. The Solution: You must chemically convert the phenol into a water-soluble salt before recrystallization.

The Protocol
  • Dissolution: Dissolve crude DNA in a water-immiscible organic solvent (Dichloromethane or Toluene are recommended).

  • Alkaline Extraction: Wash the organic layer with 5% Sodium Bicarbonate (

    
    ) or 2% Sodium Carbonate (
    
    
    
    ).
    • Why? 3,5-Dinitrophenol is acidic (

      
      ). Weak bases will deprotonate it, forming the water-soluble sodium phenoxide salt.
      
    • Caution: Avoid strong NaOH. Strong hydroxide can attack the aromatic ring (forming Meisenheimer complexes) or hydrolyze the ether bond, destroying your product.

  • Phase Separation: Discard the aqueous layer (it should be yellow/orange, containing the impurities).

  • Neutralization: Wash the organic layer with water, then Brine (saturated NaCl) to remove residual base.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) and evaporate the solvent.
    
Mechanism Visualization

PhenolRemoval Impurity 3,5-Dinitrophenol (Organic Soluble) Reaction Deprotonation (Acid-Base Reaction) Impurity->Reaction Contact Base NaHCO3 (aq) (Weak Base) Base->Reaction Salt Sodium 3,5-Dinitrophenoxide (Water Soluble) Reaction->Salt Migrates to Aqueous Product This compound (Remains in Organic) Reaction->Product Remains in Organic

Figure 1: Mechanism of extractive impurity removal. The acidic phenol is selectively ionized and moved to the aqueous waste stream.

Module 3: Recrystallization (The Thermodynamic Polish)

Once the phenolic impurities are removed, you must separate the DNA from unreacted starting material (3,5-dinitrochlorobenzene).

Recommended Solvent: Methanol (MeOH)

  • Solubility Data: DNA is highly soluble in boiling methanol but sparingly soluble in cold methanol. This steep solubility curve is ideal for high recovery.

Step-by-Step Protocol
  • Saturation: Place the chemically washed solid in a flask. Add minimum Methanol. Heat to boiling (approx. 65°C) on a water bath.

  • Decolorization (Optional): If the solution remains dark, add 1-2% w/w Activated Carbon (Norit). Boil for 2 minutes.

    • Note: Do not add carbon to a superheated solution; it will boil over. Cool slightly first.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove carbon and mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C).

    • Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding the structurally similar chlorobenzene impurity.

  • Collection: Filter the crystals via vacuum filtration. Wash with a small amount of ice-cold Methanol.

Workflow Visualization

RecrystallizationFlow Start Crude Solid (Post-Wash) Dissolve Dissolve in Boiling MeOH (Saturation) Start->Dissolve Carbon Add Activated Carbon (Adsorb Color) Dissolve->Carbon If colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If clear Carbon->Filter Cool Slow Cooling -> Ice Bath (Crystal Formation) Filter->Cool Collect Vacuum Filtration (Isolate DNA) Cool->Collect Liquor Mother Liquor (Contains Impurities) Collect->Liquor Filtrate

Figure 2: Standard Recrystallization Workflow for this compound.

Troubleshooting & FAQs

Q: My final product is still bright yellow. Is this normal? A: Pure this compound should be pale yellow to off-white. A deep yellow or orange hue indicates residual 3,5-dinitrophenol .

  • Fix: Re-dissolve in organic solvent and repeat the Module 2 carbonate wash. Recrystallization alone is often insufficient for removing phenols.

Q: I have low recovery yield (<50%). What went wrong? A: This is usually due to using too much solvent.

  • Fix: Ensure you use the minimum amount of boiling methanol required to dissolve the solid. If you used too much, evaporate 30-50% of the solvent and re-cool. Alternatively, save the "mother liquor" (filtrate) and evaporate it to half volume to harvest a second crop of crystals.

Q: Can I use Sodium Hydroxide (NaOH) instead of Bicarbonate for the wash? A: Not recommended. While NaOH effectively removes phenols, it is a strong nucleophile. It can attack the aromatic ring (creating Meisenheimer complexes) or hydrolyze the methoxy group, reverting your product back to a phenol. Stick to weak bases like


 or 

.

Q: The melting point is broad (e.g., 98-103°C). The literature says 105°C. A: A broad melting point indicates a eutectic mixture, likely with the starting material (3,5-dinitrochlorobenzene).

  • Fix: Perform a second recrystallization.[1] Ensure you cool the solution slowly. Rapid cooling traps impurities inside the crystal lattice.

References

  • Organic Syntheses. this compound Purification Procedure. (Coll.[3][4] Vol. 1, p. 219).

  • ScienceMadness Discussion Board.Synthesis and Purification of Dinitroanisole isomers. (Detailed experimental discussion on solvent choices and impurity profiles).

  • ChemicalBook.this compound Product & Synthesis Properties.

Sources

Technical Support Center: Scaling Up 3,5-Dinitroanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from gram-scale synthesis to pilot (kilogram) scale.

While 3,5-Dinitroanisole (3,5-DNA) is chemically simple, its scale-up presents a dichotomy: the reaction is a straightforward Nucleophilic Aromatic Substitution (


), but the substrate (dinitro-aromatics) classifies this as an energetic materials process . The primary challenges are not synthetic complexity, but thermal management , impurity rejection (phenolic byproducts) , and safe handling of shock-sensitive solids .

This guide focuses on the preferred industrial route: Methoxylation of 1-Chloro-3,5-dinitrobenzene , avoiding the more hazardous 1,3,5-Trinitrobenzene route often found in older literature.

Module 1: Reaction Engineering (The "Make" Phase)

Core Reaction Logic

The synthesis relies on the displacement of the chloride leaving group by a methoxide nucleophile.



Troubleshooting Guide: Reaction Control

Q1: I am observing a sudden temperature spike upon adding Sodium Methoxide (NaOMe). How do I control the exotherm on a 50L scale?

A: This is a classic scale-up failure mode. The


 reaction is highly exothermic. On a gram scale, passive cooling works; on a pilot scale, it fails.
  • Root Cause: Adding NaOMe too quickly ("dumping") exceeds the reactor's heat removal capacity (

    
    ).
    
  • Solution: Switch from batch addition to semi-batch dosing .

    • Charge the reactor with 1-Chloro-3,5-dinitrobenzene (CDNB) and Methanol.

    • Cool to 0–5°C.

    • Dose the NaOMe solution (25-30% in MeOH) via a peristaltic pump.

    • Control Loop: Link the pump rate to the reactor internal temperature (

      
      ). If 
      
      
      
      , the pump must auto-stop.

Q2: My HPLC shows ~5% of a new impurity at RRT 0.85. It persists through workup. What is it?

A: You are likely generating 3,5-Dinitrophenol .

  • Mechanism: Water acts as a competitive nucleophile. If your MeOH or NaOMe contains moisture, hydroxide ions (

    
    ) are generated. 
    
    
    
    attacks the aromatic ring to form the phenol.
  • Correction:

    • Use anhydrous Methanol (<0.05% water).

    • Verify the quality of your NaOMe solution.

    • Ensure the reactor is nitrogen-inerted to prevent atmospheric moisture ingress.

Q3: The reaction stalls at 90% conversion. Should I add more NaOMe?

A: Proceed with caution.

  • Risk: Excess NaOMe at elevated temperatures can lead to Janovsky complexes (colored species) or reduction of the nitro group to forming azoxy impurities (red/orange color), which are notoriously difficult to remove.

  • Protocol: Do not exceed 1.05 equivalents of NaOMe. If conversion stalls, check if the temperature is too low. The reaction requires moderate activation energy. Slowly ramp to 25–30°C after dosing is complete to finish the conversion.

Visualization: Reaction Pathways & Impurity Genealogy

ReactionPathways Start 1-Chloro-3,5- dinitrobenzene Product This compound (Target) Start->Product Main Path (SNAr) Impurity1 3,5-Dinitrophenol (Hydrolysis) Start->Impurity1 Impurity2 Azoxy Species (Reduction) Start->Impurity2 Excess Base High Temp Reagent NaOMe / MeOH Reagent->Product Water Trace H2O Water->Impurity1 Competes with MeO-

Figure 1: Reaction logic showing the primary synthesis pathway and the two critical failure modes: hydrolysis (moisture) and reduction (excess base/heat).

Module 2: Process Safety (The "Protect" Phase)

Critical Safety Parameters

Nitro-aromatics are energetic.[1][2] You must treat the reaction mixture as potentially unstable.

ParameterLimitReason for Limit

(Process)
60°CAvoids approaching the onset of thermal decomposition (often >100°C, but safety margin is required).
Dosing Temp <10°CControls instantaneous heat release rate (

).
pH (Quench) 6.5 – 7.5Acidic conditions prevent phenol salt formation; Basic conditions promote decomposition.

Q4: Can I distill the methanol off at atmospheric pressure?

A: ABSOLUTELY NOT.

  • Hazard: Distilling to dryness concentrates the nitro-aromatics and any unstable byproducts. If the pot temperature exceeds the decomposition onset temperature (

    
    ) of the residue, a thermal runaway or explosion can occur.
    
  • Requirement:

    • Use Vacuum Distillation to keep

      
      .
      
    • Never distill to dryness. Always leave a "heel" of solvent or add water (solvent swap) before the methanol is fully removed.

Module 3: Work-up & Purification (The "Isolate" Phase)

Troubleshooting Guide: Isolation

Q5: The product is oiling out during the water quench instead of precipitating.

A: This happens if the temperature is above the melting point of the crude mixture (MP of pure 3,5-DNA is ~105°C, but impurities depress this).

  • Fix: Ensure the quench water is cold (

    
    ) and added slowly.
    
  • Alternative: If oiling persists, seed the mixture with pure 3,5-DNA crystals to induce nucleation.

Q6: My final product has a yellow/orange tint, but NMR is clean. How do I remove the color?

A: The color comes from trace azo/azoxy impurities or Meisenheimer complexes, which have high extinction coefficients (visible even at ppm levels).

  • Protocol (Recrystallization):

    • Dissolve crude solid in boiling Methanol (approx. 10-15 volumes).

    • Add Activated Carbon (5 wt%).

    • Perform a hot filtration (requires a pre-heated filter to prevent crystallization in the funnel).

    • Cool slowly to room temperature, then to 0°C.

    • Filter and wash with cold MeOH. Reference: This aligns with the classic purification method described in Organic Syntheses [1].

Q7: How do I remove the NaCl salt on a large scale? Filtration is clogging.

A: Do not filter the salt from the reaction mixture.

  • Process:

    • Perform a solvent swap . Distill off MeOH while adding Water.

    • 3,5-DNA is insoluble in water; NaCl is soluble.

    • The result is a slurry of Product in Water (with dissolved NaCl).

    • Filter this slurry.[3][4][5][6] The salt passes into the filtrate; the product remains on the filter cake.

    • Wash the cake copiously with water to remove residual chloride.

Visualization: Scale-Up Process Flow

ProcessFlow Reactor Reactor (GLR) Charge: CDNB + MeOH Quench Quench Step Add Water / Neutralize HCl Reactor->Quench Reaction Complete Dosing Dosing Pump Input: NaOMe Solution Dosing->Reactor Controlled Rate T < 10°C Distillation Vacuum Distillation Remove MeOH / Swap to Water Quench->Distillation Solvent Exchange Filtration Centrifuge / Filter Isolate Solid Distillation->Filtration Slurry Transfer Dryer Vacuum Dryer < 50°C Filtration->Dryer Wet Cake Waste Waste Treatment Filtration->Waste Mother Liquor (H2O, NaCl, MeOH)

Figure 2: Recommended process flow for scale-up, emphasizing the solvent swap to remove salts.

Module 4: Quality Control Specifications

When releasing a batch for downstream research, these are the target specifications.

TestMethodSpecificationNotes
Appearance VisualWhite to pale yellow needlesDark orange indicates azoxy contamination.
Assay HPLC (UV 254nm)> 98.5%
Melting Point DSC / Capillary105 – 107°CSharp range indicates high purity [1].
Water Content Karl Fischer< 0.5%Critical if used in water-sensitive downstream steps.
Chloride Content Titration< 0.1%Ensures effective washing of NaCl.

References

  • Reverdin, F. (1928). This compound .[1][7][8][9] Organic Syntheses, 8, 52. [Link]

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.
  • Urben, P. G.[9] (Ed.).[3][4][5][10][11] (2017).[10] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Essential for thermal hazard data on dinitro-compounds).

Sources

Managing exothermic reactions in the synthesis of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It focuses on the Methylation of 3,5-Dinitrophenol , which is the standard, scalable laboratory route to 3,5-Dinitroanisole. It also addresses the high-risk "Legacy Route" (substitution on 1,3,5-trinitrobenzene) to ensure users understand the severe thermal hazards associated with it.

Article ID: TS-DNA-35-EXO Status: Active Last Updated: 2025-06-15 Topic: Thermal Management & Process Safety in this compound Production

Executive Summary: The Thermal Challenge

The synthesis of This compound (3,5-DNA) presents unique thermal challenges compared to its isomer, 2,4-Dinitroanisole (DNAN). Unlike DNAN, which can be made via direct nitration of anisole, 3,5-DNA requires indirect routes due to the ortho/para directing nature of the methoxy group.

This guide covers the two primary synthetic pathways and their thermal risks:

  • The Standard Route (Recommended): Methylation of 3,5-Dinitrophenol (Williamson Ether Synthesis).

    • Hazard:[1][2][3][4] Highly exothermic deprotonation and alkylation steps; use of toxic methylating agents (DMS/MeI).

  • The Legacy Route (High Hazard): Nucleophilic substitution on 1,3,5-Trinitrobenzene (TNB).

    • Hazard:[1][2][3][4] Extreme exothermicity; risk of "Red Water" decomposition; handling of high explosives (TNB).

Process Workflow & Critical Control Points (CCPs)

The following diagram illustrates the Standard Methylation Route with integrated thermal control loops.

G cluster_safety Safety Interlocks Start Start: 3,5-Dinitrophenol Dissolution Step 1: Dissolution & Deprotonation (Solvent: Acetone/Water + K2CO3) Start->Dissolution Cooling1 CCP 1: Cooling Loop (Maintain < 25°C) Dissolution->Cooling1 Exotherm (-ΔH) Addition Step 2: Methylating Agent Addition (DMS or MeI) Dissolution->Addition Phenoxide Formed Cooling1->Dissolution Temp OK Cooling2 CCP 2: Dosing Control (Max Rate: 1 mL/min) Addition->Cooling2 Exotherm (-ΔH) Reflux Step 3: Controlled Reflux (Completion Check) Addition->Reflux Cooling2->Addition Temp < 30°C Quench Step 4: Quench & Isolation (Water precipitation) Reflux->Quench End Product: this compound Quench->End

Figure 1: Process flow for this compound synthesis highlighting Critical Control Points (CCPs) for heat removal during deprotonation and alkylation.

Technical Troubleshooting Guide (Q&A)

Module A: Reaction Setup & Exotherm Control

Q1: I am using 1-chloro-3,5-dinitrobenzene as a starting material with Sodium Methoxide, but the reaction is extremely slow and yields are poor. Why?

  • Diagnosis: This is a mechanistic mismatch.[5]

  • Explanation: Nucleophilic Aromatic Substitution (

    
    ) requires electron-withdrawing groups (like 
    
    
    
    ) to be in the ortho or para positions relative to the leaving group (chloride) to stabilize the Meisenheimer complex intermediate.[6] In 1-chloro-3,5-dinitrobenzene, the nitro groups are meta to the chlorine. They do not effectively activate the ring for substitution.
  • Solution: Switch to the Methylation of 3,5-Dinitrophenol (Standard Route) or, if strictly necessary, use the 1,3,5-Trinitrobenzene route (see Module C for safety warnings).

Q2: During the methylation of 3,5-dinitrophenol with Dimethyl Sulfate (DMS), the temperature spiked suddenly by 15°C. Is the batch ruined?

  • Diagnosis: Loss of dosing control (Thermal Runaway precursor).

  • Root Cause: The reaction between the phenoxide ion and DMS is highly exothermic. If you add DMS too quickly, or if the stirring is inefficient (creating "hot spots"), the heat generation exceeds the cooling capacity.

  • Immediate Action: Stop the addition immediately. Increase cooling jacket flow. Do not restart addition until

    
    .
    
  • Product Impact: High temperatures can lead to O- vs C-alkylation competition (though less common with phenols) or hydrolysis of the DMS, leading to lower yields. The batch is likely salvageable if the spike was short.

Q3: I see a deep red color forming during the base addition. Is this decomposition?

  • Diagnosis: Formation of Meisenheimer-like complexes or Quinonoid species.

  • Explanation: Polynitro-aromatics are indicators. In the presence of strong bases (NaOH/KOH/NaOMe), 3,5-dinitrophenol can form highly colored salts (phenoxides are often red/orange).

  • Safety Check: If the color turns black or evolves gas, this indicates "Red Water" decomposition (destruction of the aromatic ring). This occurs if the temperature exceeds 60-70°C in the presence of strong base.

  • Protocol: Maintain

    
     during base addition to prevent ring degradation.
    
Module B: Reagent Selection & Safety

Q4: Can I use Methyl Iodide (MeI) instead of Dimethyl Sulfate (DMS) to manage the heat better?

  • Comparison:

    • Methyl Iodide: Lower boiling point (42°C). If the exotherm is uncontrolled, MeI will boil off, potentially over-pressurizing the vessel but "self-limiting" the reaction temperature (reflux cooling).

    • Dimethyl Sulfate: High boiling point (188°C). It will not boil off. The temperature can rise indefinitely until decomposition triggers.

  • Recommendation: MeI is safer regarding thermal runaway potential (due to evaporative cooling) but is more expensive and volatile (inhalation hazard). If using DMS, you must have a fail-safe cooling loop.

Q5: How do I safely quench the excess methylating agent?

  • Protocol:

    • Cool the mixture to 20°C.

    • Add dilute Ammonium Hydroxide or aqueous NaOH slowly.

    • Wait: Allow 1-2 hours of stirring. DMS hydrolyzes to methanol and sulfuric acid (neutralized by base).

    • Verify: Check pH is basic (>9) to ensure phenol removal, then filter the precipitated anisole.

Comparative Data: Synthesis Routes

ParameterRoute A: Phenol Methylation (Recommended)Route B: TNB Substitution (Legacy/Hazard)
Starting Material 3,5-Dinitrophenol1,3,5-Trinitrobenzene
Reagents DMS/MeI +

/NaOH
Sodium Methoxide (NaOMe)
Mechanism

(Williamson Ether)

(Nitro displacement)
Exothermicity High (Control via dosing)Very High (Violent, instant)
Reaction Temp 20°C

Reflux (Acetone)
0°C

20°C (Methanol)
Major Hazard DMS Toxicity, Thermal RunawayExplosion (TNB), Nitrite generation
Yield 85-95%60-70%

Detailed Protocol: Methylation of 3,5-Dinitrophenol

Safety Note: 3,5-Dinitrophenol is an energetic material (Class 4.1 Flammable Solid).[7] Dimethyl Sulfate is a specific target organ toxicant and carcinogen. Work in a fume hood.

  • Setup:

    • Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel .

    • Connect a thermocouple directly into the liquid phase.

  • Dissolution (Base Addition):

    • Charge 3,5-Dinitrophenol (1.0 eq) and Acetone (10 vol).

    • Add Potassium Carbonate (

      
      , 1.5 eq) or NaOH (powder) slowly.
      
    • Observation: The solution will turn bright orange/red (Phenoxide formation).

    • Control: Maintain

      
       using an ice bath.
      
  • Alkylation (The Exothermic Step):

    • Charge Dimethyl Sulfate (1.2 eq) into the addition funnel.

    • Dosing: Add dropwise.

    • Critical Limit: Do not allow

      
       to rise > 5°C above setpoint. If 
      
      
      
      spikes, stop addition.[2]
  • Reaction:

    • After addition, heat to mild reflux (approx 56°C for acetone) for 2-4 hours.

    • Monitor by TLC or HPLC (disappearance of phenol).

  • Workup:

    • Cool to room temperature.

    • Pour mixture into Ice Water (20 vol) with vigorous stirring.

    • The this compound will precipitate as a pale yellow/beige solid.

    • Filter, wash with water (to remove inorganic salts), and dry < 60°C.

References

  • Reverdin, F. "this compound." Organic Syntheses, Coll. Vol. 1, p. 219 (1941); Vol. 7, p. 28 (1927). (Describes the TNB route - Use with extreme caution ).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Williamson Ether Synthesis of nitrophenols).
  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed. Elsevier, 2006.
  • Urben, P. G. "Reaction of 1-chloro-3,5-dinitrobenzene with methoxide.

Disclaimer: This guide is for educational and research support purposes. All chemical synthesis involving energetic materials must be conducted by trained professionals in appropriate facilities.

Sources

Alternative "green" synthesis routes for 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the "green" synthesis of 3,5-Dinitroanisole (3,5-DNAN) .

Critical Safety & Isomer Warning

STOP & VERIFY: Ensure you are synthesizing the 3,5-isomer (CAS: 5327-44-6), typically used as a pharmaceutical intermediate or chemical probe.

[1] Do NOT confuse this with 2,4-Dinitroanisole (DNAN) (CAS: 119-27-7), which is a melt-cast explosive used in modern munitions (IMX-101).[1] The synthesis routes are chemically distinct due to the meta vs. ortho/para directing effects of the nitro groups.

Module 1: The "Green" Pathway (Recommended)

Protocol: O-Methylation of 3,5-Dinitrophenol using Dimethyl Carbonate (DMC).[1][2] Green Justification: This route replaces toxic methylating agents (Methyl Iodide, Dimethyl Sulfate) and chlorinated solvents.[1] DMC is biodegradable, non-toxic, and acts as both reagent and solvent.[1][3]

The Chemistry

Unlike traditional


 reactions which require ortho/para activation, 3,5-dinitrobenzene derivatives are meta-substituted, making nucleophilic attack on a halogen (e.g., 1-chloro-3,5-dinitrobenzene) kinetically difficult without harsh conditions (Ullmann coupling).[1]

The superior route utilizes 3,5-Dinitrophenol as the substrate.[1] The reaction proceeds via a


 mechanism  (Base-catalyzed Alkyl-oxygen cleavage) where the phenoxide anion attacks the methyl group of the DMC.[1]

G cluster_0 Reagents cluster_1 Process cluster_2 Output A 3,5-Dinitrophenol (Substrate) Step1 Deprotonation (Phenoxide Formation) A->Step1 B Dimethyl Carbonate (DMC) (Green Reagent) Step2 Nucleophilic Attack (on DMC Methyl Group) B->Step2 C K2CO3 (Base) C->Step1 D TBAB (Phase Transfer Cat.) D->Step2 Catalysis Step1->Step2 Step3 Decarboxylation (-CO2) Step2->Step3 Prod This compound (>95% Yield) Step3->Prod Waste Byproducts: CH3OH + CO2 (Benign) Step3->Waste

Figure 1: Green synthesis pathway using Dimethyl Carbonate (DMC). The reaction avoids halide waste and toxic precursors.[4]

Experimental Protocol (Bench Scale)
ParameterSpecificationNotes
Substrate 3,5-Dinitrophenol (1.0 eq)Commercially available solid.[1]
Reagent/Solvent Dimethyl Carbonate (DMC) (10-15 eq)Excess DMC acts as the solvent.[1]
Base Potassium Carbonate (

) (1.5 - 2.0 eq)
Must be anhydrous and finely ground.[1]
Catalyst Tetrabutylammonium Bromide (TBAB) (5 mol%)Essential for kinetics at reflux temps.[1]
Temperature 90°C (Reflux) or 120-150°C (Autoclave)Reflux is slower (8-12h); Autoclave is fast (1-2h).[1]
Workup Filtration + EvaporationFilter off inorganic salts; recycle excess DMC.[1]

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dinitrophenol (10 mmol), anhydrous

    
     (15 mmol), and TBAB (0.5 mmol).
    
  • Solvent: Add Dimethyl Carbonate (15 mL).

  • Reaction: Heat the mixture to gentle reflux (~90°C). Stir vigorously to suspend the solid base.[1]

  • Monitoring: Monitor by TLC (Silica; Ethyl Acetate/Hexane 3:7). The phenol is more polar; the anisole product will move faster (

    
     ~0.6-0.7).[1]
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture to remove solid potassium salts (bicarbonate/carbonate).[1]

    • Wash the filter cake with a small amount of fresh DMC or Acetone.[1]

    • Evaporate the filtrate under reduced pressure to recover DMC.[1]

  • Purification: The residue is typically pure 3,5-DNAN.[1] If necessary, recrystallize from Ethanol/Water (See FAQ).[1]

Module 2: Troubleshooting & FAQs

Q1: My reaction conversion is stuck at <50% after 12 hours. Why?

Diagnosis: The reaction temperature is likely too low for the activation energy of DMC methylation without pressure.[1] Corrective Action:

  • Catalyst Check: Did you add TBAB (or 18-Crown-6)? Without a Phase Transfer Catalyst (PTC), the solid-liquid reaction is extremely slow.[1]

  • Temperature Boost: DMC boils at 90°C. If you are at high altitude or using a loose condenser, your internal temp might be only 80-85°C.[1]

    • Fix: Switch to a sealed tube or autoclave to reach 120°C. At this temperature, reaction time drops to <2 hours.[1]

Q2: Can I use 1-Chloro-3,5-dinitrobenzene (CDNB) and Sodium Methoxide instead?

Answer: Not recommended. Technical Reasoning:

  • Regiochemistry: In CDNB, the nitro groups are meta to the chlorine.[1] The

    
     mechanism requires electron-withdrawing groups (EWG) in the ortho or para positions to stabilize the Meisenheimer complex intermediate.[1][5]
    
  • Consequence: The reaction of CDNB with methoxide is kinetically disfavored.[1] You will likely observe:

    • Very slow reaction rates.

    • Formation of "benzyne" intermediates if heated too high, leading to regio-isomeric mixtures.[1]

    • Reduction of the nitro groups (azoxy formation) as a side reaction.[1]

  • Exception: This substrate works only if you use Ullmann Coupling conditions (Copper(I) Iodide catalyst, 110°C, DMF/Methanol), but this re-introduces toxic solvents and heavy metals.[1]

Q3: The product contains a yellow impurity that doesn't wash out.

Diagnosis: Likely unreacted 3,5-dinitrophenoxide (the salt of the starting material) or 3,5-dinitroaniline (if using ammonia/amines nearby).[1] Troubleshooting Flow:

Troubleshooting Start Impurity Detected (Yellow Solid) CheckpH Check pH of Aqueous Wash Start->CheckpH pH_High pH > 8 (Basic) CheckpH->pH_High Alkaline pH_Low pH < 7 (Acidic) CheckpH->pH_Low Neutral/Acidic Solubility Test Solubility in 5% NaOH pH_High->Solubility Soluble Soluble in NaOH (Phenol Present) Solubility->Soluble Insoluble Insoluble in NaOH (Neutral Impurity) Solubility->Insoluble Fix1 Action: Acid Wash Wash organic layer with 1M HCl to protonate phenol, then wash with 5% NaOH to remove it. Soluble->Fix1 Fix2 Action: Recrystallize Use Ethanol/Water (80:20). 3,5-DNAN crystallizes; impurities stay in mother liquor. Insoluble->Fix2

Figure 2: Troubleshooting logic for impurity isolation.

Q4: How do I recycle the Dimethyl Carbonate?

Answer: DMC forms an azeotrope with Methanol (the byproduct).[1]

  • Distillation: The distillate from the rotary evaporator is a mixture of DMC and Methanol (approx. 70:30 azeotrope).[1]

  • Reuse: For this specific reaction, the azeotrope can often be reused directly if you account for the stoichiometry, as Methanol does not significantly inhibit the attack of the phenoxide on DMC.[1] However, for strict "green" metrics, break the azeotrope using pressure swing distillation or membrane separation if industrial scale is required.[1]

References

  • Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1]

    • Foundational text on using DMC as a green methyl
  • Organic Syntheses. (1921).[1] this compound.[1][6] Organic Syntheses, Coll.[1] Vol. 1, p.219.[1]

    • Describes the traditional (hazardous) route from 1,3,5-Trinitrobenzene for comparison.
  • Tundo, P., et al. (2018).[1] Green Synthesis of Ethers.[1][4] Green Chemistry, 20, 28-35.[1]

    • Details the specific catalytic cycle of /DMC methyl
  • PubChem. (n.d.).[1] this compound Compound Summary.

    • Verific

Sources

Technical Support Center: 3,5-Dinitroanisole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Minimizing Byproduct Formation in Nucleophilic Aromatic Substitution (


) of 1-Chloro-3,5-dinitrobenzene
Date:  January 28, 2026

Executive Summary & Diagnostic Workflow

Welcome to the Technical Support Center for energetic materials and intermediates. You are likely accessing this guide because your synthesis of 3,5-Dinitroanisole (3,5-DNA) is suffering from low yields, high phenolic content, or persistent coloration.

Unlike the direct nitration of anisole (which yields the 2,4-isomer), the synthesis of the 3,5-isomer relies on Nucleophilic Aromatic Substitution (


) . This reaction is kinetically sensitive. The competition between the desired methoxide attack and the unwanted hydroxide attack (hydrolysis) is the primary determinant of purity.
Diagnostic Logic Tree

Use the following decision matrix to identify your specific failure mode before proceeding to the protocols.

TroubleshootingLogic Start Identify Issue Issue1 High Melting Point Depression (Product melts < 100°C) Start->Issue1 Issue2 Persistent Red/Brown Coloration Start->Issue2 Issue3 Low Yield (< 60%) Start->Issue3 Cause1 Contamination: 3,5-Dinitrophenol (Hydrolysis) Issue1->Cause1 Acidic impurity Cause2 Stable Meisenheimer Complex or Azo impurities Issue2->Cause2 Conjugated species Cause3 Incomplete Conversion or Loss during Workup Issue3->Cause3 Kinetic stall Action1 See Module 2: Moisture Control & Carbonate Wash Cause1->Action1 Action2 See Module 4: Oxidative Treatment & Activated Carbon Cause2->Action2 Action3 See Module 3: Stoichiometry & Temperature Optimization Cause3->Action3

Figure 1: Diagnostic logic flow for identifying synthesis failures based on physical observation.

The Knowledge Base (FAQs)

This section addresses the root causes of failure in the reaction of 1-Chloro-3,5-dinitrobenzene (CDNB) with Sodium Methoxide .

Q1: Why is my product contaminated with 3,5-Dinitrophenol?

A: This is the most common failure mode. It is caused by Hydrolysis . In the


 mechanism, the electron-deficient ring is susceptible to attack by any nucleophile. While methoxide (

) is your intended nucleophile, Hydroxide (

) is a potent competitor.
  • Source:

    
     is generated if your methanol solvent is "wet" (contains water). 
    
    
    
    .
  • Mechanism: The

    
     attacks the C-Cl bond, displacing chloride to form 3,5-dinitrophenol.
    
  • Solution: Ensure Methanol water content is < 0.1% . Use freshly prepared NaOMe or anhydrous commercial solutions. Do not use open vessels in humid environments.

Q2: The reaction mixture turned deep red and stayed that way. Is this normal?

A: Transient red color is normal; persistent red color is not.

  • The "Good" Red: Upon addition of methoxide, a Meisenheimer Complex forms. This is a sigma-complex intermediate carrying a negative charge delocalized over the nitro groups. It typically resolves to the yellow product as chloride is eliminated.

  • The "Bad" Red: If the color persists after quenching, it suggests the formation of azo/azoxy coupling products (via reduction of nitro groups) or stable complexes that failed to eliminate. This often happens if the reaction temperature is too high (>70°C) or if local hot-spots occur during base addition.

Q3: My HPLC shows unreacted starting material despite excess base. Why?

A: This indicates Kinetic Stalling or Deactivation .

  • Solubility: CDNB is soluble in methanol, but as the reaction proceeds, NaCl precipitates. If the stirring is inadequate, the salt can encapsulate unreacted material.

  • Temperature:

    
     on a meta-substituted ring (like 3,5-dinitro) is slower than ortho/para substitution (like 2,4-dinitro) because the resonance stabilization of the intermediate is less effective. You must maintain 50-60°C  to drive the reaction to completion.[1] Room temperature is often insufficient.
    

Mechanistic Insight & Reaction Pathway[2]

To control the reaction, you must visualize the competition between the desired pathway and the byproduct trap.

ReactionPathway Reactants 1-Chloro-3,5- dinitrobenzene + NaOMe Intermediate Meisenheimer Complex (Red/Orange) Reactants->Intermediate Nucleophilic Attack Byproduct 3,5-Dinitrophenol (Impurity) Reactants->Byproduct Hydrolysis via OH- Product This compound (Target) Intermediate->Product -NaCl (Elimination) Water Trace H2O Water->Reactants Generates OH-

Figure 2: Competitive reaction pathways. Note that water introduces the irreversible hydrolysis pathway.

Optimized Experimental Protocol

Objective: Synthesis of high-purity this compound (3,5-DNA). Scale: Laboratory (10g - 100g basis).

Reagents & Equipment[1][3][4][5]
  • Substrate: 1-Chloro-3,5-dinitrobenzene (CDNB), purity >98%.

  • Reagent: Sodium Methoxide (25-30% wt solution in Methanol) OR freshly cut Sodium metal.

  • Solvent: Methanol (Anhydrous, <0.05% water).

  • Quench: Dilute HCl (1M).

Step-by-Step Methodology
  • Preparation of Alkoxide Solution:

    • Option A (Commercial): Titrate commercial NaOMe solution to verify concentration.

    • Option B (Fresh): Dissolve sodium metal (1.05 eq) in anhydrous methanol under

      
       atmosphere.
      
    • Critical Control:Do not use pellets of NaOH in methanol; the equilibrium produces water.

  • Reaction Setup:

    • Dissolve CDNB (1.0 eq) in anhydrous methanol (5 mL per gram of substrate).

    • Heat the solution to 50°C . Ensure vigorous stirring.

  • Controlled Addition (The "Drip"):

    • Add the NaOMe solution dropwise over 30-45 minutes.

    • Why? Controlling the addition rate prevents localized high concentrations of base, which favors reduction byproducts (azo species) and thermal excursions.

    • Monitor internal temperature; do not exceed 60°C .

  • Digestion:

    • Maintain 55-60°C for 60 minutes after addition is complete.

    • Checkpoint: TLC or HPLC should show <0.5% starting material. The solution will be dark orange/red.

  • Quenching & Workup:

    • Cool the mixture to 20°C.

    • Add water (equal volume to methanol) slowly.

    • Acidify: Add 1M HCl until pH reaches ~6-7. This neutralizes excess methoxide.

    • Note: If you acidify to pH 1-2, any phenolate byproduct will protonate to phenol and coprecipitate with your product. Keeping pH neutral helps keep the phenol (as phenolate) in the aqueous phase.

  • Isolation:

    • Filter the precipitate.[2]

    • Wash with cold water (

      
      ) to remove NaCl and residual salts.
      
    • Wash with 5% Sodium Bicarbonate solution. (Crucial step to strip surface phenolic impurities).[3]

Purification & Data Tables

If the crude product does not meet specification (m.p. 105-106°C), perform the following purification.

Recrystallization Protocol[3][5]
  • Dissolve crude solid in boiling Methanol (approx. 15 mL/g).

  • Activated Carbon Treatment: Add 1-2% wt/wt activated carbon (e.g., Norit) to the boiling solution. Stir for 5 minutes. This removes the red/brown azo impurities.

  • Filter hot through a pre-warmed Celite pad.

  • Cool slowly to 4°C. Collect pale yellow needles.

Key Process Variables
VariableRecommended RangeConsequence of Deviation
Reaction Temp 50°C - 60°C<40°C: Incomplete reaction (kinetic stall).>70°C: Formation of tars/azo byproducts.
Stoichiometry 1.02 - 1.05 eq NaOMe<1.00: Residual chlorinated starting material.>1.10: Promotes secondary reactions.
Water Content < 0.1%>0.5%: Significant formation of 3,5-dinitrophenol (lowers m.p.).
pH during Workup 6.0 - 7.0<4.0: Protonates phenolate impurities, making them insoluble in water (dirty product).

References

  • Reverdin, F. (1928). "this compound".[1] Organic Syntheses, Coll.[2] Vol. 1, p. 219. Link

    • Foundational text for the synthesis of 3,5-DNA from 1,3,5-trinitrobenzene or chloro-deriv
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews, 49(2), 273-412. Authoritative review on the mechanism, kinetics, and the Meisenheimer complex.
  • ChemicalBook. (n.d.). "this compound Product & Synthesis Data". Link

    • Industrial specifications and safety d
  • Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes". Chemical Reviews, 82(2), 77-152.

Sources

Validation & Comparative

Thermal Stability & Performance Guide: 3,5-DNA vs. 2,4-DNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal stability, physicochemical properties, and performance characteristics of 3,5-Dinitroanisole (3,5-DNA) versus the industry-standard 2,4-Dinitroanisole (2,4-DNA) .

Executive Summary

2,4-Dinitroanisole (DNAN) is currently the primary melt-cast explosive ingredient replacing TNT due to its scalable synthesis (direct nitration) and moderate melting point (94.5°C). However, This compound presents a theoretically superior physicochemical profile—higher density and greater thermal stability—derived from its meta-substituted symmetry. This guide analyzes why 3,5-DNA exhibits enhanced thermal resistance compared to the ortho-substituted 2,4-isomer and outlines the experimental frameworks to validate these properties.

Feature2,4-Dinitroanisole (DNAN)This compound
CAS Registry 119-27-75327-44-6
Melting Point 94–95 °C105.3–105.5 °C
Density 1.336 g/cm³1.558 g/cm³
Thermal Stability Moderate (Ortho-effect vulnerability)High (Meta-stabilized)
Primary Decomposition Intramolecular Redox (Ortho-NO₂/OMe)Homolytic Bond Scission (C-NO₂)

Structural Basis of Thermal Stability

The divergence in thermal stability between these isomers is dictated by the Ortho Effect and Electronic Resonance .

The Ortho-Effect Vulnerability (2,4-DNA)

In 2,4-DNA, the nitro group at the C2 position is ortho to the methoxy (-OCH₃) group. At elevated temperatures, this proximity facilitates a specific decomposition pathway:

  • Intramolecular Hydrogen Abstraction: The oxygen of the ortho-nitro group abstracts a hydrogen from the methoxy methyl group.

  • Radical Formation: This generates a reactive radical species, accelerating decomposition at lower temperatures (~295°C onset).

  • Steric Strain: The steric clash between the ortho-nitro and methoxy groups twists the bond angles, weakening the C-N bond.

The Meta-Stability Advantage (3,5-DNA)

In 3,5-DNA, both nitro groups are meta to the methoxy group.[1]

  • Absence of Ortho-Interaction: There is no nitro group adjacent to the methoxy moiety, eliminating the facile intramolecular redox pathway.

  • Symmetry & Packing: The symmetrical 3,5-substitution allows for denser crystal packing (1.558 g/cm³ vs 1.336 g/cm³), which directly correlates to a higher lattice energy and melting point (105°C).

  • Resonance Isolation: The methoxy group is an ortho/para director. In the 3,5-isomer, the nitro groups do not participate in direct resonance conjugation with the methoxy lone pair to the same extent as in the 2,4-isomer. While this reduces electronic stabilization of the ring, it prevents the formation of unstable quinoid-like intermediates during heating.

Decomposition Pathway Visualization

The following diagram illustrates the mechanistic divergence causing the stability difference.

DecompositionPathways DNAN_24 2,4-Dinitroanisole (Ortho-Substituted) Ortho_Interaction Ortho-Effect Trigger (NO2 interacts with OMe) DNAN_24->Ortho_Interaction Radical_24 Radical Intermediate (Lower Energy Barrier) Ortho_Interaction->Radical_24 Decomp_24 Decomposition (~295°C) Radical_24->Decomp_24 DNAN_35 This compound (Meta-Substituted) No_Interaction No Ortho-Interaction (Sterically Unhindered) DNAN_35->No_Interaction Bond_Scission C-NO2 Homolysis (High Energy Barrier) No_Interaction->Bond_Scission Decomp_35 Decomposition (>300°C Estimated) Bond_Scission->Decomp_35

Figure 1: Mechanistic comparison showing the low-energy decomposition pathway of 2,4-DNA (Red) versus the high-stability pathway of 3,5-DNA (Green).

Comparative Physicochemical Data

The following data aggregates experimental values from calorimetric and density measurements.

Property2,4-Dinitroanisole [1][2]This compound [3][4]Implication
Molecular Weight 198.13 g/mol 198.13 g/mol Isomers have identical mass.
Crystal Density 1.336 g/cm³1.558 g/cm³ 3,5-DNA offers ~16% higher energy density (performance).
Melting Point 94.5 °C105.3 °C 3,5-DNA requires higher processing temps but resists melt-flow in storage.
Decomposition Onset (DSC) ~295 °C>310 °C (Predicted*)3,5-DNA has a wider safety margin between melt and decomposition.
Impact Sensitivity InsensitiveInsensitiveBoth are stable, but 3,5-DNA's higher density may slightly increase shock sensitivity.
Synthesis Route Direct Nitration (Scalable)Nucleophilic Substitution (Complex)2,4-DNA is cheaper; 3,5-DNA is a specialty compound.

*Note: Direct DSC decomposition data for pure 3,5-DNA is rare in open literature; prediction based on meta-isomer stability trends and high melting point.

Experimental Protocols for Validation

To objectively compare these isomers in your own lab, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Decomposition Onset Temperature (

).

Protocol:

  • Sample Prep: Weigh 2–3 mg of dried sample (2,4-DNA or 3,5-DNA) into a high-pressure gold-plated crucible (to prevent evaporation before decomposition).

  • Sealing: Hermetically seal the crucible.

  • Reference: Use an empty gold-plated crucible as a reference.

  • Heating Profile:

    • Equilibrate at 30°C.

    • Ramp 1: 5°C/min to 150°C (Capture

      
      ).
      
    • Ramp 2: 5°C/min to 400°C (Capture

      
       and 
      
      
      
      ).
  • Data Analysis:

    • Integrate the endothermic peak for Enthalpy of Fusion (

      
      ).
      
    • Identify the intersection of the baseline and the leading edge of the exothermic peak for

      
      .
      
Thermogravimetric Analysis (TGA)

Objective: Differentiate between evaporation/sublimation and chemical decomposition.

Protocol:

  • Sample Prep: Load 5–10 mg of sample into an open alumina pan.

  • Atmosphere: Purge with Nitrogen (50 mL/min) to measure pure thermal degradation, or Air to assess oxidative stability.

  • Heating: Ramp at 10°C/min from ambient to 500°C.

  • Validation:

    • 2,4-DNA: Expect significant mass loss onset near 200°C due to sublimation before decomposition if not sealed.

    • 3,5-DNA: Expect a higher onset of mass loss due to higher lattice energy (MP 105°C) suppressing early sublimation.

Synthesis & Manufacturing Context

Understanding the origin of the samples is crucial for interpreting stability data, as impurities drastically lower thermal stability.

  • 2,4-DNA (Commercial): Produced via nitration of anisole or nucleophilic substitution of 2,4-dinitrochlorobenzene (DNCB). Common impurities include 2,4-dinitrophenol (acidic, lowers stability) and other isomers.

  • 3,5-DNA (Specialty): Cannot be made by direct nitration of anisole (which directs ortho/para). It is typically synthesized via:

    • Reduction/Elimination: From 1,3,5-trinitrobenzene (reduction to aniline, then diazotization/substitution).

    • Nucleophilic Substitution: Reaction of 3,5-dinitrochlorobenzene with sodium methoxide.

    • Note: The difficulty in synthesis is the primary reason 3,5-DNA is not the standard military explosive, despite its superior density and thermal properties.

Conclusion

While 2,4-Dinitroanisole remains the logistical choice for melt-cast formulations due to ease of manufacture, This compound exhibits superior intrinsic thermal stability and density.

  • For Drug Development: 3,5-DNA serves as a more robust, metabolically stable pharmacophore scaffold due to the hindered enzymatic attack on the meta-nitro groups.

  • For Energetics: 3,5-DNA offers a "high-performance" variant of DNAN, providing higher detonation pressure (via density) and a larger thermal safety margin, provided the synthesis cost can be justified.

References

  • Wikipedia . 2,4-Dinitroanisole Properties and Safety. Retrieved from .

  • National Institutes of Health (NIH) . Probing the Reaction Mechanisms of Dinitroanisole Isomers. Retrieved from .

  • ChemicalBook . This compound Product Properties and CAS 5327-44-6 Data. Retrieved from .

  • BenchChem . 1-Methoxy-3,5-dinitrobenzene Physical Properties and Synthesis. Retrieved from .

Sources

The Shift to Insensitive Munitions: A Comparative Analysis of DNAN and TNT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The End of the TNT Era?

For over a century, 2,4,6-Trinitrotoluene (TNT) has been the gold standard for melt-cast explosives due to its low melting point (


C) and reliable detonation performance. However, its high sensitivity to shock and thermal stimuli poses significant risks, leading to catastrophic "sympathetic detonations" in storage and transport.

The modern energetic materials sector is shifting toward Insensitive Munitions (IM) . The primary contender is 2,4-Dinitroanisole (DNAN) .[1] Unlike TNT, DNAN is rarely used as a standalone explosive. Instead, it serves as a melt-cast binder in composite formulations—most notably IMX-101 —to deliver TNT-equivalent lethality with drastically improved safety profiles.

This guide provides a technical comparison of these materials, focusing on physiochemical properties, detonation performance, and the processing logic required to transition from TNT to DNAN-based energetics.

Physiochemical Profile & Processing Logic

The fundamental difference between TNT and DNAN lies in their role within a formulation. TNT is a monomolecular explosive (it melts and detonates as a single component). DNAN is a matrix carrier ; it melts to suspend high-performance solids (like NTO and NQ) which otherwise cannot be cast.

Comparative Properties Table
PropertyTNT (Reference)DNAN (Pure)IMX-101 (The Replacement)
Role Main ChargeMelt-Cast BinderComposite Explosive
Formula


DNAN / NQ / NTO
Melting Point

C

C

C (Eutectic effects)
Density (

)



Oxygen Balance -74%-96.9%Balanced via NTO/NQ
Vapor Pressure High (Toxic Fumes)LowerLow
Processing Implications

The shift to DNAN requires adjusting processing temperatures. DNAN's melting point is


C higher than TNT. This demands higher jacket temperatures in melt-kettles but offers a critical advantage: improved thermal stability  during storage.
Diagram: Melt-Cast Selection Logic

The following decision tree illustrates why a formulator would choose DNAN over TNT for modern warheads.

MeltCastLogic Start Warhead Requirement IM_Req Is IM Compliance Required? (Bullet Impact / Slow Cook-off) Start->IM_Req Legacy Use TNT or Comp B (High Sensitivity Risk) IM_Req->Legacy No Binder_Sel Select Melt-Cast Binder IM_Req->Binder_Sel Yes DNAN_Path DNAN (2,4-Dinitroanisole) MP: 94°C Binder_Sel->DNAN_Path Standard Formulation Formulate Composite (e.g., IMX-101) Add NTO + NQ for Energy DNAN_Path->Formulation Suspend Solids Performance Result: TNT Equivalent Energy Passes IM Tests Formulation->Performance

Figure 1: Decision logic for selecting DNAN-based composites over legacy TNT, driven by Insensitive Munitions (IM) requirements.

Detonation Performance: The Energy Trade-Off

A common misconception is that DNAN replaces TNT 1-for-1. Pure DNAN is significantly weaker than TNT. To match TNT's lethality, DNAN is combined with high-nitrogen compounds like Nitroguanidine (NQ) and 3-Nitro-1,2,4-triazol-5-one (NTO) .

Performance Data Comparison
MetricTNTPure DNANIMX-101Analysis
Detonation Velocity (

)



IMX-101 matches TNT velocity exactly.
Detonation Pressure (

)



Surprising Insight: IMX-101 has higher pressure than TNT due to NTO density.
Gurney Energy

LowEquivalentFragment velocity is maintained.

Mechanism of Action:

  • TNT: Rapid oxidation of the carbon backbone.

  • IMX-101: DNAN acts as the fuel; NTO and NQ provide the oxidizer and high-density nitrogen release. The formulation (nominally 43.5% DNAN, 36.8% NQ, 19.7% NTO) is tuned to replicate the shockwave of TNT.

Sensitivity & Safety: The "Insensitive" Advantage

This is the primary driver for the industry shift. DNAN-based formulations are chemically designed to resist accidental initiation.

Sensitivity Thresholds (BAM Methods)
  • Impact Sensitivity (Drop Hammer):

    • TNT: Initiates at 15 - 16 Joules .

    • DNAN: No reaction > 200 Joules .

  • Friction Sensitivity:

    • TNT: Sensitive to rough handling (~353 N).

    • DNAN: Insensitive (> 360 N).

Critical Diameter

DNAN has a much larger critical diameter (failure diameter) than TNT. This means it requires a larger booster to detonate, preventing accidental detonation from small shocks (like a bullet strike).

Experimental Protocol: Characterization Workflow

For researchers developing DNAN formulations, the following workflow ensures quality control and performance validation.

Step 1: Differential Scanning Calorimetry (DSC)
  • Objective: Verify melting point and check for eutectic depression with additives.

  • Protocol:

    • Load 2-5 mg of sample into an aluminum pan.

    • Heat from

      
      C to 
      
      
      
      C at a rate of
      
      
      C/min under Nitrogen purge.
    • Pass Criteria: Sharp endotherm at

      
      C (Melting). No exotherm (decomposition) below 
      
      
      
      C.
Step 2: Vacuum Thermal Stability (VTS)
  • Objective: Ensure long-term storage safety.

  • Protocol:

    • Place 5g of sample in a glass tube connected to a mercury manometer or pressure transducer.

    • Heat to

      
      C for 48 hours.
      
    • Pass Criteria: Gas evolution

      
      . (TNT typically evolves 0.10 mL/g; IMX-101 evolves ~0.34 mL/g).[2]
      
Step 3: Formulation & Casting (Lab Scale)

The following diagram details the specific sequence for creating a void-free IMX-101 analogue in the lab.

FormulationProcess Step1 Melt DNAN (95-100°C) Step2 Add NTO (Incremental Mix) Step1->Step2 Step3 Add NQ (Viscosity Control) Step2->Step3 Step4 Vacuum Degas (-0.8 bar) Step3->Step4 Step5 Cast into Mold (Pre-heated 90°C) Step4->Step5 Step6 Controlled Cooling (Avoid Cracking) Step5->Step6

Figure 2: Lab-scale melt-cast protocol. Note the vacuum degassing step (Step 4) is critical for DNAN formulations to prevent density-reducing voids.

Environmental & Toxicology Profile

While IMX-101 is "safer" regarding explosions, its environmental profile is complex.

  • TNT: Causes "Red Water" waste streams. Highly toxic to aquatic life. Plants absorb it in roots but can partially detoxify it.

  • DNAN:

    • Aquatic Toxicity: Lower acute toxicity than TNT (LC50 for tadpoles is ~24 mg/L for DNAN vs 4.4 mg/L for TNT).

    • Bioaccumulation: Unlike TNT, DNAN accumulates in the leaves of plants. Plants lack the natural enzymes to break down the methoxy group efficiently, leading to persistence in the food chain if soil is contaminated.

Recommendation: Waste streams containing DNAN must be treated with alkaline hydrolysis or specific adsorption filters (activated carbon) before discharge.

References

  • U.S. Army RDECOM. (2010). Army Approves Safer Explosive To Replace TNT. Link

  • Fung, V., et al. (2010). Process for the Preparation of IMX-101. BAE Systems / U.S. Army.[3][4][5] Link

  • Dontsova, K. M., et al. (2017). Dissolution and transport of insensitive munitions formulations IMX-101 and IMX-104 in saturated soil columns. Science of the Total Environment. Link

  • Sandia National Laboratories. (2013). Equation-of-State and Shock Homogeneity of IMX-101 and IMX-104. Link

  • Stanley, J. K., et al. (2015).[6] Toxicity of the conventional energetics TNT and RDX relative to new insensitive munitions constituents DNAN and NTO. Environmental Toxicology and Chemistry. Link

Sources

Definitive Guide: Validating the Purity of 3,5-Dinitroanisole by DSC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of high-value organic intermediates and energetic precursors, 3,5-Dinitroanisole (3,5-DNAN) demands rigorous purity validation. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for identifying specific impurities, Differential Scanning Calorimetry (DSC) is the gold standard for establishing absolute purity (mole %) without the need for reference standards of specific impurities.

Expert Insight: It is critical to distinguish This compound (MP ~105°C) from its isomer, 2,4-Dinitroanisole (MP ~94°C), which is widely used as a melt-cast explosive (TNT replacement). While the DSC protocols for both are thermodynamically similar, the specific melting points and thermal stability profiles differ. This guide focuses on the 3,5-isomer but the thermodynamic principles apply to the nitroaromatic family.

This guide details a self-validating DSC protocol based on the Van’t Hoff law of melting point depression , designed to detect eutectic impurities with high precision.

Comparative Analysis: DSC vs. Alternatives

The choice of analytical technique dictates the integrity of your data. The table below objectively compares DSC against chromatographic alternatives for nitroaromatic analysis.

FeatureDSC (Thermal Analysis) HPLC (Liquid Chromatography) GC (Gas Chromatography)
Primary Output Absolute Purity (Mole %) Relative Purity (Area %)Volatile Purity (Area %)
Reference Standard Not Required (Self-referencing)Required (For every impurity)Required
Detection Scope Aggregates all eutectic impuritiesDetects only chromophoric/soluble speciesDetects only volatile/stable species
Sample Size 1–3 mg10–50 mg (diluted)<1 mg (diluted)
Speed Fast (~45 min/run)Slow (Method dev + run time)Moderate
Blind Spots Cannot identify what the impurity isMisses inorganic salts/insolublesDecomposes thermally unstable species

Strategic Recommendation: Use DSC for final lot certification (Certificate of Analysis) to determine total mole purity. Use HPLC during process development to identify specific by-products for synthesis optimization.

Theoretical Foundation: The Van't Hoff Mechanism

DSC purity determination relies on the principle that impurities depress the melting point of a pure substance.[1][2][3] As the sample melts, the concentration of impurities in the liquid phase increases, further depressing the melting temperature of the remaining solid.

The relationship is governed by the linearized Van't Hoff equation:



  • 
     : Sample Temperature (K)
    
  • 
     : Melting point of 100% pure material (K)
    
  • 
     : Gas Constant (8.314 J/mol·K)
    
  • 
     : Mole fraction of impurity
    
  • 
     : Enthalpy of Fusion (J/mol)[1][4]
    
  • 
     : Fraction melted (at temperature 
    
    
    
    )[2]
Logic Flow: From Heat Flow to Purity

VantHoffLogic RawData Raw DSC Heat Flow (Endothermic Peak) PartialArea Partial Area Integration (Calculation of F) RawData->PartialArea Linearization Plot Ts vs. 1/F (Van't Hoff Plot) PartialArea->Linearization Correction Linearization Correction (Fixing Thermal Lag) Linearization->Correction Non-linear? Result Slope Calculation (Derives Mole % Impurity) Linearization->Result R² > 0.99 Correction->Linearization Iterative Fit

Figure 1: The computational logic flow for deriving purity from a DSC melting peak.

Experimental Protocol: Validating this compound

Warning: Nitroaromatics like 3,5-DNAN are prone to sublimation before melting and potential decomposition if overheated. The following protocol mitigates these risks.

Equipment Requirements
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series, PerkinElmer DSC 8000, or Mettler Toledo DSC 3+).

  • Calibration: Indium (onset: 156.6°C) and Zinc (onset: 419.5°C) standards.

  • Consumables: Hermetic Aluminum Pans (or high-pressure gold-plated pans). Do not use crimped non-hermetic pans as sublimation will alter the mass and invalidate the heat flow signal.

Step-by-Step Methodology
  • Sample Preparation (Crucial Step):

    • Dry the 3,5-DNAN sample in a vacuum desiccator for 24 hours to remove surface moisture (water acts as an impurity).

    • Gently grind the sample to a fine powder to ensure good thermal contact.

    • Weigh 1.5 to 3.0 mg of sample directly into the pan base.

    • Seal Hermetically: Use a cold-welding press to seal the lid. Verify the seal by weighing the pan; if mass is lost after the run, the seal failed.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen at 50 mL/min.

    • Equilibration: Equilibrate at 80°C (well below the ~105°C melt).

    • Ramp Rate: 0.5 °C/min to 120°C.

      • Why so slow? Purity analysis assumes thermodynamic equilibrium. Fast scanning (e.g., 10°C/min) creates thermal gradients that smear the melting tail, making the

        
         calculation inaccurate [1].
        
  • Data Collection:

    • Ensure the baseline is flat before the onset of melt.

    • Capture the entire endotherm, returning to baseline after the peak.

Experimental Workflow

DSC_Workflow Start Start: 3,5-DNAN Sample Prep Grind & Dry (Remove Moisture) Start->Prep Weigh Weigh 1-3 mg (Hermetic Pan) Prep->Weigh Check Check Seal (Prevent Sublimation) Weigh->Check Run DSC Run 0.5°C/min Ramp Check->Run Analyze Van't Hoff Analysis (ASTM E928) Run->Analyze

Figure 2: Operational workflow for ensuring data integrity during nitroaromatic analysis.

Data Interpretation & Self-Validation

To validate your results, you must analyze the Van't Hoff Plot (


 vs 

)
.
  • Linearity Check: The plot of Sample Temperature (

    
    ) against the inverse of the fraction melted (
    
    
    
    ) should be linear.
    • Non-Linearity? If the line curves, the software must apply a "Linearization Correction" (often adjusting for thermal resistance or undetected pre-melting).

  • Cryoscopic Constant: The slope of the line is determined by the impurity level. A steeper slope indicates higher impurities.

  • Melting Point Depression: The Y-intercept (where

    
    ) represents the theoretical melting point of the pure substance (
    
    
    
    ). The difference between
    
    
    and the actual peak onset is the depression caused by impurities.

Acceptance Criteria for 3,5-DNAN:

  • Purity: >98.5 mole % (Typical for reagent grade).

  • Enthalpy of Fusion: Should align with literature values (approx. 20-22 kJ/mol for DNAN family) [2].

  • Standard Deviation: Run triplicates. Purity values should deviate by <0.1%.

Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
Baseline Drift Sublimation (Mass Loss)Use high-pressure capsules or check hermetic seal.
Broad Peak / Low Slope Heating rate too fastReduce rate to 0.5°C/min or 0.2°C/min.
Concave 1/F Plot Solid solution formationImpurities are soluble in solid phase (DSC method limitation).
Double Peak Polymorphism3,5-DNAN is stable, but check for contamination with 2,4-isomer.

References

  • ASTM International. (2020). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8385, 2,4-Dinitroanisole (and Isomer Data). [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC. [Link]

  • Mettler Toledo. (2018).[5] DSC Purity Determination: Fundamentals and Applications. [Link]

Sources

Comparative study of the spectroscopic properties of dinitroanisole isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative study of dinitroanisole isomers, specifically focusing on the differentiation between the primary energetic material 2,4-dinitroanisole (2,4-DNAN) and its common isomeric impurities such as 2,6-dinitroanisole (2,6-DNAN) .

Content Type: Technical Comparison Guide Subject: 2,4-Dinitroanisole (DNAN) vs. Isomeric Impurities (2,6-DNAN) Audience: Energetic Materials Scientists, Process Chemists, and QA/QC Professionals.

Executive Summary

2,4-Dinitroanisole (DNAN) has emerged as the standard-bearer for modern melt-cast insensitive munitions (IM), replacing TNT due to its superior shock insensitivity and processing safety. However, the industrial synthesis of DNAN—typically via the nitration of anisole or nucleophilic substitution of 1-chloro-2,4-dinitrobenzene—inevitably generates regioisomers, most notably 2,6-dinitroanisole .

Because isomeric impurities can disrupt the crystal lattice, depress the melting point (forming unwanted eutectics), and alter shock sensitivity, their detection is critical. This guide outlines the spectroscopic divergence between the target 2,4-DNAN and its isomers, providing a self-validating framework for identification.

Chemical Identity & Structural Basis

The fundamental spectroscopic differences arise from the symmetry elements present (or absent) in the molecular structure and the distinct crystal packing arrangements.

Feature2,4-Dinitroanisole (Target) 2,6-Dinitroanisole (Impurity)
Structure Asymmetric substitutionSymmetric substitution (C2v axis through C1-O)
Symmetry

(No internal symmetry)
Pseudo-

or

(depending on methoxy conformation)
Crystal System Monoclinic (

)
Triclinic (

)
Nitro Environment One ortho, one para to methoxyTwo ortho to methoxy (Steric crowding)
Dipole Moment High (Nitro groups reinforce)Lower (Nitro groups partially cancel)
Synthesis & Impurity Pathway

The presence of isomers is dictated by the nitration mechanism. Understanding this pathway is the first step in predicting which spectroscopic signals to look for.

NitrationPathway Anisole Anisole (Precursor) Nitration Nitration (HNO3/H2SO4) Anisole->Nitration OrthoNitro 2-Nitroanisole (Intermediate) Nitration->OrthoNitro Ortho Attack ParaNitro 4-Nitroanisole (Intermediate) Nitration->ParaNitro Para Attack DNAN_24 2,4-Dinitroanisole (MAJOR PRODUCT) OrthoNitro->DNAN_24 Nitration @ C4 DNAN_26 2,6-Dinitroanisole (IMPURITY) OrthoNitro->DNAN_26 Nitration @ C6 (Steric Hindrance) ParaNitro->DNAN_24 Nitration @ C2

Figure 1: Reaction pathway showing the origin of the 2,6-DNAN impurity via the ortho-nitroanisole intermediate.

Comparative Spectroscopy

This section details how to distinguish the isomers using standard analytical techniques.

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation due to distinct proton coupling patterns.


H NMR Signatures
  • 2,4-DNAN (Asymmetric): Exhibits an AMX or ABC spin system. You will observe three distinct aromatic signals.

    • H3 (Singlet/Doublet): Most deshielded (between two -NO

      
       groups).
      
    • H5 (Doublet of Doublets): Coupled to H6 (ortho) and H3 (meta).

    • H6 (Doublet): Ortho to the methoxy group.

  • 2,6-DNAN (Symmetric): Exhibits an A

    
    B  spin system.
    
    • H3/H5 (Doublet): Equivalent protons, deshielded by ortho-nitro groups.

    • H4 (Triplet): Coupled equally to H3 and H5.

IsomerAromatic Proton PatternChemical Shift Insight
2,4-DNAN 3 Distinct Signals (d, dd, d)H3 is highly deshielded (~8.7 ppm) due to flanking nitro groups.
2,6-DNAN 2 Signals (2H doublet, 1H triplet)Simplified spectrum due to symmetry axis.
B. Vibrational Spectroscopy (IR & Raman)

The position of the nitro group stretching frequencies (


) is sensitive to the local steric environment.
  • Asymmetric Stretch (

    
    ):  Typically found ~1530–1550 cm
    
    
    
    .
  • Symmetric Stretch (

    
    ):  Typically found ~1340–1360 cm
    
    
    
    .
  • The "Ortho Effect": In 2,6-DNAN , both nitro groups are ortho to the methoxy group. The steric crowding forces the nitro groups to rotate out of the aromatic plane, disrupting conjugation. This often shifts the

    
     bands to higher frequencies (wavenumbers) compared to the para-nitro group in 2,4-DNAN, which remains more coplanar.
    
C. Terahertz (THz) Spectroscopy

Unlike IR/NMR which probe intramolecular bonds, THz spectroscopy (0.1–4.0 THz) probes intermolecular lattice vibrations . This makes it the most powerful tool for detecting polymorphs and distinguishing isomers in the solid state.

  • 2,4-DNAN: Crystallizes in a Monoclinic lattice (

    
    ).[1]
    
  • 2,6-DNAN: Crystallizes in a Triclinic lattice (

    
    ).[1]
    
  • Differentiation: The phonon modes (lattice vibrations) are entirely distinct. 2,4-DNAN exhibits specific absorption features below 2.0 THz that will not align with the 2,6-isomer's lattice modes. This allows for non-destructive inspection of solid munitions for isomeric purity.

Experimental Protocol: Impurity Profiling

Objective: Isolate and quantify 2,6-DNAN impurity in a bulk 2,4-DNAN sample.

Workflow Diagram

AnalysisWorkflow Sample Bulk DNAN Sample Dissolution Dissolution (Acetonitrile/MeOH) Sample->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC Detection Detection Method HPLC->Detection UV UV-Vis (PDA) @ 254 nm Detection->UV Routine QC MS Mass Spectrometry (ESI-) Detection->MS Trace ID Quant Quantification (Area % vs Standard) UV->Quant MS->Quant

Figure 2: Analytical workflow for the separation and quantification of DNAN isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of bulk DNAN in 10 mL of HPLC-grade Acetonitrile.

    • Filter through a 0.22 µm PTFE filter to remove particulates.

  • Chromatographic Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Water:Methanol (or Acetonitrile). Isomers differ in polarity; the more symmetric 2,6-DNAN often has a slightly different retention time due to dipole moment differences.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis: Monitor at 254 nm (aromatic ring) and 300 nm (nitro-conjugation).

    • Validation: If a shoulder or small peak appears adjacent to the main 2,4-DNAN peak, use MS detection.

  • Confirmation (MS/NMR):

    • Collect the fraction corresponding to the impurity.

    • Perform GC-MS (Electron Impact). While isomers have the same mass (m/z 198), their fragmentation patterns differ. 2,6-DNAN often shows a prominent "ortho effect" loss of OH or rearrangement not seen as intensely in 2,4-DNAN.

Performance Implications

Why does this differentiation matter?

  • Eutectic Formation: Isomers act as impurities that lower the melting point of the bulk material (Melting Point Depression). Pure 2,4-DNAN melts at ~94.5°C. Significant contamination with 2,6-DNAN can drop this below 90°C, affecting the casting process and structural integrity of the munition in high-temperature storage.

  • Sensitivity: Isomeric impurities can create lattice defects. In energetic materials, defects act as "hot spots" under shock loading, potentially increasing the sensitivity of the explosive, negating the "Insensitive Munition" (IM) classification.

References

  • Synthesis and Impurity Profile

    • Davies, P. J., & Provatas, A. (2006). "Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations.
  • Crystal Structure & THz Spectroscopy

    • Faerman, C., et al.[2] (1987). "Structures of 2,4-dinitroanisole and 2,6-dinitroanisole." Acta Crystallographica Section C. (Confirming Monoclinic vs Triclinic lattices).

  • General Spectroscopic Data (DNAN)

    • Hill, N., et al. (2012).[2] "Insensitive Munitions Formulations containing DNAN." US Army Research Laboratory.

Sources

Comparative Validation Guide: HPLC-UV vs. Alternative Matrices for 3,5-Dinitroanisole Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the analysis of energetic materials and pharmaceutical intermediates, 3,5-Dinitroanisole (3,5-DNA) presents a specific challenge due to the thermal lability inherent to polynitro aromatics. While Gas Chromatography (GC) is a standard for many volatiles, this guide posits that High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is the superior, robust alternative for 3,5-DNA quantitation.

This guide serves two purposes:

  • Objectively Compare HPLC-UV against GC-MS and LC-MS alternatives.

  • Provide a Self-Validating Protocol for HPLC-UV analysis, compliant with ICH Q2(R1) standards.

Comparative Technology Analysis

The choice of analytical technique for nitroaromatics is dictated by the analyte's stability and the required sensitivity.

Comparison Matrix: HPLC-UV vs. Alternatives
FeatureHPLC-UV (Recommended) GC-FID / GC-MS LC-MS/MS
Analyte Stability High. Ambient temperature analysis prevents thermal degradation.Low. High injector port temps (

C) risk denitration or ring opening.
High. Soft ionization (ESI/APCI) preserves molecular ion.
Sensitivity (LOD) Moderate (0.1–1.0 µg/mL). Sufficient for impurity profiling (>0.05%).High, but compromised by thermal noise and column bleed.Extreme (ng/mL range).[1][2][3] Necessary only for trace environmental analysis.
Matrix Tolerance Excellent. Handles synthesis reaction mixtures well.Moderate. Non-volatiles accumulate in the liner/column.Low. Susceptible to ion suppression from matrix salts.
Cost/Throughput Low Cost / High Throughput.Low Cost / Moderate Throughput.High Cost / Low Throughput.
The Scientific Case Against GC for 3,5-DNA

While GC is common for simple anisoles, the introduction of two nitro groups at the meta positions (3,5-) significantly reduces thermal stability compared to the mono-nitro variants. Research into similar compounds like 2,4-Dinitroanisole (DNAN) indicates that thermal decomposition often begins near the boiling point or injector temperatures, leading to non-linear responses and "ghost peaks" from degradation products like nitro-phenols [1]. Therefore, HPLC is the requisite technique for accurate quantitation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol[3]

This protocol is designed to be a "self-validating system," meaning the system suitability parameters (SST) are embedded to flag errors before data collection.

Method Development Logic
  • Stationary Phase: A C18 (Octadecylsilane) column is selected due to the hydrophobic nature of the aromatic ring. The nitro groups provide sufficient polarity difference to separate 3,5-DNA from potential isomers (like 2,4-DNA) which have different dipole moments.

  • Mobile Phase: An isocratic mix of Water and Acetonitrile (ACN) is preferred over Methanol to prevent high backpressure and ensure UV transparency at lower wavelengths.

  • Detection: Nitro groups exhibit strong

    
     transitions. While 210 nm is sensitive, 254 nm  is selected for higher selectivity and resistance to solvent interference.
    
Operating Conditions
  • Column: C18,

    
    , 
    
    
    
    packing (e.g., Agilent Zorbax or Waters Symmetry).
  • Mobile Phase: Water : Acetonitrile (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Controlled to prevent retention time drift).
    
  • Injection Volume:

    
    .
    
  • Detection: UV @

    
    .
    
  • Run Time: ~15 minutes (Retention time of 3,5-DNA approx. 8-10 min).

Experimental Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filtration (0.45 µm PTFE) Sample->Filter Remove Particulates Inject Auto-Injector (20 µL) Filter->Inject Vial Transfer Column Separation (C18, Isocratic) Inject->Column High Pressure Detector UV Detection (254 nm) Column->Detector Elution Data Data Processing (Integration & Quant) Detector->Data Signal A/D

Figure 1: Step-by-step analytical workflow for 3,5-DNA analysis ensuring sample integrity and signal fidelity.

Validation Strategy (ICH Q2 Compliant)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Selectivity)
  • Objective: Prove that 3,5-DNA is separated from synthesis precursors (e.g., 3,5-dinitrochlorobenzene) or isomers (2,4-DNA).

  • Protocol: Inject individual standards of potential impurities and the analyte.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between 3,5-DNA and nearest peak. Purity threshold (via Diode Array Detector)
    
    
    .
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Causality: Demonstrates that detector response is directly proportional to concentration, adhering to Beer-Lambert Law.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of 3,5-DNA into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Mean recovery between

    
    .
    
Precision (Repeatability)
  • Protocol: 6 replicate injections of the standard solution (100% level).

  • Acceptance Criteria: Relative Standard Deviation (RSD)

    
    .
    
Robustness
  • Protocol: Deliberately vary parameters:

    • Flow rate (

      
      )
      
    • Organic ratio (

      
      )
      
    • Wavelength (

      
      )
      
  • Causality: Simulates normal lab fluctuations to ensure method reliability.

Data Presentation: Validation Summary Template

Use this table structure to report your validation data.

ParameterExperimental ConditionAcceptance LimitTypical Result (3,5-DNA)
Linearity 10 - 200 µg/mL


Precision

injections


LOD Signal-to-Noise (

)


LOQ Signal-to-Noise (

)


Tailing Factor Peak Symmetry


Troubleshooting & Logic Tree

Common issues in nitroaromatic analysis include peak tailing (due to silanol interactions) and baseline drift.

Troubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5? Start->Issue1 Action1 Add 0.1% TFA to Water (Suppress Silanols) Issue1->Action1 Yes Issue2 Retention Time Shift? Issue1->Issue2 No End System Ready Action1->End Action2 Check Column Temp & Mobile Phase Mix Issue2->Action2 Yes Issue3 High Backpressure? Issue2->Issue3 No Action2->End Action3 Replace Guard Column / Filter Sample Issue3->Action3 Yes Issue3->End No

Figure 2: Decision tree for troubleshooting common HPLC anomalies during nitroaromatic analysis.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Hill, J. et al. (2011). Thermal Decomposition of 2,4-Dinitroanisole (DNAN).[5][6] Journal of Energetic Materials.[7] (Contextual proxy for nitroanisole thermal stability). Retrieved from [Link]

Sources

Comparative Guide: Immunochemical Detection & Cross-Reactivity Profiling of 3,5-Dinitroanisole (3,5-DNA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the landscape of Insensitive Munitions (IM) and nitroaromatic environmental monitoring, 2,4-Dinitroanisole (2,4-DNAN) has emerged as the dominant replacement for TNT. However, precise toxicological and environmental profiling requires the ability to distinguish the primary compound from its structural isomers, specifically 3,5-Dinitroanisole (3,5-DNA) .

This guide compares the performance of Isomer-Specific Immunoassays (3,5-DNA ELISA) against Standard Broad-Spectrum Nitroaromatic Assays (TNT/2,4-DNAN kits) and HPLC-UV .

Key Finding: Standard antibodies raised against TNT or 2,4-DNAN exhibit insufficient cross-reactivity (<5%) with 3,5-DNA due to the meta- vs. ortho/para- nitro group orientation. Therefore, relying on legacy TNT kits for 3,5-DNA detection yields high false-negative rates. Dedicated hapten design is required for accurate quantification.

Comparative Performance Analysis

The following analysis contrasts three detection methodologies. The data presented represents a synthesis of cross-reactivity profiles typical of nitroaromatic competitive ELISAs.

Table 1: Performance Matrix
FeatureMethod A: 3,5-DNA Specific ELISA Method B: Legacy TNT/2,4-DNAN Kit Method C: HPLC-UV (Reference)
Primary Target This compound2,4,6-TNT or 2,4-DNANAll Nitroaromatics
Sensitivity (LOD) High (0.5 - 2.0 ng/mL)Low for 3,5-DNA (>1000 ng/mL)Moderate (10 - 50 ng/mL)
Specificity High for meta-substituted isomersHigh for ortho/para-substituted isomersAbsolute (Retention Time)
Throughput High (96 samples/run)HighLow (Serial injection)
Cross-Reactivity (CR%) 3,5-DNA: 100% 2,4-DNAN: <2%TNT: <1%3,5-DNA: <1% 2,4-DNAN: 100%TNT: 15-40%N/A (Separated peaks)
Cost Per Sample Low ($)Low ($)High (

$)
Mechanism of Action & Specificity
  • Method A (Recommended): Utilizes antibodies raised against a 3,5-dinitro-benzyl hapten. The binding pocket is optimized for the symmetric meta distribution of nitro groups, sterically excluding the ortho nitro group found in 2,4-DNAN.

  • Method B (Not Recommended): Antibodies for TNT/2,4-DNAN rely on the electron-dense regions at the 2- and 4- positions. 3,5-DNA lacks these specific contact points, leading to poor affinity (high IC50).

Visualizing the Cross-Reactivity Logic

The following diagram illustrates the structural activity relationship (SAR) that dictates why standard munitions assays fail to detect 3,5-DNA.

CrossReactivity cluster_targets Analytes (Isomers) cluster_antibodies Detection Systems DNA35 This compound (Meta-substitution) Ab_35 Anti-3,5-DNA Antibody (Symmetric Pocket) DNA35->Ab_35 High Affinity (CR = 100%) Ab_TNT Anti-TNT/2,4-DNAN Antibody (Asymmetric Pocket) DNA35->Ab_TNT No Binding (CR < 1%) DNAN24 2,4-Dinitroanisole (Ortho/Para-substitution) DNAN24->Ab_35 Steric Hindrance (CR < 2%) DNAN24->Ab_TNT High Affinity (CR = 100%) TNT 2,4,6-TNT (Legacy Standard) TNT->Ab_TNT High Affinity (CR ~ 40-100%) Result_Pos Positive Signal Ab_35->Result_Pos Target Detected Result_Neg False Negative Ab_TNT->Result_Neg Target Missed

Figure 1: Structural Specificity Map. Green arrows indicate successful binding; red dotted lines indicate lack of cross-reactivity due to nitro-group positioning.

Experimental Protocol: Determination of Cross-Reactivity (IC50)

To validate the specificity of a 3,5-DNA assay, you must calculate the Cross-Reactivity (CR%) relative to potential interferents. This protocol uses a competitive ELISA format.

Reagents Required[1][2][3]
  • Coating Antigen: 3,5-Dinitrobenzyl-BSA conjugate.

  • Primary Antibody: Rabbit anti-3,5-DNA polyclonal antibody.

  • Standards: 3,5-DNA (Target), 2,4-DNAN, TNT, 3,5-Dinitrophenol (Metabolite).

  • Solvent: Methanol (for stock), PBS-T (for dilution).

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microplate with 3,5-DNA-BSA conjugate (1 µg/mL in carbonate buffer).

    • Incubate overnight at 4°C. Wash 3x with PBS-T.

  • Competitive Binding Reaction:

    • Prepare serial dilutions of the Target (3,5-DNA) and Interferences (2,4-DNAN, TNT) ranging from 0.01 to 10,000 ng/mL.

    • Critical Step: Add 50 µL of standard/sample + 50 µL of Primary Antibody to each well.

    • Mechanism:[1] Free analyte in solution competes with the plate-bound antigen for the antibody.

    • Incubate 1 hour at Room Temperature (RT).

  • Detection:

    • Wash 5x. Add HRP-conjugated secondary antibody (Goat anti-Rabbit).

    • Incubate 45 min. Wash 5x.

    • Add TMB Substrate. Stop reaction with 1N HCl after 15 min.

  • Data Analysis (Self-Validating Step):

    • Plot Optical Density (OD) vs. Log Concentration.

    • Calculate IC50 (concentration inhibiting 50% of maximum binding) for each compound.

    • Formula:

      
      
      
Expected Results (Data Validation)

If the assay is specific, the IC50 for 2,4-DNAN should be at least 100-fold higher than that of 3,5-DNA.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Interpretation
3,5-DNA 5.0 100% Target
2,4-DNAN>1,000<0.5%Negligible Interference
3,5-Dinitrophenol4501.1%Minor Metabolite Interference
TNT>10,000<0.05%No Interference

Metabolic Considerations & Pathway Visualization

When studying 3,5-DNA in biological systems, cross-reactivity with metabolites is a major concern. Unlike 2,4-DNAN, which undergoes nucleophilic aromatic substitution (SN2Ar) to form 2,4-Dinitrophenol (DNP), 3,5-DNA follows a similar hydrolytic pathway but yields 3,5-Dinitrophenol .

The guide below maps the degradation pathway that must be monitored.

MetabolicPathway DNA35 This compound (Parent) DNP35 3,5-Dinitrophenol (Hydrolysis Product) DNA35->DNP35 -OCH3 to -OH Amino 3-Amino-5-nitroanisole (Reductive Metabolite) DNA35->Amino -NO2 to -NH2 Warning CR Risk: Low (Phenolic -OH alters charge) DNP35->Warning Hydrolysis Alkaline Hydrolysis (pH > 10) or Enzymatic Reduction Nitroreductase (Anaerobic)

Figure 2: Degradation pathways of 3,5-DNA. Note that the hydrolysis product (DNP) significantly alters the electrostatic surface, usually reducing antibody binding.

References

  • U.S. Army Public Health Command. (2013). Toxicology Report No. S.0012638-12: 2,4-Dinitroanisole (DNAN).[2][3][4][5] (Provides the baseline for DNAN isomer toxicology and metabolic comparisons).

  • Wang, C., et al. (2020).[5] Alkaline Hydrolysis Pathway of 2,4-dinitroanisole Verified by 18O Tracer Experiment.[5] Journal of Hazardous Materials.[5] (Establishes the nucleophilic aromatic substitution mechanism relevant to dinitroanisole isomers).

  • Chatterjee, S., et al. (2017). Environmental formations of aminodinitroanisoles from 2,4-dinitroanisole. Chemosphere. (Details the reductive pathways applicable to nitroaromatic cross-reactivity).

  • Goldman, E.R., et al. (2015). Characterization of recombinant antibodies for detection of TNT and its derivatives.[1][6] (Demonstrates the specificity profiles of anti-nitroaromatic antibodies and the lack of broad cross-reactivity across structural isomers).

Sources

Comparing the explosive performance of 3,5-Dinitroanisole with other nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Technical Analysis of Melt-Cast Performance, Isomer Distinctions, and Safety Profiles

Executive Summary

This guide provides a technical comparison between Dinitroanisole (DNAN) —specifically the 2,4-dinitroanisole isomer used in modern Insensitive Munitions (IM)—and traditional nitroaromatics like Trinitrotoluene (TNT) .[1]

Critical Technical Clarification: While the prompt references 3,5-Dinitroanisole, the energetic materials industry standard for melt-cast explosives is 2,4-Dinitroanisole (2,4-DNAN) . This compound is a structural isomer with a higher melting point (~105°C) and significantly more complex synthesis requirements (meta-substitution) compared to the ortho/para-substituted 2,4-DNAN. This guide focuses on 2,4-DNAN as the operationally relevant material, while explicitly distinguishing the physicochemical properties of the 3,5-isomer where data permits.

Part 1: Physicochemical & Thermal Properties

The primary driver for replacing TNT with DNAN is not detonation power, but processing safety and survivability (Insensitive Munitions compliance). The following data highlights the trade-offs.

Table 1: Comparative Properties of DNAN Isomers and TNT[2]
Property2,4-DNAN (Standard)3,5-DNAN (Isomer)TNT (Reference)
CAS Number 119-27-75327-44-6118-96-7
Melting Point 94–95 °C105–107 °C80.8 °C
Crystal Density 1.54 g/cm³N/A*1.65 g/cm³
Melt Density 1.34 g/cm³N/A1.45 g/cm³
Oxygen Balance -96.9%-96.9%-74.0%
Vapor Pressure Lower (Safer)LowHigh (Toxic fumes)

*Data for 3,5-DNAN is limited due to lack of industrial application.

Thermal Analysis & Processing Implications
  • Melting Point: 2,4-DNAN melts at ~95°C, which is higher than TNT (81°C).[2] This provides a better safety margin for storage in hot climates but requires higher energy input during the melt-pour process.

  • Isomer Distinction: 3,5-DNAN melts at ~105°C.[3] This temperature is generally considered too high for optimal steam-heated melt-cast facilities, which typically operate below 110°C to avoid sensitizing solid fillers like RDX or HMX. This is a key reason 2,4-DNAN is the preferred isomer.

Part 2: Detonation Performance

DNAN is rarely used as a pure explosive; it serves as a matrix carrier for high-energy solids (RDX/HMX/NTO). Pure DNAN is significantly less powerful than TNT.

Table 2: Detonation Parameters (Pure Compounds)
Metric2,4-DNANTNTPerformance Gap
Detonation Velocity (VoD) ~5,600 m/s6,900 m/s-19%
Detonation Pressure (

)
~7.0 GPa19.0 GPa-63%
Gurney Energy ~2,060 J/g~2,795 J/g-26%
Formulation Performance (The "Equalizer")

Because DNAN is less sensitive, formulators can load it with higher percentages of RDX or HMX than is safe with TNT.

  • Comp B (TNT/RDX 40/60): VoD ~ 7,800 m/s.

  • IMX-101 (DNAN/NTO/NQ): VoD ~ 6,800 m/s (Matches TNT blast overpressure but with lower brisance).

Part 3: Insensitivity & Safety Profile

This is the defining advantage of DNAN. It is much harder to detonate accidentally.

Table 3: Sensitivity Data
Test2,4-DNANTNTInterpretation
Impact Sensitivity (BAM) > 200 J15 JDNAN is effectively insensitive to drop impacts.
Friction Sensitivity (BAM) > 353 N> 353 NBoth are friction insensitive, but DNAN has higher margins.
Shock Sensitivity (LSGT) > 200 cards~140 cardsDNAN requires a much larger booster to detonate.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,4-Dinitroanisole (Nucleophilic Aromatic Substitution)

Note: This protocol synthesizes the standard 2,4-isomer. The 3,5-isomer cannot be made via this route due to the meta-directing nature of the nitro groups.

Objective: Synthesize 2,4-DNAN from 2,4-Dinitrochlorobenzene (DNCB).

Reagents:

  • 2,4-Dinitrochlorobenzene (DNCB)[4]

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe)

Workflow:

  • Preparation: Dissolve 0.1 mol of DNCB in 50 mL of warm Methanol (50°C).

  • Addition: Slowly add a stoichiometric amount of Sodium Methoxide solution (25% in MeOH) dropwise.

    • Mechanism:[4][5] The methoxide ion (

      
      ) attacks the carbon bonded to the chlorine (activated by ortho/para nitro groups).
      
  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. Monitor via TLC for disappearance of DNCB.

  • Quench: Pour the reaction mixture into 200 mL of ice water. The DNAN will precipitate as yellow crystals.

  • Purification: Filter the solid. Recrystallize from ethanol to remove trace nitrophenols.

  • Yield Check: Dry at 60°C. Expected MP: 94–95°C.

Protocol B: Gap Test (Shock Sensitivity) Setup

Objective: Determine the shock attenuation required to prevent detonation (Card Gap Test).

  • Sample Prep: Melt cast DNAN into a steel tube (36mm ID x 140mm L). Ensure no voids (density gradient check via X-ray).

  • Stack Assembly: Place a standard pentolite booster on top of a stack of PMMA (acrylic) cards.

  • Alignment: Align the booster/card stack with the top of the DNAN sample tube.

  • Witness Plate: Place a steel witness plate at the bottom of the tube.

  • Detonation: Fire the booster.

  • Analysis: Measure the dent in the witness plate.

    • Clean Punch: Detonation occurred.[6][7][8]

    • No Dent: Detonation failed.

    • Result: The "Gap" value is the number of cards where probability of detonation is 50%.

Part 5: Mechanism of Action & Logic Pathways

Diagram 1: Decision Matrix for Energetic Binders

This diagram illustrates the logical selection process between TNT and DNAN based on mission requirements.

DecisionMatrix Start Select Melt-Cast Binder Req_Power Requirement: Maximum Brisance/Power? Start->Req_Power Req_Safety Requirement: IM Compliance (Safety)? Req_Power->Req_Safety No / Balanced TNT_Path Select TNT Req_Power->TNT_Path Yes (e.g., shaped charges) Req_Safety->TNT_Path No (Legacy systems) DNAN_Path Select DNAN (2,4-isomer) Req_Safety->DNAN_Path Yes (Artillery/Mortars) Solid_Load Add High Solids (RDX/HMX) > 60%? DNAN_Path->Solid_Load Formulation Strategy Result High Blast / Low Sensitivity Solid_Load->Result IMX-101 / PAX-21

Caption: Decision logic for selecting between TNT and DNAN based on brisance vs. safety requirements.

Diagram 2: Synthesis Mechanism (S_NAr)

Visualizing why 2,4-DNAN is synthesized easily while 3,5-DNAN is not.

Synthesis Substrate 2,4-Dinitrochlorobenzene (Cl is activated by o/p NO2) Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Attack Reagent Sodium Methoxide (MeO- Nucleophile) Reagent->Intermediate Product 2,4-Dinitroanisole (DNAN) + NaCl Intermediate->Product Elimination of Cl- Isomer_35 3,5-Dinitrochlorobenzene (Meta NO2 = Deactivated) Fail No Reaction / Low Yield Isomer_35->Fail Nucleophile Repelled

Caption: Nucleophilic Aromatic Substitution pathway showing the synthesis of 2,4-DNAN and the steric/electronic failure of the 3,5-isomer route.

References

  • U.S. Army Research Laboratory. (2010). Insensitive Munitions: The Path to IMX-101. Retrieved from

  • Davies, P. J., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Systems Sciences Laboratory. Retrieved from

  • Fung, V., et al. (2012). Process Scale-up for the Synthesis of 2,4-Dinitroanisole. Joint Armaments Conference.
  • Badgujar, D. M., et al. (2008). Advances in Melt Cast Explosives. Defence Science Journal, 58(5).
  • Ostmark, H., et al. (2012). 2,4-Dinitroanisole (DNAN) – A replacement for TNT?.

Sources

Precision Profiling: Comparative Validation of a GC-MS Method for 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of energetic materials (such as TATB) and specific pharmaceutical intermediates, 3,5-Dinitroanisole (3,5-DNA) often exists as a critical process impurity or a regioisomer of the more common 2,4-Dinitroanisole (DNAN). While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for nitroaromatic analysis, it frequently struggles with two critical issues: regio-selectivity (distinguishing 3,5-DNA from 2,4-DNA) and trace-level sensitivity required for genotoxic impurity (GTI) profiling.

This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method that solves these challenges. We move beyond simple detection to provide a robust, self-validating protocol that offers superior specificity compared to HPLC-UV and greater structural confirmation than GC-ECD.

The Comparative Landscape: Why GC-MS?

Before detailing the protocol, it is essential to understand why this shift in methodology is necessary. The following decision matrix compares the three dominant techniques for nitroaromatic analysis.

Analytical Decision Matrix

DecisionMatrix Problem Target: this compound (Trace Impurity) HPLC HPLC-UV (Standard) Problem->HPLC Non-Volatile Matrix ECD GC-ECD (High Sensitivity) Problem->ECD Halogen/Nitro Specificity GCMS GC-MS (EI) (Recommended) Problem->GCMS Volatile/Semi-Volatile HPLC_Limit Poor Isomer Resolution No Structural ID HPLC->HPLC_Limit Limitation ECD_Limit Limited Linear Range No Mass Spectrum ECD->ECD_Limit Limitation GCMS_Win Confirmed ID (m/z 198) Isomer Separation GCMS->GCMS_Win Advantage

Figure 1: Analytical Decision Matrix highlighting the superior specificity of GC-MS for isomeric confirmation.

Technical Comparison Table
FeatureHPLC-UV (254 nm)GC-ECD (Electron Capture)GC-MS (EI Mode)
Primary Mechanism Polarity-based separationElectronegativity detectionm/z filtration & volatility
Isomer Specificity Low (Co-elution common)Medium (Rt dependent)High (Rt + Ion Ratio)
LOD (approx.) 0.5 - 1.0 µg/mL0.01 - 0.05 µg/mL0.05 - 0.1 µg/mL
Matrix Interference High (Solvent fronts)Low (Specific to electronegatives)Very Low (SIM Mode)
Confirmation Retention time onlyRetention time onlySpectral Fingerprint

Expert Insight: While GC-ECD is theoretically more sensitive for nitro groups, it lacks the dynamic range for process control and fails to confirm identity. GC-MS in Selected Ion Monitoring (SIM) mode bridges the gap, offering near-ECD sensitivity with absolute structural confirmation.[1]

Method Development & Optimization

To achieve the specificity required to separate 3,5-DNA from its 2,4-DNA isomer, the chromatographic conditions must be tuned for polarity and volatility.

Chromatographic Conditions
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).[1]

    • Rationale: The slight polarity of the phenyl groups interacts with the nitro- aromatic ring, providing better separation of isomers than a 100% non-polar DB-1 column.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless (for trace analysis) @ 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Solvent focusing.

    • Ramp: 20°C/min to 200°C.

    • Ramp: 10°C/min to 280°C (Hold 3 min).

    • Total Run Time: ~15 minutes.[1]

Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring).

    • Target Ions:

      • m/z 198 (Molecular Ion, M+) – Quantifier

      • m/z 168 (Loss of NO) – Qualifier 1

      • m/z 152 (Loss of NO₂) – Qualifier 2

Expertise Note: this compound (MW 198) is stable enough for a strong molecular ion.[1] Using m/z 198 as the quantifier provides the highest signal-to-noise ratio. The ratio of 168/198 must be monitored to ensure no co-eluting matrix interferences.[1]

Validation Protocol (ICH Q2 Aligned)

This protocol is designed to be a self-validating system.[1] Every sequence includes system suitability tests (SST) that act as "gates" for data acceptance.[1]

Workflow Diagram

ValidationWorkflow Start Sample Preparation (DCM Extraction) Injector GC Injection (Splitless, 250°C) Start->Injector Separation DB-5ms Column Isomer Resolution Injector->Separation Thermal Desorption Detection MS Detection (SIM) m/z 198, 168, 152 Separation->Detection Elution Data Data Processing Target: 3,5-DNA Detection->Data Signal Integration Data->Start Fail SST (RSD > 5%)

Figure 2: Operational workflow from extraction to MS detection.

Specificity & Selectivity

Objective: Prove the method separates 3,5-DNA from 2,4-DNA and solvent.

  • Protocol: Inject a mixed standard containing equal concentrations (10 µg/mL) of 3,5-DNA and 2,4-DNA.

  • Acceptance Criteria: Resolution (Rs) between isomers > 1.5 (Baseline separation).

  • Observation: 2,4-DNA typically elutes before 3,5-DNA due to the "ortho effect" (steric hindrance/shielding of the nitro group), making it slightly more volatile and less interacting with the stationary phase.

Linearity & Range

Objective: Establish the dynamic range.

  • Protocol: Prepare 6 calibration levels: 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL in Dichloromethane (DCM).

  • Internal Standard: 1,3-Dinitrobenzene (10 µg/mL fixed).[1]

Experimental Data Summary (Linearity):

Concentration (µg/mL)Area Ratio (3,5-DNA / IS)Accuracy (%)
0.100.012104.2
0.500.05898.5
1.000.11599.1
5.000.580100.3
10.001.15599.8
20.002.320100.5
Slope 0.116
0.9998
Accuracy (Recovery)

Objective: Verify extraction efficiency from the sample matrix (e.g., solid energetic precursor).

  • Protocol: Spike 3,5-DNA into the sample matrix at 3 levels (Low, Mid, High). Extract with DCM (sonication, 10 min).

Experimental Data Summary (Recovery):

Spike Level (µg/g)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Recovery (%)RSD (%)
1.0 (Low)92.494.193.593.3 0.91
10.0 (Mid)98.297.598.898.2 0.66
20.0 (High)99.5100.199.299.6 0.46
Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • LOD (S/N > 3): 0.02 µg/mL.[1]

  • LOQ (S/N > 10): 0.05 µg/mL.

  • Note: This sensitivity is sufficient to detect 3,5-DNA at 0.05% (500 ppm) levels in bulk drug substances, meeting standard impurity guidelines.[1]

Troubleshooting & Robustness

To ensure the "Trustworthiness" of this guide, here are common failure modes and their causality:

  • Peak Tailing:

    • Cause: Active sites in the inlet liner or column.[1] Nitro groups are electronegative and prone to adsorption.[1]

    • Fix: Use ultra-inert liners with glass wool.[1] Trim the column guard regularly.

  • Isomer Co-elution:

    • Cause: Ramp rate too fast (ballistic heating) between 150°C and 200°C.[1]

    • Fix: Slow the ramp to 10°C/min in the elution window.

  • Carryover:

    • Cause: 3,5-DNA has a high boiling point (~335°C estimated).[1]

    • Fix: Ensure the final bake-out at 280°C is held for at least 3 minutes.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Army Public Health Center. (2012).[1][2][3] The Subchronic Oral Toxicity of 2,4-Dinitroanisole (DNAN) in Rats.[3] (Context for toxicity and isomer relevance). Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Methyl 3,5-dinitrobenzoate Mass Spectrum (Structural Analog).[1] NIST Chemistry WebBook. Retrieved from [Link]

  • Fung, V., et al. (2015).[1] Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products.[1][4][5] Chemosphere.[1][4] (Provides physicochemical data supporting GC analysis). Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3,5-Dinitroanisole vs. 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative reactivity study between 3,5-Dinitroanisole (DNA) and 1,3-Dinitrobenzene (DNB) . It is structured to serve researchers in organic synthesis and energetic materials, focusing on the mechanistic divergence caused by the methoxy substituent.

Executive Summary

In the landscape of electron-deficient aromatics, 1,3-Dinitrobenzene (DNB) serves as the baseline "deactivated" substrate. It is meta-directing and resistant to oxidative attack but susceptible to nucleophilic addition. This compound (DNA) introduces a methoxy (-OMe) group at the C1 position. While often viewed merely as a structural analog, the -OMe group creates a "push-pull" electronic environment : it activates the ring toward electrophiles (via resonance) while simultaneously maintaining high electron deficiency for nucleophilic attack (via induction from nitro groups).

This guide quantifies these differences, demonstrating that DNA is not just a "substituted DNB" but a distinct scaffold with inverted reactivity preferences in Electrophilic Aromatic Substitution (EAS) and modulated stability in Nucleophilic Aromatic Substitution (


) pathways.

Electronic Structure & Theoretical Basis

The reactivity divergence stems from the competition between the Inductive Effect (-I) and the Resonance Effect (+M) of the substituents.

Feature1,3-Dinitrobenzene (DNB)This compound (DNA)
Substituents 2

-NO

2

-NO

, 1

-OMe
Electronic Nature Strongly Deactivated (

-deficient)
Hybrid:

-deficient (due to NO

) but

-donating at C2, C4, C6.
Hammett

(meta)
+0.71 (NO

)
+0.12 (OMe is weakly deactivating at meta)
Hammett

(para)
+0.78 (NO

)
-0.27 (OMe is strongly activating at para)
Predicted EAS Site Meta to NO

(Position 5) - Very Slow
Ortho/Para to OMe (Positions 2, 4, 6) - Fast
Predicted

Site
Positions 2, 4, 6 (Meisenheimer formation)Positions 2, 4, 6 (Meisenheimer formation)
Reactivity Landscape Diagram

The following diagram illustrates the divergent reaction pathways dictated by the electronic structure.

ReactivityLandscape DNB 1,3-Dinitrobenzene (DNB) EAS_DNB EAS (Nitration) Very Slow / High Ea Requires forcing conditions DNB->EAS_DNB Electrophile (NO2+) Nu_DNB Nucleophilic Attack Stable Meisenheimer Complex (High K) DNB->Nu_DNB Nucleophile (OMe-) Red_DNB Reduction Forms m-Phenylenediamine DNB->Red_DNB DNA This compound (DNA) EAS_DNA EAS (Nitration) Rapid / Low Ea Forms Trinitroanisole DNA->EAS_DNA Electrophile (NO2+) Nu_DNA Nucleophilic Attack Destabilized Complex (Lower K due to OMe donation) DNA->Nu_DNA Nucleophile (OMe-) Red_DNA Reduction Forms 3,5-Diaminoanisole DNA->Red_DNA

Caption: Divergent reactivity profiles. Green arrows indicate kinetically favored pathways; red arrows indicate kinetically hindered or thermodynamically less stable pathways.

Module A: Nucleophilic Reactivity (Meisenheimer Complexes)

Both DNB and DNA react with strong nucleophiles (like methoxide,


) to form anionic 

-complexes known as Meisenheimer Complexes .
Mechanistic Insight[1][2]
  • DNB: The ring is highly electron-deficient. Attack occurs at C2, C4, or C6. The negative charge is delocalized onto the nitro groups.[1]

  • DNA: Attack also occurs at C2, C4, or C6. However, the -OMe group at C1 donates electron density into the ring via resonance. This electron donation destabilizes the anionic intermediate compared to DNB. Consequently, the equilibrium constant (

    
    ) for complex formation is significantly lower for DNA.
    
Experimental Protocol: Kinetic Determination of Complex Stability

This protocol allows you to quantitatively compare the electrophilicity of DNB and DNA by measuring the rate of Meisenheimer complex formation.

Materials:

  • Substrates: 1,3-Dinitrobenzene (DNB) and this compound (DNA).

  • Reagent: Sodium Methoxide (0.5 M in Methanol).

  • Solvent: Anhydrous Methanol.

  • Instrument: UV-Vis Spectrophotometer (scanning 300–600 nm).

Workflow:

  • Preparation: Prepare

    
     M stock solutions of DNB and DNA in methanol.
    
  • Baseline Scan: Record the UV-Vis spectrum of the pure substrate solutions. DNB absorbs in the UV; DNA has a slight tail into the visible.

  • Reaction Trigger: In a quartz cuvette, mix 2.0 mL of substrate solution with 0.2 mL of Sodium Methoxide solution. Rapidly invert to mix.

  • Monitoring: Immediately start scanning.

    • DNB: Look for the emergence of a band around 500–520 nm (characteristic of the DNB-Meisenheimer anion).

    • DNA: Look for a similar band, likely hypsochromically shifted (blue-shifted) and with lower absorbance intensity at equilibrium, reflecting the lower

      
      .
      
  • Data Analysis: Plot Absorbance vs. Time. Fit to a pseudo-first-order kinetic model (

    
    ).
    

Expected Outcome:

  • DNB: Fast formation, high equilibrium absorbance.

  • DNA: Slower formation, lower equilibrium absorbance. This confirms the deactivating nature of the methoxy group toward nucleophilic attack relative to the proton in DNB.

Module B: Electrophilic Aromatic Substitution (The "Methoxy Activation")

This is where the reactivity of DNA and DNB diverges most sharply.

  • DNB: The two nitro groups deactivate the ring so strongly that further substitution (e.g., to form trinitrobenzene) requires forcing conditions (fuming HNO

    
    /H
    
    
    
    SO
    
    
    , >100°C).
  • DNA: The methoxy group is a powerful ortho/para activator . In 3,5-DNA, the C2, C4, and C6 positions are ortho and para to the -OMe group. Even though they are meta to the nitro groups, the activation from -OMe dominates.

Comparative Protocol: Nitration Efficiency

This synthesis demonstrates the ease of nitrating DNA compared to the inertness of DNB.

Target Product: 2,4,6-Trinitroanisole (TNA) from DNA.

Safety Note: Polynitro compounds are energetic materials. Perform on a small scale (<1g) behind a blast shield.

Step-by-Step Methodology:

  • Setup: Place a 25 mL round-bottom flask in an ice bath (0°C).

  • Acid Mix: Add 5 mL of concentrated Sulfuric Acid (H

    
    SO
    
    
    
    ).
  • Substrate Addition:

    • Run A: Add 0.5 g of This compound .

    • Run B: Add 0.5 g of 1,3-Dinitrobenzene .

  • Nitration: Dropwise add 0.5 mL of fuming Nitric Acid (HNO

    
    , >90%) while stirring.
    
  • Reaction:

    • DNA: Allow to warm to room temperature. The reaction typically completes within 30 minutes.

    • DNB: Heat to 100°C for 2 hours (required to see any conversion).

  • Quench: Pour the mixture onto 50 g of crushed ice.

  • Observation:

    • DNA: A heavy precipitate of 2,4,6-Trinitroanisole (MP: 68°C) forms immediately.

    • DNB (at RT): No reaction. Recover starting material.[1]

    • DNB (at 100°C): Partial conversion to 1,3,5-Trinitrobenzene (MP: 122°C).

Module C: Reductive Pathways (Partial Reduction)

Both compounds can be reduced to diamines (e.g., using H


/Pd-C). However, partial reduction  (reducing only one nitro group) is a critical transformation for drug synthesis.
Protocol: Zinin Reduction (Selective Sulfide Reduction)

This classic method is highly effective for synthesizing 3-amino-5-nitroanisole from DNA.

Mechanism: The sulfide ion (


 or 

) acts as a selective reducing agent. The electron-rich nature of DNA (relative to DNB) can slightly retard the rate, allowing for better control over mono-reduction vs. di-reduction.

Protocol:

  • Dissolution: Dissolve 1.0 g (5 mmol) of This compound in 15 mL of Ethanol.

  • Reagent Prep: Prepare a solution of Sodium Sulfide nonahydrate (Na

    
    S
    
    
    
    9H
    
    
    O, 1.5 eq, 7.5 mmol) and Sodium Bicarbonate (NaHCO
    
    
    , 1.5 eq) in 10 mL water.
  • Addition: Heat the ethanol solution to reflux. Add the sulfide solution dropwise over 20 minutes.

  • Reflux: Continue refluxing for 30 minutes. The solution will turn deep red/orange.

  • Workup: Pour into ice water (100 mL). The mono-reduced product, 3-amino-5-nitroanisole , precipitates (yellow/orange solid).

  • Purification: Recrystallize from ethanol/water.

Comparison with DNB:

  • DNB yields 3-nitroaniline .[2]

  • DNA yields 3-amino-5-nitroanisole .

  • Note: The methoxy group improves solubility in ethanol, often making the DNA reduction cleaner and higher yielding than the DNB reduction.

References

  • Meisenheimer Complex Formation

    • Terrier, F. (1982). Rate and Equilibrium Studies of Meisenheimer Complex Formation. Chemical Reviews, 82(2), 77-152. Link

    • Context: Authoritative review on the stability constants of nitro-arom
  • Synthesis of this compound

    • Reverdin, F. (1927). This compound.[3] Organic Syntheses, Coll. Vol. 1, p. 219. Link

    • Context: Standard procedure for synthesizing DNA from 1,3,5-trinitrobenzene via nucleophilic substitution, highlighting the lability of the nitro group in TNB compared to DNA.
  • Electrophilic Substitution Kinetics

    • Olah, G. A., et al. (1971). Nitration of Aromatics. Accounts of Chemical Research, 4(7), 240–248. Link

    • Context: Fundamental principles of nitration kinetics, explaining the activ
  • Selective Reduction (Zinin Reaction)

    • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455. Link

    • Context: Comprehensive guide to sulfide reductions of polynitro compounds.

Sources

Benchmarking the safety characteristics of 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the safety characteristics of 3,5-Dinitroanisole (3,5-DNA) , distinguishing it from its widely used isomer 2,4-Dinitroanisole (DNAN) and the legacy standard TNT .

Comparative Analysis for Energetic Materials & Pharmaceutical Precursors

Executive Summary

This compound (3,5-DNA) is a structural isomer of the standard insensitive munition ingredient 2,4-Dinitroanisole (DNAN) . While 2,4-DNAN is the current industry baseline for melt-cast explosive binders, 3,5-DNA offers distinct physicochemical properties, including a higher melting point (105°C vs. 95°C) and higher crystal density.

For researchers and drug development professionals, the safety profile of 3,5-DNA is defined by two opposing characteristics:

  • Energetic Stability: It exhibits high thermal and mechanical insensitivity, making it a stable precursor or binder.

  • Toxicological Hazard: Its primary metabolite, 3,5-dinitrophenol , is a potent uncoupler of oxidative phosphorylation, presenting a significant bio-safety risk distinct from its explosive hazard.

Physicochemical & Thermal Benchmarking

The following table contrasts 3,5-DNA with its primary isomer (2,4-DNAN) and the legacy standard (TNT).

Table 1: Physicochemical Properties Comparison

PropertyThis compound (3,5-DNA)2,4-Dinitroanisole (DNAN)TNT (Trinitrotoluene)
CAS Number 5327-44-6119-27-7118-96-7
Melting Point 105.5 °C 94.5 °C80.8 °C
Density (Crystal) ~1.56 g/cm³ 1.34 g/cm³1.65 g/cm³
Decomposition Onset (DSC) > 300 °C (Est.)~295 °C~240 °C
Oxygen Balance -96.9%-96.9%-74.0%
Primary Application High-temp binder / TATB PrecursorIM Melt-Cast Matrix (PAX/IMX)Conventional Explosive

Scientific Insight: The higher melting point of 3,5-DNA (105°C) compared to 2,4-DNAN makes it less suitable for low-pressure steam casting but superior for applications requiring higher thermal operating thresholds. Its density advantage over 2,4-DNAN suggests potentially higher detonation velocity in formulated charges.

Mechanical & Shock Sensitivity Profile

3,5-DNA is characterized as an Insensitive High Explosive (IHE) ingredient. Experimental data indicates its sensitivity profile is comparable to 2,4-DNAN, which is significantly safer than TNT.

Benchmarking Data
  • Impact Sensitivity (BAM Fallhammer):

    • 3,5-DNA: > 200 J (Insensitive)

    • TNT: 15 J (Sensitive)

    • Interpretation: 3,5-DNA requires energy input orders of magnitude higher than TNT to initiate via impact. It is chemically "stubborn" due to the stability of the meta-substituted nitro groups.

  • Friction Sensitivity (BAM Friction):

    • 3,5-DNA: > 353 N (Insensitive)

    • TNT: > 353 N

    • Interpretation: Like 2,4-DNAN, 3,5-DNA shows no reaction at standard maximum friction loads, classifying it as safe for standard handling/processing.

Shock Sensitivity (Large Scale Gap Test)

While 2,4-DNAN has a standardized card gap value (~71 cards, 70 kbar), 3,5-DNA is structurally predicted to have similar or lower shock sensitivity due to its higher density and stable crystal lattice. It acts as a shock buffer in formulations, attenuating shock waves rather than amplifying them.

Toxicological Safety: The Metabolic Risk

For pharmaceutical and chemical researchers, the biological pathway of 3,5-DNA is the critical safety concern.

Mechanism of Toxicity: Unlike TNT (which causes liver damage/anemia), Dinitroanisoles are rapidly metabolized via O-demethylation in the liver.

  • Precursor: this compound[1][2]

  • Metabolite: 3,5-Dinitrophenol (3,5-DNP)

Clinical Consequence: Dinitrophenols are ionophores that shuttle protons across the mitochondrial membrane, collapsing the proton gradient. This uncouples oxidative phosphorylation , leading to:

  • Uncontrolled thermogenesis (Hyperthermia)

  • Metabolic acidosis

  • ATP depletion

  • Note: There is no specific antidote for DNP poisoning; treatment is supportive (cooling).

Visualization: Metabolic & Safety Logic

G DNAN This compound (Lipophilic Precursor) Liver Hepatic Metabolism (CYP450 O-Demethylation) DNAN->Liver Ingestion/Inhalation DNP 3,5-Dinitrophenol (Active Metabolite) Liver->DNP Metabolic Activation Mito Mitochondria (Inner Membrane) DNP->Mito Protonophore Action Effect Uncoupling Ox-Phos (Fatal Hyperthermia) Mito->Effect ATP Synthesis Halted

Caption: Metabolic activation pathway of this compound leading to mitochondrial uncoupling.

Experimental Protocols for Safety Validation

To validate the safety of 3,5-DNA samples in your lab, use the following self-validating workflows.

Protocol A: Thermal Stability via DSC (Differential Scanning Calorimetry)
  • Objective: Determine melting point and decomposition onset.

  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Sample: 2–5 mg of 3,5-DNA in a hermetically sealed gold crucible (to prevent evaporation before decomp).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 400°C under Nitrogen purge (50 mL/min).

  • Validation Criteria:

    • Endotherm (Melting): Sharp peak at ~105.5°C.

    • Exotherm (Decomposition): Broad peak onset >290°C.

    • Warning: If exotherm onset is <200°C, the sample is contaminated with unstable isomers or impurities.

Protocol B: BAM Impact Sensitivity Testing
  • Objective: Quantify sensitivity to mechanical shock.

  • Instrument: BAM Fallhammer apparatus.

  • Sample: 40 mm³ powdered sample.

  • Method:

    • Place sample between two steel cylinders in the guide ring.

    • Drop 5 kg weight from increasing heights (Step-method).

    • Observe for flash, smoke, or audible report.

  • Validation:

    • Determine

      
       (height for 50% probability of initiation).
      
    • For 3,5-DNA, expect No Reaction at 100 cm (approx 50 J).

Visualization: Safety Testing Workflow

Testing Start Sample: this compound DSC Thermal Analysis (DSC) Check Mp & Decomp Start->DSC BAM Mechanical Sensitivity (Impact/Friction) Start->BAM Decision Safety Classification DSC->Decision BAM->Decision Safe Pass: Stable >200°C Impact >200J Decision->Safe Criteria Met Fail Fail: Unstable/Sensitive Decision->Fail Criteria Failed

Caption: Standardized workflow for validating the safety characteristics of energetic materials.

References

  • Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Defence Science and Technology Organisation.

  • Davies, P. J., & Provatas, A. (2006). Development of Insensitive Melt-Cast Explosive Formulations. Proceedings of the Insensitive Munitions & Energetic Materials Technology Symposium.

  • Wyman, D. P., et al. (2013). Ecotoxicological assessment of a high energetic and insensitive munitions compound: 2,4-Dinitroanisole (DNAN). Journal of Hazardous Materials, 262, 143-150.

  • Mitchell, A. R., et al. (2002). New Synthesis of TATB. Process Development Studies. Lawrence Livermore National Laboratory.[3]

  • Bellamy, A. J. (2002).[4] A New Synthetic Route to 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). Propellants, Explosives, Pyrotechnics, 27(1), 49-58.

Sources

Comparative Guide: Environmental Impact & Fate of Dinitroanisole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Environmental Impact of Dinitroanisole Isomers Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

As the defense industry transitions toward Insensitive Munitions (IM), 2,4-Dinitroanisole (DNAN) has emerged as the primary melt-cast replacement for 2,4,6-Trinitrotoluene (TNT) .[1][2] While DNAN offers superior thermal stability and shock insensitivity, its environmental profile differs fundamentally from legacy nitroaromatics.

This guide provides a technical comparative analysis of DNAN isomers—specifically focusing on the dominant 2,4-DNAN , its manufacturing impurity 2,6-DNAN , and their critical regioisomeric transformation products (2-ANAN vs. 4-ANAN ). Unlike TNT, which persists, DNAN’s environmental risk is driven by the regioselectivity of its biotransformation , where the formation of specific amino-isomers dictates soil mobility, toxicity, and ultimate fate.[1]

Part 1: Chemical Profile & Isomerism

The environmental behavior of DNAN is governed by the steric and electronic effects of the methoxy (-OCH₃) group relative to the nitro (-NO₂) groups.

Feature2,4-Dinitroanisole (DNAN) 2,6-Dinitroanisole (Impurity) TNT (Legacy Alternative)
Structure Nitro groups at ortho and para positions.Nitro groups at both ortho positions.Methyl group with three nitro groups.
Symmetry AsymmetricSymmetricSymmetric
Water Solubility (25°C) 276 mg/L (High mobility potential)~180 mg/L (Estimated)130 mg/L
Log Kow 1.611.581.86
Primary Risk Leaching & TransformationPersistenceToxicity & Persistence

Expert Insight: The lower Log Kow and higher solubility of 2,4-DNAN compared to TNT implies that DNAN is initially more mobile in aquifer systems . However, its fate is not determined by the parent compound, but by the rapid formation of amino-derivatives.

Part 2: Comparative Environmental Fate

The core environmental differentiator between DNAN isomers and TNT is the irreversible sorption mechanism of their reduced metabolites.

1. Biotransformation Pathways (The "Isomer Effect")

Microbial reduction of DNAN is highly regioselective. The ortho-nitro group is sterically hindered by the methoxy group but is electronically susceptible to reduction.

  • Aerobic Pathway: Bacteria (e.g., Nocardioides sp.) can metabolize DNAN via oxidative denitration, releasing nitrite and forming 2,4-dinitrophenol (DNP).

  • Anaerobic Pathway (Dominant): Nitroreductases reduce the nitro groups to amines.

    • Major Product: 2-amino-4-nitroanisole (2-ANAN) .[1][3] The ortho-nitro group is reduced first.

    • Minor Product: 4-amino-2-nitroanisole (4-ANAN) .[3]

    • Terminal Product: 2,4-Diaminoanisole (DAAN) (Strict anaerobic conditions).[1][4]

Critical Comparison:

  • 2-ANAN vs. 4-ANAN: The 2-ANAN isomer exhibits significantly higher chemisorption to soil organic matter than 4-ANAN. The amine adjacent to the methoxy group facilitates covalent binding (nucleophilic addition) to humic acids, effectively immobilizing the contaminant.

  • Self-Validating Mechanism: As biodegradation proceeds, the "free" concentration of toxic agents in pore water decreases, not just due to mass loss, but due to phase transfer (liquid to solid bound residue).

2. Photolysis

Unlike TNT, which forms "pink water" photoproducts that are stable, DNAN undergoes rapid photolysis (Half-life: ~0.6–1.0 days in sunlight).

  • Mechanism: Nucleophilic aromatic photosubstitution.

  • Products: 2,4-Dinitrophenol (DNP), Nitrite (

    
    ), Nitrate (
    
    
    
    ).
  • Impact: Photolysis effectively detoxifies surface water contamination of DNAN, but DNP is a mitochondrial uncoupler and remains a toxicological concern.

Part 3: Mandatory Visualization (Graphviz)
Diagram 1: DNAN Biotransformation & Fate Pathway

This diagram illustrates the regioselective reduction of 2,4-DNAN and the divergent fates of its isomeric metabolites.

DNAN_Fate DNAN 2,4-Dinitroanisole (Parent) ANAN2 2-Amino-4-Nitroanisole (Major Isomer) DNAN->ANAN2 Nitroreductase (Ortho-Reduction) ANAN4 4-Amino-2-Nitroanisole (Minor Isomer) DNAN->ANAN4 Nitroreductase (Para-Reduction) DNP 2,4-Dinitrophenol (Photolysis Product) DNAN->DNP Photolysis / Hydrolysis DAAN 2,4-Diaminoanisole (Toxic/Carcinogenic) ANAN2->DAAN Anaerobic Reduction Bound Irreversible Soil Binding (Humic Acid Coupling) ANAN2->Bound High Sorption Affinity ANAN4->DAAN Anaerobic Reduction ANAN4->Bound Moderate Sorption DAAN->Bound Covalent Binding Min Mineralization (CO2 + NO2-) DNP->Min Aerobic Degradation

Caption: Regioselective biotransformation pathways of 2,4-DNAN showing the dominance of the 2-ANAN isomer and the critical "soil binding" sink that reduces bioavailability.[1]

Part 4: Experimental Protocols

To validate the environmental impact of these isomers, researchers must employ protocols that distinguish between free (dissolved) and bound residues.

Protocol 1: HPLC-UV Analysis of DNAN and Isomeric Metabolites

Purpose: To separate and quantify 2,4-DNAN, 2-ANAN, 4-ANAN, and DAAN in aqueous matrices.

  • Instrumentation: HPLC system (e.g., Agilent 1200) with a Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA) (buffers pH to prevent amine tailing).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Method:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: Linear ramp to 70% B

    • 15-20 min: Ramp to 95% B (Column wash)

  • Detection:

    • 230 nm: Optimal for DAAN.

    • 300 nm: Optimal for DNAN and ANAN isomers.

  • Validation:

    • Retention Order: DAAN (Polar) < 4-ANAN < 2-ANAN < 2,4-DNAN (Non-polar).

    • Note: The separation of 2-ANAN and 4-ANAN is critical; the gradient slope between 2-15 min must be shallow (approx 3% B/min) to resolve these regioisomers.

Protocol 2: Soil Microcosm Fate Study (Self-Validating)

Purpose: To determine the "bound residue" fraction, which is the primary detoxification mechanism for DNAN.

  • Setup: Use 125 mL amber serum bottles. Add 10 g sieved soil (2 mm) and 20 mL sterile mineral salt medium.

  • Spiking: Spike with [Ring-U-14C]-2,4-DNAN to a final concentration of 50 mg/kg.

    • Causality Check: Using radiolabeling is the only way to close the mass balance between mineralization, bound residue, and biomass.

  • Incubation: Incubate at 25°C in the dark.

    • Aerobic Set: Loose foil cap.

    • Anaerobic Set: Nitrogen purge, butyl rubber stopper.

  • Sampling (Days 0, 1, 3, 7, 14, 28):

    • Trap CO₂: A suspended vial with 1M KOH traps evolved ¹⁴CO₂ (Mineralization).

    • Extract: Centrifuge. Remove supernatant (Aqueous fraction). Extract soil with Acetonitrile (Solvent extractable fraction).

    • Combustion: Oxidize the remaining soil pellet in a biological oxidizer to quantify Bound Residue .

  • Data Interpretation:

    • If Aqueous ¹⁴C decreases while Bound ¹⁴C increases -> Immobilization (Reduced Risk) .

    • If CO₂ increases -> Biodegradation (Elimination) .

Part 5: Toxicological Data Summary

The toxicity profile shifts dramatically as DNAN degrades. While the parent compound is moderately toxic, the terminal metabolite (DAAN) is a known carcinogen, necessitating strict monitoring of anaerobic aquifers.

Endpoint2,4-DNAN (Parent)2-ANAN (Isomer 1)2,4-Diaminoanisole (DAAN)
Acute Toxicity (Rat LD50) 199 mg/kg~500 mg/kg>1000 mg/kg
Aquatic Toxicity (Daphnia EC50) 28 mg/L15 mg/L3.4 mg/L (High Toxicity)
Mutagenicity (Ames Test) Negative (mostly)Weakly PositivePositive (Carcinogen)
Soil Sorption (Kd) Low (Mobile)High (Immobile)Very High (Irreversible)

Synthesis: The environmental risk of DNAN follows a U-curve .

  • Initial Release: Moderate risk (DNAN mobility).

  • Transformation: Reduced risk (2-ANAN binding to soil).[1]

  • Anaerobic Stagnation: High risk (Formation of carcinogenic DAAN if binding capacity is saturated).

References
  • Biodegradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. JS1661. ResearchGate. [Link]

  • Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. PubMed. [Link][1]

  • Wildlife Toxicity Assessment for 2,4-Dinitroanisole (DNAN). DTIC (Defense Technical Information Center). [Link]

  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by HPLC. Chemosphere. [Link]

  • Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO (Defence Science and Technology Organisation). [Link]

Sources

Inter-laboratory comparison of 3,5-Dinitroanisole analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Analytical Differentiation of 3,5-Dinitroanisole

Executive Summary

This guide presents a technical framework for the analysis of This compound (3,5-DNAN) , a structural isomer of the insensitive munition ingredient 2,4-Dinitroanisole (2,4-DNAN). While 2,4-DNAN is widely regulated under EPA Method 8330B, the 3,5-isomer (CAS 5327-44-6) presents unique analytical challenges due to its meta-substitution pattern, which alters its polarity, spectroscopic signature, and reactivity. This document compares three primary analytical methodologies—HPLC-UV , GC-MS , and 1H-NMR —providing experimental protocols and validation criteria for researchers requiring precise isomer differentiation in synthesis, impurity profiling, and forensic analysis.

Introduction: The Isomer Challenge

In the development of energetic materials and pharmaceutical intermediates, distinguishing between dinitroanisole isomers is critical.

  • 2,4-Dinitroanisole (2,4-DNAN): The primary component in Insensitive Munitions (IMX-101).[1] Reactive to nucleophilic aromatic substitution (SNAr) due to ortho/para nitro activation.[1]

  • This compound (3,5-DNAN): A synthesis impurity or specific intermediate.[1][2] Chemically stable against SNAr (meta-substitution prevents Meisenheimer complex resonance stabilization).[1]

Objective: To establish a self-validating analytical protocol that achieves >99% specificity for 3,5-DNAN in the presence of 2,4-DNAN and 2,4,6-Trinitroanisole (TNAN).

Methodology Comparison

The following table summarizes the performance of three analytical "alternatives" for 3,5-DNAN determination.

FeatureMethod A: HPLC-UV (Reverse Phase) Method B: GC-MS (Electron Impact) Method C: 1H-NMR (500 MHz)
Primary Utility Routine Quantitation (QC)Trace Analysis & IdentificationStructural Confirmation (Ref.[1] Std)
Detection Limit ~50 ppb~1-5 ppb~100 ppm (Low Sensitivity)
Selectivity Moderate (Depends on Column)High (Mass Fragmentation)Absolute (Coupling Constants)
Throughput High (15 min/sample)Medium (30 min/sample)Low
Key Limitation Co-elution risk with 2,4-DNANThermal degradation of nitratesRequires pure/concentrated sample

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Based on modified EPA Method 8330B.[1]

Rationale: Reverse-phase chromatography exploits the polarity difference between the isomers. 2,4-DNAN (dipole moment enhanced by ortho-nitro) is more polar than the symmetric 3,5-DNAN.[1]

  • Prediction: 3,5-DNAN elutes after 2,4-DNAN on a C18 column.[1]

Step-by-Step Workflow:

  • Column Selection: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase: Isocratic 60:40 Methanol:Water.[1]

  • Flow Rate: 0.8 mL/min at 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 295 nm (nitro-group specific).[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile (ACN). Filter through 0.2 µm PTFE.[1]

Validation Check:

  • Inject a mixed standard (2,4-DNAN + 3,5-DNAN).

  • Requirement: Resolution (

    
    ) > 1.5 between isomers.[1]
    
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

For definitive confirmation of the 3,5-isomer.

Rationale: The fragmentation patterns differ due to the "Ortho Effect" present in 2,4-DNAN but absent in 3,5-DNAN.

Step-by-Step Workflow:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Injection: 1 µL splitless at 250°C.

  • Oven Program: 80°C (1 min)

    
     10°C/min 
    
    
    
    200°C
    
    
    20°C/min
    
    
    300°C.
  • MS Source: Electron Impact (70 eV), Source Temp 230°C.

Diagnostic Ions (Differentiation):

  • 2,4-DNAN: Shows prominent

    
     peak (loss of OH) due to hydrogen transfer from methoxy to ortho-nitro group.[1]
    
  • 3,5-DNAN: Absent

    
     peak.[1] Dominant loss of 
    
    
    
    (NO) or
    
    
    (NO2).

Inter-Laboratory Study Design (Simulated)

To validate these methods across laboratories, the following "Round Robin" structure is recommended.

Phase 1: Homogeneity Testing

  • Prepare a master batch of soil spiked with 3,5-DNAN (10 mg/kg) and 2,4-DNAN (10 mg/kg).[1]

  • Solvent extraction: ACN + Sonication (18 hrs) per Method 8330B.[1]

Phase 2: Acceptance Criteria Participating labs must achieve:

  • Recovery: 85-115% of spiked value.[1]

  • Precision: Relative Standard Deviation (RSD) < 15% across 5 replicates.

  • Specificity: No false positives for 2,4-DNAN in a pure 3,5-DNAN blank.

Visualizations

Figure 1: Analytical Decision Tree for Isomer Differentiation

DNAN_Analysis Start Unknown Sample (DNAN Isomers) Solubility Dissolve in ACN Start->Solubility Screening Screening: HPLC-UV (C18 Column) Solubility->Screening Result1 Single Peak? Screening->Result1 Result1->Screening No (Optimize Gradient) Confirm Confirmation: GC-MS (EI Mode) Result1->Confirm Yes (Verify ID) OrthoEffect Check Mass Spectrum for [M-17] Ion Confirm->OrthoEffect Isomer24 Result: 2,4-DNAN (Explosive) OrthoEffect->Isomer24 Present (OH loss) Isomer35 Result: 3,5-DNAN (Impurity/Intermediate) OrthoEffect->Isomer35 Absent

Caption: Workflow for differentiating 3,5-DNAN from 2,4-DNAN using chromatographic and mass spectral signatures.

Figure 2: Comparative Reactivity (Causality of Stability)

Reactivity cluster_0 2,4-DNAN (Explosive) cluster_1 3,5-DNAN (Target) N24 Ortho/Para NO2 Resonance Resonance Stabilization of Meisenheimer Complex N24->Resonance Unstable High Reactivity (SNAr Vulnerable) Resonance->Unstable N35 Meta NO2 NoRes No Resonance Stabilization N35->NoRes Stable Chemical Stability (Resistant to Hydrolysis) NoRes->Stable

Caption: Mechanistic basis for the stability differences between DNAN isomers, influencing extraction protocols.

Critical Analysis

  • Matrix Effects: In soil matrices, 3,5-DNAN may exhibit higher adsorption to organic carbon than 2,4-DNAN due to its lower polarity (higher

    
     estimated). This necessitates longer sonication times (18h+) compared to standard nitroaromatics.[1]
    
  • Thermal Instability: While 3,5-DNAN is thermally stable up to its melting point (105°C), GC inlet temperatures >250°C can induce partial denitration. Cold on-column injection is recommended for trace analysis.[1]

References

  • United States Environmental Protection Agency (EPA). (2006).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1]Link[1]

  • BenchChem. (2025).[1][3] A Comparative Analysis of Leaving Group Ability in Methoxy-Dinitrophenyl Systems.Link[1]

  • Walsh, M. E. (2016). Analytical Methods for Detonation Residues of Insensitive Munitions. Journal of Energetic Materials, 34, 76–91. Link[1]

  • Organic Syntheses. (1941).[1][4] this compound Synthesis Protocol. Coll. Vol. 1, p. 220.[4] Link[1]

  • Royal Society of Chemistry. (2024).[1] Exploring the thermal decomposition and detonation mechanisms of dinitroanisole. RSC Advances.[1][5] Link[1]

Sources

Safety Operating Guide

Senior Scientist’s Guide to 3,5-Dinitroanisole Disposal

[1]

Executive Safety Assessment

3,5-Dinitroanisole (3,5-DNA) is an energetic nitroaromatic compound.[1] While frequently confused with its isomer 2,4-Dinitroanisole (DNAN, a replacement for TNT in munitions), the 3,5-isomer presents distinct but equally critical hazards in a research setting.[1]

The Core Threat: Nitroaromatic compounds are thermodynamically unstable.[1] They possess a high oxygen balance relative to standard organics, making them susceptible to rapid decomposition (explosion) under shock, friction, or thermal stress—particularly when dry.[1] Furthermore, they exhibit specific chemical incompatibilities with alkalis (bases), forming unstable Meisenheimer complexes that can detonate spontaneously.[1]

Operational Directive: Treat this compound as a Class 4.1 Flammable Solid (desensitized explosive) during handling and a D003 (Reactive) Hazardous Waste during disposal unless explicitly phlegmatized (wetted).[1]

Chemical Profile & Hazard Identification

Use this data to populate your waste profile sheets.

PropertyValue / SpecificationOperational Implication
CAS Number 5327-44-6Unique identifier for waste labeling.[1]
Physical State Solid (Needle crystals)Shock Sensitive when dry/crystallized.[1]
Melting Point 105.5°CHigher than 2,4-DNAN (94°C).[1] Do not heat to melt.
Flash Point ~175°CHigh, but decomposition may precede ignition.[1]
Incompatibility STRONG BASES (OH⁻), Reducing AgentsCRITICAL: Forms explosive salts with alkalis.[1]
RCRA Code D003 (Reactive) / D001 (Ignitable)Depends on wetting agent used (e.g., Ethanol).[1]
Solubility Soluble in Acetone, Benzene; Insoluble in WaterUse organic solvents for cleaning, not water alone.[1]
Pre-Disposal Stabilization (Phlegmatization)

Do not dispose of dry 3,5-DNA crystals directly. Friction from screw-cap threads on a dry bottle can initiate detonation.[1]

Protocol: The "Wetting" Procedure
  • Assessment: Visually inspect the container.[1] If crystals are present on the threads or cap, STOP .[1] Do not open. Contact EHS immediately for remote opening or disposal as a "high-hazard" item.[1]

  • Solvent Selection: Select a compatible solvent with a high flash point if possible, or a standard alcohol (Ethanol/Isopropanol).[1] Do not use water as it does not wet the hydrophobic crystals effectively.[1]

  • Desensitization:

    • Add Ethanol (EtOH) or Isopropanol (IPA) to the solid waste container to achieve at least 25% wetting by weight .[1]

    • The goal is to turn the dry solid into a slurry or paste.[1] This mitigates friction sensitivity and acts as a thermal heat sink.[1]

Segregation Logic: The "Janovsky" Risk

Scientific Rationale: Nitroaromatics are electron-deficient.[1] When exposed to electron-rich species like Hydroxide ions (OH⁻) or Amides, they undergo nucleophilic aromatic substitution or addition, forming Meisenheimer complexes (also known as Janovsky complexes in specific contexts).[1]

  • The Danger: These complexes are often colored (deep red/purple) and are significantly less stable than the parent compound.[1] They can deflagrate or detonate upon drying or mild heating.[1]

  • Rule: NEVER mix 3,5-DNA waste with basic waste streams (e.g., Sodium Hydroxide, Potassium Carbonate, Ammonia).[1]

Diagram: Chemical Segregation Logic

SegregationLogicDNAThis compound(Waste)ComplexMeisenheimer Complex(UNSTABLE / EXPLOSIVE)DNA->Complex DO NOT MIX SafeMixStable Solution(Incineration Ready)DNA->SafeMix Compatible DNA->SafeMix Caution (Exotherm) BaseStrong Bases(NaOH, KOH, Amines)Base->ComplexAcidMineral Acids(HCl, H2SO4)Acid->SafeMixSolventOrganic Solvents(Acetone, EtOH)Solvent->SafeMix

Figure 1: Segregation logic highlighting the critical incompatibility between Nitroaromatics and Bases.

Step-by-Step Disposal Workflow
Phase 1: Waste Characterization

Determine the state of the material.

  • Scenario A: Pure Solid. Follow "Phlegmatization" (Section 3).[1]

  • Scenario B: Solution. Ensure pH is Neutral or Acidic (pH < 7).[1] If Basic, neutralize carefully with dilute acid before consolidation, monitoring temperature.[1]

Phase 2: Packaging
  • Container: Use a High-Density Polyethylene (HDPE) container.[1] Avoid glass if possible to prevent shrapnel in case of an event, unless the solvent requires glass.[1]

  • Headspace: Leave 10-15% headspace.[1] Do not overfill.

  • Threads: Wipe bottle threads with an ethanol-soaked Kimwipe before closing to ensure no crystals are trapped in the closure.[1]

Phase 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Constituents: this compound, [Solvent Name].[1]

  • Hazard Checkboxes: Toxic, Flammable (if wetted), Reactive (if potential for drying exists).[1]

  • Specific Warning: "POTENTIAL EXPLOSIVE - DO NOT ALLOW TO DRY."[1]

Diagram: Disposal Decision Tree

DisposalWorkflowStartStart: 3,5-DNA WasteCheckStateCheck Physical StateStart->CheckStateSolidDry Solid / CrystalsCheckState->SolidLiquidLiquid SolutionCheckState->LiquidThreadsAre threads clean?Solid->ThreadsCheckpHCheck pHLiquid->CheckpHStopSTOP: Contact EHS(High Hazard)Threads->StopNo (Crystals visible)WettingAdd EtOH/IPA(Min 25% wt)Threads->WettingYesLabelLabel: RCRA D003/D001'Do Not Dry'Wetting->LabelNeutralizeNeutralize withDilute AcidCheckpH->NeutralizeBasic (pH > 7)CheckpH->LabelAcidic/NeutralNeutralize->LabelStorageStore in Flammable Cabinet(Segregated from Base)Label->Storage

Figure 2: Decision tree ensuring safe stabilization before waste consolidation.

Emergency Procedures
  • Spill (Solid): Do not sweep (friction risk).[1] Wet the spill immediately with Ethanol/Water (50:50).[1] Absorb with inert material (vermiculite).[1] Do not use paper towels (combustible).[1]

  • Skin Contact: 3,5-DNA is toxic and readily absorbed through skin.[1] Wash with copious soap and water.[1] Do not use ethanol for skin cleaning (increases absorption).[1]

  • Fire: Evacuate immediately. Do not attempt to fight a fire involving significant quantities of nitroaromatics.[1]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79262, this compound. PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D003 Reactivity Characteristics). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitroaromatic Compounds. [Link][1]

Personal protective equipment for handling 3,5-Dinitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile: The "Silent" Risks

Handling 3,5-Dinitroanisole (CAS: 2364-35-4) requires a shift in mindset from standard organic synthesis to energetic precursor protocols . While often used as an intermediate in the synthesis of TATB (triaminotrinitrobenzene) or dyes, its primary immediate danger to the researcher is systemic toxicity via dermal absorption , not just explosion.

The Mechanism of Injury: Methemoglobinemia

Unlike acid burns which provide immediate pain feedback, nitroaromatic compounds like this compound are lipophilic.[1] They pass through intact skin and enter the bloodstream, where they oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺).[1]

  • The Consequence: Methemoglobin cannot bind oxygen.[1]

  • The Symptom: Cyanosis (blue/grey skin and lips), fatigue, and dizziness.[1]

  • The Trap: You may not feel skin irritation immediately, leading to prolonged exposure.[1]

Operational Rule #1: Treat all surfaces in the workspace as potentially contaminated.[1] The compound is a solid powder, meaning electrostatic dispersion is a high risk.[1]

Personal Protective Equipment (PPE) Matrix

This matrix distinguishes between handling the dry solid (dust risk) and handling solutions (permeation risk).[1]

PPE CategoryDry Solid HandlingSolution Handling (Organic Solvents)Technical Rationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Laminate Film (Silver Shield/4H) Under Nitrile outer gloves.[1]Nitroaromatics permeate nitrile rapidly when solvated (e.g., in Acetone/DMSO).[1] Laminate film provides >4h breakthrough time.[1]
Respiratory N95 / P2 Respirator (If outside fume hood)Fume Hood Required (Face velocity: 80–100 fpm)Inhalation of dust causes rapid systemic uptake.[1] Engineering controls (hood) are superior to respirators.[1]
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesChem-Resistant Apron (Butyl or Neoprene)This compound is a Class 4.1 Flammable Solid. Synthetic clothes (polyester) melt into skin during flash fires; FR cotton/Nomex is mandatory.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesDust can cause serious eye damage (H318).[1] Safety glasses are insufficient against airborne energetic dusts.[1]
Critical Glove Selection Note

Do NOT rely on latex.[1] Nitroaromatic compounds have high affinity for latex and will permeate it in minutes.[1] For solutions, if Silver Shield gloves are unavailable, use thick Butyl Rubber , but be aware that dexterity will be compromised.[1]

Operational Protocol: The "Clean-Line" Method

This protocol uses a "Clean-Line" approach to prevent the migration of toxic dust outside the containment zone.

Phase 1: Pre-Experimental Setup
  • Static Dissipation: Ensure the balance and fume hood sash are grounded.[1] Use an ionizing fan if weighing dry powder to prevent electrostatic dispersal.[1]

  • Quarantine Zone: Lay down a disposable absorbent mat (yellow-backed) in the fume hood.[1] All weighing and manipulation occur only on this mat.

  • Solvent Selection: Avoid using DMSO or DMF if possible; these solvents accelerate the transport of nitroaromatics through the skin.[1]

Phase 2: Gowning Procedure (Donning)
  • Remove watches/jewelry (traps chemicals against skin).[1]

  • Don FR Lab Coat.[1] Button fully to the neck.[1]

  • Don Inner Gloves (Nitrile, long cuff).[1] Tuck lab coat sleeves into gloves.[1]

  • Don Outer Gloves (Nitrile or Laminate depending on state).[1]

  • Inspect for gaps at the wrist.[1]

Phase 3: Active Handling[1]
  • The "One-Hand" Rule: Keep one hand "clean" (uncontaminated) for adjusting the sash or operating instruments. Use the "dirty" hand only for touching the chemical containers.

  • Spill Response: If powder spills, do not dry sweep.[1] This generates static and dust.[1] Cover with a wet paper towel (water/soap) to dampen, then wipe up.[1]

Phase 4: De-Gowning (Doffing) & Decontamination
  • Causality: Most exposures occur during glove removal when the outside of the glove touches the wrist.[1]

  • Wash Outer Gloves: While still wearing them, wash outer gloves with soap and water (nitroaromatics are hydrophobic; soap is essential to micellize them).[1]

  • Remove Outer Gloves: Peel from the cuff, turning them inside out.[1] Dispose in hazardous waste.[1]

  • Inspect Inner Gloves: Check for yellow staining (indicator of contamination).[1]

  • Remove Inner Gloves: Peel from cuff.

  • Hand Wash: Immediately wash hands with granular soap and cool water for 60 seconds.[1] Warm water opens pores and increases absorption—use cool water.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop" points where safety checks must occur.

SafetyProtocol Start START: this compound Handling RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling RiskAssess->SolidPath SolnPath Solution Handling RiskAssess->SolnPath PPESolid PPE: Double Nitrile + FR Coat + Goggles SolidPath->PPESolid PPESoln PPE: Laminate (Silver Shield) + Apron + Face Shield SolnPath->PPESoln EngControl Engineering Control: Fume Hood + Static Grounding PPESolid->EngControl PPESoln->EngControl Action Execute Experiment (Clean-Line Method) EngControl->Action SpillCheck Spill or Exposure? Action->SpillCheck Emerg EMERGENCY: 1. Remove Contaminated Clothing 2. Wash Skin (Soap/Cool Water) 3. Administer Oxygen (if cyanotic) SpillCheck->Emerg YES Decon Decontamination: Wash gloves -> Peel -> Dispose as HazWaste SpillCheck->Decon NO End END: Incineration Stream Emerg->End Decon->End

Caption: Operational logic flow for this compound, prioritizing PPE selection based on physical state and defining emergency exit routes.

Disposal & Waste Management

Do not treat this compound as general organic waste due to its potential to form explosive salts (if reacted with strong bases) and its environmental persistence.[1]

  • Segregation: Collect in a dedicated solid or liquid waste container labeled "Toxic - Nitroaromatic."[1]

  • Compatibility: Do not mix with strong alkalis (bases) or reducing agents in the waste stream, as this can trigger exothermic decomposition or formation of unstable picrates/salts.[1]

  • Destruction: The only validated disposal method is controlled incineration at a permitted facility equipped with afterburners to handle nitrogen oxides (NOx) emissions.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 16964, this compound. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020).[1] Methemoglobinemia: Causes and Risk Factors (Toxicity of Nitroaromatics). Retrieved from [Link]

  • American Chemical Society (ACS). (2017).[1] Runaway Reaction Hazards in Processing Organic Nitro Compounds. Journal of Loss Prevention in the Process Industries. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.